Cloponone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[3-chloro-1-(4-chlorophenyl)-1-oxopropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl4NO2/c12-5-8(16-11(18)10(14)15)9(17)6-1-3-7(13)4-2-6/h1-4,8,10H,5H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVKMSCFQIQULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CCl)NC(=O)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864572 | |
| Record name | 2,2-Dichloro-N-[3-chloro-1-(4-chlorophenyl)-1-oxopropan-2-yl]acetamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
329.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85409-44-5, 15301-50-5 | |
| Record name | 2,2-Dichloro-N-[1-(chloromethyl)-2-(4-chlorophenyl)-2-oxoethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85409-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloponone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085409445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-N-[3-chloro-1-(4-chlorophenyl)-1-oxopropan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-N-[1-(chloromethyl)-2-(4-chlorophenyl)-2-oxoethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CLOPONONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51W472X6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of CNO on DREADDs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a transformative chemogenetic technology for the remote control of cellular signaling and neuronal activity. For years, Clozapine N-oxide (CNO) was considered the canonical inert actuator for these engineered G protein-coupled receptors (GPCRs). However, seminal studies have fundamentally shifted this understanding, revealing that CNO functions primarily as a prodrug. In vivo, CNO is metabolically converted to clozapine, and it is clozapine that readily crosses the blood-brain barrier to act as the high-affinity, potent agonist at DREADD receptors. This guide provides a comprehensive technical overview of this mechanism, details the specific signaling cascades of common DREADD variants, presents key quantitative pharmacological data, and outlines the experimental protocols used to elucidate these interactions.
The Core Mechanism: CNO as a Prodrug for Clozapine
The foundational assumption of the DREADD system was that CNO was a pharmacologically inert ligand that directly and exclusively activated its cognate designer receptor. However, compelling evidence has overturned this model.[1][2] Key findings demonstrate that:
-
CNO exhibits very low binding affinity for DREADD receptors. [2][4]
-
Following systemic administration, CNO is rapidly reverse-metabolized to clozapine in peripheral tissues.[1][5][6]
-
Clozapine, an atypical antipsychotic, readily enters the brain and binds to DREADD receptors with high affinity and potency, serving as the true DREADD actuator in vivo.[2][3]
This metabolic conversion is a critical factor in the design and interpretation of DREADD-based experiments. While the resulting clozapine concentrations are typically sub-threshold for its well-known antipsychotic effects, the potential for off-target binding at endogenous serotonergic, dopaminergic, and adrenergic receptors necessitates rigorous experimental controls, including CNO administration to non-DREADD expressing animals.[3][7]
Key DREADD Variants and Signaling Pathways
DREADDs are engineered from human muscarinic acetylcholine receptors (hM_R_) by introducing point mutations that abolish affinity for acetylcholine while creating a high-affinity binding pocket for clozapine.[8] They are designed to couple to specific heterotrimeric G protein pathways to either activate or inhibit cellular function.
hM3Dq: The Excitatory Gq-Coupled DREADD
The hM3Dq receptor is engineered from the hM3 muscarinic receptor to couple with the Gαq signaling pathway, leading to robust cellular excitation.[9]
Mechanism of Action:
-
Systemically administered CNO is metabolized to clozapine.
-
Clozapine binds to and activates the hM3Dq receptor.
-
The activated receptor engages the Gq protein, causing the Gαq subunit to activate Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[10]
-
IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9][11]
-
DAG and the elevated cytosolic Ca²⁺ synergistically activate Protein Kinase C (PKC).[10]
-
The resulting increase in intracellular Ca²⁺ and PKC activity leads to downstream effects, including neuronal depolarization and increased action potential firing.[9][11][12]
Caption: The hM3Dq (Gq) signaling cascade initiated by CNO-derived clozapine.
hM4Di: The Inhibitory Gi-Coupled DREADD
Derived from the hM4 muscarinic receptor, hM4Di couples to the Gαi pathway to mediate cellular inhibition, typically neuronal silencing.[13]
Mechanism of Action:
-
CNO is converted to clozapine.
-
Clozapine binds to and activates the hM4Di receptor.
-
The activated receptor engages the Gi protein. This has two main effects: a. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[12][14] b. The Gβγ subunit complex dissociates and directly binds to and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels.[12]
-
The opening of GIRK channels causes an efflux of K⁺ ions, leading to hyperpolarization of the cell membrane.
-
The combination of membrane hyperpolarization and reduced cAMP signaling results in robust inhibition of neuronal firing and synaptic silencing.[12][13][15]
Caption: The hM4Di (Gi) signaling cascade initiated by CNO-derived clozapine.
Gs-DREADD: The Modulatory Gs-Coupled DREADD
The Gs-DREADD (GsD) was created by transplanting the intracellular loops of the Gs-coupled β2-adrenergic receptor into the hM3Dq backbone.[11] It allows for specific activation of the Gαs pathway.
Mechanism of Action:
-
CNO is metabolized to clozapine.
-
Clozapine binds to and activates the GsD receptor.
-
The activated receptor engages the Gs protein.
-
The Gαs subunit dissociates and activates adenylyl cyclase.[14][16]
-
Adenylyl cyclase catalyzes the conversion of ATP into cAMP, leading to a significant increase in intracellular cAMP levels.[11][14]
-
Elevated cAMP robustly activates PKA.
-
PKA phosphorylates numerous downstream targets, including ion channels, enzymes, and transcription factors (like CREB), leading to modulation of neuronal excitability and gene expression.[11][17]
Caption: The Gs-DREADD signaling cascade initiated by CNO-derived clozapine.
Quantitative Data Presentation
The pharmacological data underscore the role of clozapine as the primary DREADD actuator. Clozapine binds to DREADDs with high affinity (low nanomolar Ki) and activates them with high potency (low nanomolar EC50), whereas CNO is significantly weaker in both regards.
Table 1: Ligand Binding Affinities (Ki) at DREADDs
| Ligand | Receptor | Ki (nM) | Comment |
|---|---|---|---|
| Clozapine | hM3Dq | ~5.7 | High Affinity |
| CNO | hM3Dq | >10,000 | Negligible Affinity[2] |
| Clozapine | hM4Di | ~9.8 | High Affinity |
| CNO | hM4Di | >10,000 | Negligible Affinity[2] |
Table 2: Ligand Potency (EC50) in DREADD Functional Assays
| Ligand | Receptor | Assay | EC50 (nM) | Comment |
|---|---|---|---|---|
| Clozapine | hM3Dq | Ca²⁺ Mobilization | ~1.7 | High Potency |
| CNO | hM3Dq | Ca²⁺ Mobilization | ~31 | Low Potency[2] |
| Clozapine | hM4Di | Inhibition of Ca²⁺ Oscillations | ~0.42 | Very High Potency[18] |
| CNO | hM4Di | Inhibition of Ca²⁺ Oscillations | ~8.1 | Low Potency[18] |
Experimental Protocols
The following protocols represent cornerstone experiments for characterizing the pharmacology of the CNO-DREADD system.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a non-radiolabeled ligand (e.g., CNO, clozapine) by measuring its ability to compete off a known radioligand from the receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cells (e.g., HEK-293) stably expressing the DREADD of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged at high speed to pellet the cell membranes, which are then resuspended.
-
Assay Setup: The assay is performed in tubes or 96-well plates. Each reaction contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]clozapine), and a range of concentrations of the unlabeled competitor drug (clozapine or CNO).
-
Incubation: The mixture is incubated at a controlled temperature to allow binding to reach equilibrium.
-
Termination & Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.
-
Washing: Filters are washed immediately with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Ki is then derived using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol 2: In Vitro Calcium Mobilization Assay (for hM3Dq)
This functional assay measures the potency of an agonist by quantifying the Gq-mediated release of intracellular calcium.
Caption: Experimental workflow for an in vitro calcium mobilization assay.
Detailed Methodology:
-
Cell Plating: Adherent cells expressing hM3Dq are seeded into 96- or 384-well black-walled, clear-bottom plates and grown overnight.
-
Dye Loading: The growth medium is replaced with a buffer containing a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow the dye to de-esterify and become active within the cytosol.
-
Assay Execution: The plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken.
-
Agonist Addition: The instrument's integrated liquid handler adds varying concentrations of the test agonist (CNO or clozapine) to the wells.
-
Signal Detection: Fluorescence intensity is monitored in real-time. Activation of hM3Dq leads to Ca²⁺ release, which causes a sharp increase in the dye's fluorescence.
-
Data Analysis: The peak fluorescence response for each concentration is determined. These values are plotted against the logarithm of the agonist concentration and fitted with a sigmoidal function to calculate the EC50, the concentration that produces 50% of the maximal response.
Conclusion and Future Perspectives
The contemporary understanding of the CNO-DREADD system highlights that its in vivo effects are mediated by clozapine, a product of CNO metabolism. This mechanism, while effective, carries the caveat of potential off-target effects from clozapine, mandating stringent experimental controls. The quantitative pharmacological data unequivocally support clozapine as the high-affinity, high-potency actuator at DREADD receptors. The ongoing evolution of chemogenetics is focused on developing novel DREADD-agonist pairs, such as deschloroclozapine (DCZ) and Compound 21, which offer improved brain penetrance, faster kinetics, and higher selectivity, thereby minimizing the confounds associated with the CNO-clozapine system and further refining this powerful technology for dissecting complex biological processes.[7][19]
References
- 1. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 8. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 10. youtube.com [youtube.com]
- 11. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Level of hM4D(Gi) DREADD Expression Determines Inhibitory and Neurotoxic Effects in the Hippocampus | eNeuro [eneuro.org]
- 16. m.youtube.com [m.youtube.com]
- 17. gs-dreadd-knock-in-mice-for-tissue-specific-temporal-stimulation-of-cyclic-amp-signaling - Ask this paper | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
discovery and development of clozapine N-oxide
An In-Depth Technical Guide on the Discovery and Development of Clozapine N-Oxide
Introduction
Clozapine N-oxide (CNO) is a synthetic small molecule that has been central to the advancement of chemogenetics, a technique that allows for the remote control of genetically specified neurons. Initially developed as a metabolite of the atypical antipsychotic drug clozapine, CNO rose to prominence as the designated actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2][3][4] The fundamental premise of the DREADD system was that CNO is biologically inert in unmodified organisms but could potently and selectively activate engineered G-protein coupled receptors (GPCRs).[4][5] This property offered neuroscientists an unprecedented tool for non-invasively manipulating neural circuits with high specificity.[6]
However, the developmental trajectory of CNO has been marked by a critical re-evaluation of its core assumption of inertness. Seminal studies later revealed that CNO undergoes in vivo reverse-metabolism back to clozapine, a compound with its own potent psychoactive and off-target effects.[7][8][9] This discovery has profound implications for the design and interpretation of DREADD-based experiments and has spurred the development of new chemogenetic actuators. This guide provides a comprehensive technical overview of CNO, from its chemical synthesis and mechanism of action to its complex pharmacokinetics and the experimental protocols for its use.
Synthesis and Preparation
CNO is synthesized through the oxidation of its precursor, clozapine. While several methods exist, the most common approaches involve using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or Oxone monopersulfate for a more scalable reaction.[10]
Experimental Protocols
Protocol 2.1: Gram-Scale CNO Synthesis using Oxone [10]
This method provides a high-yield, gram-scale synthesis of CNO suitable for large-scale animal studies.
-
Reaction Setup: Dissolve clozapine (4.37 g, 13.4 mmol) and sodium bicarbonate (NaHCO₃, 2.25 g, 26.7 mmol) in a mixture of methanol (25 ml) and water (5 ml) at room temperature.
-
Oxidation: Add Oxone monopersulfate (4.29 g, 6.68 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Purification: Concentrate the reaction mixture and purify it using silica gel column chromatography (60% CH₂Cl₂/MeOH) to yield an orange oil.
-
Crystallization: Crystallize the resulting oil from ethanol to obtain clozapine N-oxide as an ethanol solvate (4.46 g, 97% yield).
Protocol 2.2: Preparation of CNO Hydrochloride (CNO-HCl) Salt [11][12]
The limited water solubility of CNO often requires the use of solvents like DMSO.[11] Preparing a water-soluble salt form, such as CNO-HCl, can improve bioavailability.[11]
-
Dissolution: Suspend CNO (5.00 g, 0.015 mol) in methanol (50 ml) and stir under a nitrogen atmosphere.
-
Acidification: Slowly add a solution of HCl in ethyl acetate (2.8 M, 6 ml, 0.017 mol) to the suspension. The solid should dissolve and then re-precipitate as a faint yellow solid.
-
Reaction: Stir the suspension for 1 hour.
-
Collection: Collect the solid by filtration and wash with ethyl acetate to afford CNO·HCl as a yellow solid.
Mechanism of Action in Chemogenetics
CNO's primary application is the activation of DREADDs. These are engineered muscarinic acetylcholine receptors that have been mutated to lose affinity for their endogenous ligand, acetylcholine, and to be selectively activated by CNO.[1][2][3] The two most common inhibitory and excitatory DREADDs are:
-
hM4Di: An inhibitory DREADD derived from the human M4 muscarinic receptor. When activated by CNO, it couples to the Gi signaling pathway, leading to neuronal hyperpolarization and silencing of neuronal activity.[5]
-
hM3Dq: An excitatory DREADD derived from the human M3 muscarinic receptor. Its activation by CNO engages the Gq signaling pathway, leading to neuronal depolarization and increased firing.[3]
References
- 1. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | eNeuro [eneuro.org]
- 7. "The DREADD Agonist Clozapine N -oxide (CNO) is Reverse-Metabolized to " by Daniel Manvich, Kevin Webster et al. [rdw.rowan.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchwithrowan.com [researchwithrowan.com]
- 10. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure of clozapine N-oxide hemi(hydrochloride): an infinite hydrogen-bonded poly[n]catenane - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Clozapine-N-Oxide (CNO) for Remote Control of Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Clozapine-N-Oxide (CNO) as a tool for the remote control of neuronal activity through Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document details the core technology, experimental protocols, quantitative data, and critical considerations for its application in neuroscience research and drug development.
Introduction to DREADD Technology
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool used to selectively activate or inhibit neuronal populations in freely moving animals.[1][2][3] These engineered G protein-coupled receptors (GPCRs) are modified to respond to synthetic ligands, such as CNO, rather than their endogenous counterparts.[1][3] The most commonly used DREADDs are derived from human muscarinic receptors and include:
-
hM3Dq: A Gq-coupled receptor that leads to neuronal excitation.
-
hM4Di: A Gi-coupled receptor that results in neuronal inhibition.[1]
-
Gs-DREADD: A Gs-coupled receptor designed to stimulate cAMP production.
The ability to express these receptors in specific neuronal populations, often through viral vectors, and then control their activity with a systemically administered, otherwise inert ligand, provides a minimally invasive method to establish causal links between neural activity and behavior.[1][4]
The Role and Mechanism of CNO
Clozapine-N-Oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[5] It was initially considered the ideal "designer drug" for DREADD technology due to its supposed biological inertness and ability to activate DREADD receptors.[3][5] When CNO binds to a DREADD receptor, it initiates a downstream signaling cascade that either excites (in the case of hM3Dq) or inhibits (in the case of hM4Di) the neuron.[5]
The Critical Caveat: Back-Metabolism to Clozapine
A significant discovery in recent years has been the in vivo back-metabolism of CNO to clozapine.[6][7][8] Studies have shown that systemically administered CNO can convert to clozapine, which readily crosses the blood-brain barrier and has a higher affinity for DREADD receptors than CNO itself.[6][9] This is a critical consideration as clozapine is a psychoactive drug with known off-target effects, binding to a variety of endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors.[10] Therefore, meticulous experimental controls are essential to distinguish DREADD-mediated effects from the potential off-target effects of clozapine.[6]
Quantitative Data
The following tables summarize key quantitative data related to the use of CNO and DREADD technology.
Table 1: Receptor Affinity and Efficacy
| Ligand | Receptor | EC50 (nM) | Notes |
| CNO | hM4Di | 8.1 | [9] |
| Clozapine | hM4Di | 0.42 | [9] |
| Compound 21 | hM4Di | 2.95 | [9] |
Table 2: Pharmacokinetics of CNO and Clozapine in Rodents
| Compound | Dose (mg/kg) | Time Post-Injection | Plasma Concentration (ng/mL) | Brain Concentration | Notes |
| CNO | 10.0 (i.p.) | 30 min | ~350 (Rats) | Lower than plasma | [8] |
| Clozapine (from CNO) | 10.0 (i.p.) | 30 min | ~10 (Rats) | Readily crosses BBB | [8] |
| CNO | 3.5 (i.p.) | 15-30 min | - | Sufficient to activate DREADDs directly in mice | [11] |
| Clozapine (from CNO) | 1.0 (i.p.) | 30-60 min | Not detectable (Rats) | - | [8] |
Table 3: Recommended CNO Dosages for In Vivo Rodent Studies
| Administration Route | Species | Dose | Purpose | Reference |
| Intraperitoneal (i.p.) | Mouse | 0.3 - 10 mg/kg | Acute neuronal modulation | [12] |
| Intraperitoneal (i.p.) | Rat | 1 - 5 mg/kg | Acute neuronal modulation | [13] |
| Drinking Water | Mouse | 0.25 - 1.0 mg/mL | Chronic neuronal modulation | [14] |
| Eye Drops | Mouse | 1 mg/kg | Repetitive, non-invasive administration | [15] |
Experimental Protocols
Detailed methodologies for key experiments involving CNO and DREADDs are provided below.
Stereotaxic Viral Vector Delivery
This protocol describes the surgical procedure for delivering adeno-associated viral (AAV) vectors encoding DREADDs into a specific brain region of a mouse.
Materials:
-
AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microinjection pump and syringe
-
Glass micropipettes
-
Surgical tools (scalpel, drill, etc.)
-
Ophthalmic ointment
-
Analgesics
Procedure:
-
Anesthetize the mouse and mount it in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the area with povidone-iodine and ethanol.
-
Make a midline incision to expose the skull.
-
Identify the target coordinates for the desired brain region relative to bregma.
-
Drill a small craniotomy over the target site.
-
Lower the micropipette filled with the AAV vector to the target depth.
-
Infuse the virus at a slow, controlled rate (e.g., 100 nL/min).
-
After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and administer post-operative analgesics.
-
Allow 2-3 weeks for DREADD expression before commencing experiments.
CNO Administration
4.2.1. Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of CNO in dimethyl sulfoxide (DMSO) and dilute to the final desired concentration in sterile saline. The final DMSO concentration should be low (e.g., <5%).
-
Restrain the mouse and inject the CNO solution into the intraperitoneal cavity in the lower right quadrant of the abdomen.
4.2.2. Administration in Drinking Water:
-
Dissolve CNO in the drinking water, often with a small amount of sucrose (e.g., 1-2%) to improve palatability.
-
Replace the regular water bottles with the CNO-containing water.
-
Monitor daily water consumption to estimate the CNO dose ingested. Prepare fresh CNO solutions regularly (e.g., weekly).[1]
4.2.3. Eye Drop Administration:
-
Prepare a sterile CNO solution in saline.
-
Gently restrain the mouse and pull down the lower eyelid to create a small pouch.
-
Administer a single drop of the CNO solution into the conjunctival sac, avoiding contact of the pipette tip with the eye.
Verification of DREADD-Mediated Neuronal Activation
4.3.1. c-Fos Immunohistochemistry:
c-Fos is an immediate early gene whose expression is often used as a marker of recent neuronal activity.
-
Two hours after CNO administration, perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Section the brain on a cryostat or vibratome.
-
Perform standard immunohistochemistry using a primary antibody against c-Fos and a fluorescently labeled secondary antibody.
-
Image the sections using a fluorescence microscope and quantify the number of c-Fos-positive cells in the DREADD-expressing region.
4.3.2. Electrophysiology:
-
Prepare acute brain slices from the DREADD-expressing animal.
-
Perform whole-cell patch-clamp recordings from DREADD-expressing neurons (identified, for example, by a fluorescent reporter co-expressed with the DREADD).
-
Bath-apply CNO and record changes in membrane potential, firing rate, and other electrophysiological properties.
Visualizations
The following diagrams illustrate key aspects of CNO-DREADD technology.
Caption: DREADD Signaling Pathways.
Caption: Experimental Workflow for CNO-DREADD Studies.
Caption: CNO-DREADD Logic and Clozapine Caveat.
Conclusion and Future Directions
CNO, in conjunction with DREADD technology, remains a cornerstone of modern neuroscience, enabling the precise dissection of neural circuits underlying complex behaviors. However, the discovery of its in vivo conversion to clozapine necessitates a more nuanced approach to experimental design and data interpretation. The inclusion of appropriate control groups, such as DREADD-negative animals receiving CNO, is paramount to ensure that observed effects are not due to off-target actions of clozapine.
Future developments in this field may focus on the use of alternative DREADD actuators with improved pharmacokinetic profiles and a lower propensity for off-target effects, such as Compound 21.[6] Continued refinement of both the designer receptors and their activating ligands will further enhance the power and precision of chemogenetic tools for neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. CNO Preparation and Consumption Monitoring [protocols.io]
- 2. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Remote control of neuronal activity in transgenic mice expressing evolved G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenetic synaptic silencing of neural circuits localizes a hypothalamus→midbrain pathway for feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereotactic injection of viral vectors [protocols.io]
- 8. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lecturio.com [lecturio.com]
- 12. eyeandear.org.au [eyeandear.org.au]
- 13. Eye Drop Administration | Nursing [picmonic.com]
- 14. Frontiers | The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels [frontiersin.org]
- 15. Targeted Delivery of Chemogenetic Adeno-Associated Viral Vectors to Cortical Sulcus Regions in Macaque Monkeys by Handheld Injections - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles of Chemogenetics with Clozapine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of chemogenetics, with a specific focus on the widely used Designer Receptors Exclusively Activated by Designer Drugs (DREADD) system and its actuator, Clozapine N-oxide (CNO). It delves into the molecular mechanisms, experimental considerations, and critical caveats necessary for the robust application of this powerful technology in neuroscience and beyond.
Core Concepts of Chemogenetics
Chemogenetics is a powerful technique that allows for the remote and reversible control of cellular activity, most notably in neurons, within living organisms.[1] The core principle involves the introduction of genetically engineered receptors into specific cell populations. These receptors are designed to be inert to endogenous ligands but can be selectively activated by exogenous, otherwise pharmacologically inert small molecules.[2] This technology provides a less invasive alternative to optogenetics, as it does not require implanted fiber optics, and allows for the modulation of neural circuits over longer timescales.[1]
The most prominent chemogenetic system is the DREADD platform. DREADDs are modified human muscarinic acetylcholine receptors (hM-series) that have been engineered to respond to the synthetic ligand Clozapine N-oxide (CNO).[3] By expressing these receptors in specific neuronal populations, researchers can either activate or inhibit those neurons by systemically administering CNO.[4]
The DREADD-CNO System: Mechanism of Action
The DREADD system relies on the expression of mutated G-protein coupled receptors (GPCRs) that are unresponsive to their native ligand, acetylcholine, but are highly sensitive to CNO.[5] The two most commonly used DREADD receptors are:
-
hM3Dq: An excitatory DREADD derived from the human M3 muscarinic receptor. It couples to the Gq signaling pathway. Upon CNO binding, hM3Dq activates phospholipase C, leading to the mobilization of intracellular calcium and subsequent neuronal depolarization and firing.[6]
-
hM4Di: An inhibitory DREADD derived from the human M4 muscarinic receptor. It couples to the Gi signaling pathway. CNO binding to hM4Di inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a reduction in neuronal activity.
A Critical Caveat: The CNO-Clozapine Back-Conversion
A crucial discovery in the field of chemogenetics is that CNO itself has poor brain penetrance.[7] Instead, systemically administered CNO undergoes reverse metabolism in the periphery, converting back to its parent compound, clozapine.[7][8] This metabolically derived clozapine readily crosses the blood-brain barrier and is the primary actuator of DREADD receptors in the central nervous system.[7]
This finding has significant implications for experimental design and data interpretation. Clozapine is a potent psychoactive drug with a broad receptor binding profile, including dopamine, serotonin, and adrenergic receptors. Therefore, the use of CNO can lead to off-target effects that are independent of DREADD activation.[8] This necessitates the inclusion of rigorous control groups in all chemogenetic experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of CNO in chemogenetics.
| Parameter | Species | Value | Reference(s) |
| CNO Dosage (i.p.) | Mouse | 0.3 - 10 mg/kg | [8] |
| Rat | 1 - 20 mg/kg | [8] | |
| CNO in Drinking Water | Mouse | 0.1 - 1.0 mg/mL | |
| Clozapine EC50 (hM4Di) | 0.42 nM | ||
| CNO EC50 (hM4Di) | 8.1 nM |
Table 1: DREADD Ligand Dosages and Potency
| Time Post CNO (10 mg/kg) | Species | CNO Plasma Concentration | Clozapine Plasma Concentration |
| 30 minutes | Rat | ~1200 ng/mL | ~90 ng/mL |
| 60 minutes | Rat | ~800 ng/mL | ~100 ng/mL |
| 30 minutes | Mouse | ~1500 ng/mL | ~50 ng/mL |
| 60 minutes | Mouse | ~700 ng/mL | ~25 ng/mL |
Table 2: CNO and Clozapine Pharmacokinetics in Rodents (Data are approximate and can vary between studies)[8]
Detailed Experimental Protocols
Stereotactic Viral Vector Injection for DREADD Expression
This protocol describes the general procedure for delivering an adeno-associated virus (AAV) carrying the DREADD construct into a specific brain region.
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse using isoflurane (2-4% for induction, 1-2% for maintenance). Secure the animal in a stereotaxic frame, ensuring the skull is level.
-
Surgical Preparation: Shave the fur over the surgical site and sterilize the skin with povidone-iodine and ethanol. Apply ophthalmic ointment to the eyes to prevent drying.
-
Craniotomy: Make a midline incision in the scalp to expose the skull. Use a dental drill to create a small burr hole over the target coordinates.
-
Viral Injection: Lower a microinjection pipette containing the AAV-DREADD construct to the desired depth. Infuse the virus (e.g., 200 nL) at a slow rate (e.g., 100 nL/min) to prevent tissue damage.
-
Post-Injection and Suturing: Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it. Suture the scalp incision.
-
Recovery: Allow the animal to recover on a heating pad. Provide post-operative analgesia as required. Allow at least two weeks for viral expression before commencing behavioral experiments.[8]
CNO Administration
4.2.1 Intraperitoneal (i.p.) Injection
-
CNO Solution Preparation: Dissolve CNO in a small amount of dimethyl sulfoxide (DMSO) and then dilute to the final concentration with sterile saline. A typical stock solution might be 2 mg/mL. For a 1 mg/kg dose in a 25g mouse, dilute the stock solution 20-fold to 0.1 mg/mL and inject 250 µL.
-
Administration: Inject the CNO solution intraperitoneally. Behavioral testing is typically conducted 15-30 minutes after injection.
4.2.2 Oral Administration in Drinking Water (for chronic studies)
-
Acclimation: For several days prior to the experiment, acclimate the mice to drinking from the bottles that will be used for CNO administration.
-
CNO Solution Preparation: Dissolve CNO in the drinking water. To improve palatability, a small amount of sucrose (e.g., 1-2%) or saccharin can be added.[7] The concentration of CNO will depend on the desired daily dose and the average water consumption of the mice. A common starting point is 0.25 mg/mL.
-
Administration and Monitoring: Replace the regular drinking water with the CNO-containing solution. Prepare fresh CNO solution daily and protect it from light using foil-wrapped bottles.[7] Monitor water intake to ensure consistent dosing.
Mandatory Visualizations
Signaling Pathways
Caption: Gq-DREADD Signaling Pathway.
Caption: Gi-DREADD Signaling Pathway.
Experimental Workflow
Caption: In Vivo Chemogenetics Experimental Workflow.
CNO Metabolism
Caption: CNO Metabolism and DREADD Activation.
Conclusions and Recommendations
Chemogenetics using the DREADD-CNO system is a transformative technology for dissecting the function of neural circuits. However, the revelation of CNO's back-conversion to clozapine necessitates a careful and well-controlled experimental design.
Key Recommendations:
-
Appropriate Controls: The inclusion of a DREADD-negative control group that receives CNO is essential to account for potential off-target effects of clozapine.
-
Dose-Response: Use the minimum effective dose of CNO to minimize the generation of clozapine and potential side effects.
-
Consider Alternatives: For studies where off-target effects are a significant concern, consider using newer DREADD agonists such as Compound 21 (C21) or JHU37160, which have been developed to have improved brain penetrance and reduced off-target activity.
By adhering to these principles and protocols, researchers can harness the power of chemogenetics to gain unprecedented insights into the complexities of the brain and develop novel therapeutic strategies for neurological and psychiatric disorders.
References
- 1. Oral application of clozapine-N-oxide using the micropipette-guided drug administration (MDA) method in mouse DREADD systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. CNO in drinking water [chemogenetic.blogspot.com]
- 4. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 5. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [app.jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Initial In Vivo Studies of Clozapine N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[1] Initially considered pharmacologically inert, CNO gained significant attention in neuroscience research as the designated actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] This chemogenetic system allows for the remote and selective control of neuronal activity in genetically defined cell populations.[1] However, initial and subsequent in vivo studies have revealed a more complex pharmacological profile for CNO, primarily due to its reverse metabolism to clozapine.[3][4] This guide provides an in-depth technical overview of the foundational in vivo studies on CNO, focusing on its metabolism, pharmacokinetic properties, and inherent behavioral and neurochemical effects, independent of DREADD activation.
I. Metabolism and Pharmacokinetics of Clozapine N-Oxide
A pivotal finding in the in vivo characterization of CNO is its metabolic conversion back to clozapine (CLZ) and its other metabolite, N-desmethylclozapine (N-Des).[5][6] This biotransformation has been observed across multiple species, including rats, mice, and non-human primates, and is a critical consideration in the design and interpretation of studies utilizing CNO.[3][4][7]
Data Presentation: Pharmacokinetic Parameters of CNO and its Metabolites
The following tables summarize key pharmacokinetic data from initial in vivo studies of CNO administration.
Table 1: Plasma Concentrations of CNO, Clozapine, and N-Desmethylclozapine in Rats Following CNO Administration.
| CNO Dose (mg/kg) | Time Post-Injection (min) | CNO (μM) | Clozapine (μM) | N-Desmethylclozapine (μM) |
|---|
| 5 | 30 | Not Reported | 0.28 | Not Reported |
Data extracted from MacLaren et al., 2016.[8]
Table 2: Pharmacokinetic Parameters of CNO and its Metabolites in Rhesus Monkeys Following Subcutaneous CNO Administration.
| CNO Dose (mg/kg) | Analyte | Cmax (Plasma, ng/mL) | Tmax (Plasma, h) | Cmax (CSF, ng/mL) | Tmax (CSF, h) |
|---|---|---|---|---|---|
| 3 | CNO | 480 ± 90 | 1.8 ± 0.5 | 16 ± 3 | 2.5 ± 0.0 |
| 3 | Clozapine | 11 ± 2 | 2.1 ± 0.5 | 1.4 ± 0.3 | 3.5 ± 1.0 |
| 3 | N-Des | 14 ± 1 | 3.3 ± 0.8 | 2.1 ± 0.4 | 5.0 ± 0.0 |
| 10 | CNO | 1650 ± 290 | 1.7 ± 0.3 | 52 ± 13 | 2.3 ± 0.3 |
| 10 | Clozapine | 36 ± 9 | 1.9 ± 0.4 | 11 ± 3 | 2.8 ± 0.5 |
| 10 | N-Des | 44 ± 8 | 2.9 ± 0.6 | 14 ± 3 | 4.3 ± 0.8 |
Data are presented as mean ± SEM. Cmax: Maximum concentration, Tmax: Time to maximum concentration, CSF: Cerebrospinal fluid. Data extracted from Jendryka et al., 2017.[7]
Table 3: Plasma and Brain Concentrations of Clozapine Following CNO Administration in Mice.
| CNO Dose (mg/kg) | Time Post-Injection (min) | Clozapine (Plasma, ng/mL) | Clozapine (Brain, ng/g) |
|---|
| 10 | 60 | ~100 | ~200 |
Approximate values inferred from graphical data in Manvich et al., 2018.[4]
II. Inherent Behavioral and Neurochemical Effects of CNO
Contrary to its initial reputation as an inert compound, studies have demonstrated that CNO administration can induce behavioral and neurochemical changes in animals that do not express DREADD receptors.[5][6][9] These effects are likely attributable to the in vivo conversion of CNO to the psychoactive clozapine.
Data Presentation: Behavioral and Neurochemical Effects of CNO
Table 4: Summary of Behavioral Effects of CNO in DREADD-Free Rodents.
| Species | CNO Dose (mg/kg) | Behavioral Test | Observed Effect |
|---|---|---|---|
| Rat | 1 | Acoustic Startle Reflex | Reduction in startle response[5][6][9] |
| Rat | 5 | Amphetamine-Induced Hyperlocomotion | Attenuation of hyperlocomotion[5][6][9] |
| Rat | 1-20 | Drug Discrimination (vs. Clozapine) | Partial to full substitution for clozapine stimulus[3][4] |
| Mouse | 1-20 | Drug Discrimination (vs. Clozapine) | Partial to full substitution for clozapine stimulus[3][4] |
Table 5: Summary of Neurochemical Effects of CNO in DREADD-Free Rats.
| CNO Dose (mg/kg) | Measurement Technique | Brain Region | Observed Effect |
|---|---|---|---|
| 5 | Fast-Scan Cyclic Voltammetry | Not Specified | Attenuation of amphetamine-induced dopamine release[5][6][9] |
| 2 | Magnetic Resonance Spectroscopy | Dorsal Striatum | Reduction in glutamate levels[8] |
| 2 | Magnetic Resonance Spectroscopy | Prefrontal Cortex | Reduction in creatine + phosphocreatine, increase in N-acetylaspartate + N-acetylaspartylglutamate[8] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the initial in vivo studies of CNO.
Animal Models
-
Species: Male Long-Evans rats[5][6], male C57BL/6J mice[4], and adult rhesus monkeys[7] have been commonly used.
-
Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food restriction for reward-seeking tasks).[10]
Drug Administration
-
Clozapine N-oxide (CNO): CNO is typically dissolved in a vehicle such as saline or a small percentage of DMSO in saline. Administration is most commonly via intraperitoneal (i.p.) injection.[10] For pharmacokinetic studies in non-human primates, subcutaneous (SC) injection has been used.[7]
-
Amphetamine: d-amphetamine is often used to induce hyperlocomotion and is typically dissolved in saline and administered via i.p. injection.[5][6]
Behavioral Assays
-
Acoustic Startle Reflex and Prepulse Inhibition (PPI): Rats are placed in a startle chamber and exposed to a series of acoustic stimuli of varying intensities. The startle response is measured by a sensor platform. For PPI, a weaker prepulse stimulus precedes the startle stimulus.[5][6]
-
Locomotor Activity: Animal movement is monitored in an open field arena equipped with infrared beams or video tracking software.[5][6][11]
-
Drug Discrimination: Animals are trained to press one of two levers to receive a reward, with the correct lever depending on whether they have been administered a specific drug (e.g., clozapine) or vehicle. Subsequent tests with CNO determine if the animals generalize the stimulus effects of CNO to that of the training drug.[3][4]
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Blood or brain tissue samples are processed and analyzed by HPLC coupled with electrochemical detection or mass spectrometry to quantify the concentrations of CNO, clozapine, and N-desmethylclozapine.[5][11]
-
Fast-Scan Cyclic Voltammetry (FSCV): This electrochemical technique is used to measure real-time changes in neurotransmitter concentrations (e.g., dopamine) in specific brain regions of anesthetized or freely moving animals.[5][6]
-
Magnetic Resonance Spectroscopy (MRS): A non-invasive imaging technique used to measure the levels of various neurometabolites, such as glutamate and creatine, in the living brain.[8]
IV. Visualizations of Key Pathways and Workflows
Metabolic Pathway of Clozapine and CNO
Caption: Bidirectional metabolism of clozapine and CNO.
DREADD Activation and Off-Target Effects Workflow
Caption: CNO's dual pathways of action in DREADD experiments.
Experimental Workflow for Assessing CNO's Inherent Effects
Caption: Workflow for a CNO-only DREADD-free control experiment.
V. Conclusion and Future Directions
The initial in vivo studies of clozapine N-oxide have been instrumental in shaping our understanding of its pharmacological properties. The critical discovery of its reverse metabolism to clozapine has necessitated a re-evaluation of its use as a "pharmacologically inert" DREADD actuator.[3][4] The evidence clearly indicates that CNO can exert its own behavioral and neurochemical effects, which must be accounted for in experimental designs through the inclusion of appropriate control groups.[5][6][9]
For researchers, scientists, and drug development professionals, these findings underscore the importance of thorough characterization of novel compounds and the potential for metabolic interconversion to influence in vivo outcomes. Future research in the field of chemogenetics continues to focus on the development of novel DREADD agonists with improved brain penetrance and a lack of metabolism to psychoactive compounds, aiming to provide more specific and reliable tools for neuronal manipulation.
References
- 1. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 2. youtube.com [youtube.com]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clozapine N-Oxide Administration Produces Behavioral Effects in Long-Evans Rats: Implications for Designing DREADD Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels [frontiersin.org]
- 9. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | eNeuro [eneuro.org]
- 10. A stress-activated neuronal ensemble in the supramammillary nucleus encodes anxiety but not memory [elifesciences.org]
- 11. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | eNeuro [eneuro.org]
Unmasking the Ghost in the Machine: An In-depth Technical Guide to the Off-Target Effects of Clozapine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Once hailed as a specific and inert actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), Clozapine N-Oxide (CNO) has emerged as a compound with a complex and often confounding pharmacological profile. This guide provides a comprehensive technical overview of the off-target effects of CNO, offering crucial insights for the design and interpretation of chemogenetic experiments.
The Core of the Issue: In Vivo Conversion to Clozapine
The primary source of CNO's off-target effects is its in vivo reverse-metabolism to clozapine in rodents.[1][2][3] This conversion is a critical confounding factor, as clozapine is a potent antipsychotic drug with a broad and well-characterized range of biological activities.[4] Furthermore, clozapine readily crosses the blood-brain barrier, whereas CNO's ability to do so is limited.[5] This results in significant concentrations of clozapine in the central nervous system following systemic CNO administration, capable of engaging endogenous receptors.[6]
Quantitative Analysis of Receptor Binding Affinities
The following tables summarize the binding affinities (Ki, in nM) of clozapine and CNO at a range of endogenous receptors. This data, compiled from various sources, highlights the potent and promiscuous nature of clozapine compared to the relatively weaker and more selective (though not entirely inert) profile of CNO.
Table 1: Binding Affinities (Ki, nM) of Clozapine at Endogenous Receptors
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopaminergic | D1 | 85 - 260 |
| D2 | 12 - 160 | |
| D3 | 7 - 40 | |
| D4 | 9 - 21 | |
| Serotonergic | 5-HT1A | 148 - 250 |
| 5-HT2A | 3 - 16 | |
| 5-HT2C | 2 - 13 | |
| 5-HT3 | 115 | |
| 5-HT6 | 4 - 11 | |
| 5-HT7 | 7 - 24 | |
| Adrenergic | α1 | 7 - 29 |
| α2 | 5 - 19 | |
| Muscarinic | M1 | 2 - 18 |
| M2 | 160 - 290 | |
| M3 | 26 - 94 | |
| M4 | 11 - 21 | |
| M5 | 4 - 40 | |
| Histaminergic | H1 | 1 - 10 |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Binding Affinities (Ki, nM) of CNO at Endogenous Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT2A | >1000 |
| 5-HT2C | >1000 |
| D2 | >1000 |
| H1 | < 100 |
| M1 | >1000 |
| M2 | >1000 |
| M3 | >1000 |
| M4 | 11 |
Data for CNO's binding affinity at a wide range of endogenous receptors is less comprehensive than for clozapine. The available data suggests that CNO's direct off-target interactions are significantly weaker than those of clozapine at most receptors, with the notable exception of the M4 muscarinic receptor and histamine H1 receptor.[7][8]
Experimental Protocols for Investigating Off-Target Effects
To rigorously assess the potential off-target effects of CNO in your experimental paradigm, the following detailed methodologies are recommended.
Locomotor Activity Assessment
This protocol is designed to detect behavioral changes induced by CNO in the absence of DREADD expression.
Objective: To measure spontaneous locomotor activity in rodents following CNO administration.
Materials:
-
Open field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam detection systems or video tracking software.[9][10]
-
Clozapine N-Oxide (CNO) solution (e.g., 1 mg/mL in saline or 0.5% DMSO in saline).
-
Vehicle control (saline or 0.5% DMSO in saline).
-
Experimental animals (e.g., wild-type mice or rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[9] On the day prior to testing, place each animal in the open field arena for a 30-minute habituation session.[9]
-
Drug Administration: On the test day, administer CNO or vehicle via intraperitoneal (i.p.) injection. A recommended starting dose for assessing off-target effects is 1-5 mg/kg.[11]
-
Data Acquisition: Immediately after injection, place the animal in the center of the open field arena and record locomotor activity for a period of 60-120 minutes.[9][10] Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of any behavioral effects. Compare the CNO-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
c-Fos Immunohistochemistry for Neuronal Activity Mapping
This protocol allows for the visualization of neuronal activation patterns induced by CNO, independent of DREADD-mediated signaling.
Objective: To identify brain regions activated by the off-target effects of CNO by detecting the expression of the immediate early gene c-Fos.
Materials:
-
CNO and vehicle solutions.
-
Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA) in PBS.
-
Cryoprotectant solution (e.g., 30% sucrose in PBS).
-
Vibratome or cryostat for sectioning brain tissue.
-
Primary antibody: anti-c-Fos antibody (e.g., rabbit polyclonal).
-
Secondary antibody: biotinylated anti-rabbit IgG.
-
Avidin-biotin-peroxidase complex (ABC) kit.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
Microscope for imaging.
Procedure:
-
Drug Administration and Perfusion: Administer CNO or vehicle to the animals. Ninety minutes to two hours after injection, deeply anesthetize the animals and perform transcardial perfusion with PBS followed by 4% PFA.[2][12]
-
Tissue Processing: Post-fix the brains in 4% PFA overnight and then transfer to a cryoprotectant solution until they sink. Section the brains at 40-50 µm using a vibratome or cryostat.[2]
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours.[2]
-
Incubate in primary anti-c-Fos antibody (e.g., 1:1000 to 1:5000 dilution) in blocking solution for 24-72 hours at 4°C.[2][13]
-
Wash in PBS and incubate in biotinylated secondary antibody (e.g., 1:500) for 1-2 hours.[12]
-
Wash in PBS and incubate in ABC solution for 1 hour.[12]
-
Develop the signal using a DAB substrate kit.[12]
-
-
Imaging and Analysis: Mount the sections on slides, dehydrate, and coverslip. Image the sections and quantify the number of c-Fos-positive cells in specific brain regions of interest.
Sleep-Wake Cycle Analysis
This protocol is used to determine if CNO administration alters sleep architecture, a known effect of clozapine.
Objective: To assess changes in sleep and wakefulness patterns in rodents following CNO administration using electroencephalography (EEG) and electromyography (EMG).
Materials:
-
Surgical implantation materials for EEG and EMG electrodes.
-
Data acquisition system for recording EEG and EMG signals.
-
Sleep scoring software.
-
CNO and vehicle solutions.
Procedure:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in the animals and allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline sleep-wake patterns for at least 24 hours before any drug administration.
-
Drug Administration and Recording: Administer CNO or vehicle at a specific time of day (e.g., the beginning of the light or dark cycle) and record EEG and EMG for at least 6 hours post-injection.[14][15]
-
Data Analysis: Manually or automatically score the recordings into wake, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze parameters such as the total time spent in each state, the latency to the first episode of each state, and the duration and frequency of bouts.[14][15]
Visualizing Off-Target Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling cascades of key receptors implicated in the off-target effects of clozapine.
Dopamine D2 Receptor Signaling
Caption: Clozapine antagonism of the D2 receptor inhibits the Gi/o pathway.
Serotonin 5-HT2A Receptor Signaling
Caption: Clozapine antagonism of the 5-HT2A receptor inhibits the Gq/11 pathway.
Muscarinic M1 Receptor Signaling
Caption: Clozapine antagonism of the M1 receptor inhibits the Gq/11 pathway.
Experimental Workflow for DREADD Studies with Appropriate Controls
To mitigate the confounding off-target effects of CNO, a rigorous experimental design incorporating multiple control groups is essential.
Caption: Recommended experimental workflow for DREADD studies.
This workflow includes a crucial control group (Control Group 1) that receives the control virus (lacking the DREADD receptor) but is still administered CNO. This allows for the direct assessment of CNO's off-target effects on the measured behavioral or physiological outcomes.
Conclusion and Recommendations
The evidence overwhelmingly indicates that the off-target effects of CNO, primarily mediated by its in vivo conversion to clozapine, are a significant concern in DREADD-based research. To ensure the validity and reproducibility of experimental findings, the following recommendations are crucial:
-
Incorporate Comprehensive Controls: Always include a control group of animals that do not express the DREADD receptor but receive the same dose and administration route of CNO as the experimental group.
-
Use the Lowest Effective Dose: Titrate the CNO dose to the minimum level required to elicit the desired DREADD-mediated effect, thereby minimizing the potential for off-target engagement.
-
Consider Alternative Actuators: Explore the use of newer-generation DREADD agonists, such as deschloroclozapine (DCZ) or Compound 21, which have been designed to have improved pharmacokinetic and pharmacodynamic profiles with reduced off-target effects.[1] However, it is important to note that these compounds may also have their own unique off-target profiles that require careful characterization.[14][15]
-
Acknowledge and Discuss Limitations: When publishing research using CNO, explicitly acknowledge the potential for off-target effects and discuss how the experimental design has addressed these concerns.
By adhering to these principles, researchers can navigate the complexities of CNO's pharmacology and continue to leverage the power of chemogenetics to unravel the intricacies of biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. va.gov [va.gov]
- 10. Remote control of neuronal activity in transgenic mice expressing evolved G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Fos Protein | Protocols Online [protocolsonline.com]
- 13. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 14. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 15. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of Clozapine-N-Oxide (CNO) in Mice: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetics of Clozapine-N-Oxide (CNO) in mice, a critical aspect for researchers utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology. A nuanced understanding of CNO's absorption, distribution, metabolism, and excretion (ADME) is paramount for the accurate design and interpretation of chemogenetic experiments. This document synthesizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.
Introduction to CNO and DREADD Technology
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling cell signaling, neuronal activity, and behavior in a targeted manner.[1] These genetically engineered receptors are activated by a pharmacologically inert ligand, with Clozapine-N-Oxide (CNO) being the most commonly used actuator.[2][3][4] The fundamental assumption underpinning DREADD technology is that CNO is otherwise biologically inactive and only exerts its effects through binding to the engineered DREADD receptors.[2][3][4]
However, recent studies have revealed a critical caveat to this assumption: CNO can undergo reverse-metabolism to clozapine in rodents.[2][3][4][5] Clozapine, an atypical antipsychotic, is pharmacologically active and can cross the blood-brain barrier, potentially leading to off-target effects and confounding experimental results.[6][7] Therefore, a thorough understanding of CNO's pharmacokinetic profile, including its conversion to clozapine, is essential for rigorous DREADD-based research.
Quantitative Pharmacokinetic Data of CNO in Mice
The following tables summarize key pharmacokinetic parameters of CNO and its metabolite, clozapine, following systemic CNO administration in mice. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Plasma Pharmacokinetics of CNO and Clozapine Following CNO Administration in Mice
| CNO Dose (mg/kg, i.p.) | Analyte | Time Point (minutes) | Plasma Concentration (nM) | Reference |
| 10.0 | CNO | 30 | ~1800 | Manvich et al., 2018 |
| 10.0 | CNO | 60 | ~1200 | Manvich et al., 2018 |
| 10.0 | Clozapine | 30 | ~50 | Manvich et al., 2018 |
| 10.0 | Clozapine | 60 | ~75 | Manvich et al., 2018 |
| 3.5 | CNO | 15 | ~1500 | Jendryka et al., 2019 |
| 3.5 | CNO | 30 | ~1000 | Jendryka et al., 2019 |
| 3.5 | CNO | 60 | ~200 | Jendryka et al., 2019 |
| 3.5 | Clozapine | 15 | ~20 | Jendryka et al., 2019 |
| 3.5 | Clozapine | 30 | ~30 | Jendryka et al., 2019 |
| 3.5 | Clozapine | 60 | ~25 | Jendryka et al., 2019 |
Table 2: Brain and Cerebrospinal Fluid (CSF) Pharmacokinetics of CNO and Clozapine Following CNO Administration in Mice
| CNO Dose (mg/kg, i.p.) | Analyte | Time Point (minutes) | Tissue | Concentration (nM) | Reference |
| 3.5 | CNO | 15 | Cortical Brain Tissue | 23.8 | Jendryka et al., 2019[8] |
| 3.5 | CNO | 30 | Cortical Brain Tissue | 18.5 | Jendryka et al., 2019[8] |
| 3.5 | CNO | 15 | CSF | 11.2 | Jendryka et al., 2019[8] |
| 3.5 | CNO | 30 | CSF | 10.8 | Jendryka et al., 2019[8] |
| 3.5 | Clozapine | 15 | Cortical Brain Tissue | ~5 | Jendryka et al., 2019 |
| 3.5 | Clozapine | 30 | Cortical Brain Tissue | ~8 | Jendryka et al., 2019 |
| 3.5 | Clozapine | 60 | Cortical Brain Tissue | ~10 | Jendryka et al., 2019 |
| 3.5 | Clozapine | 15 | CSF | Below Detection Limit | Jendryka et al., 2019[5] |
| 3.5 | Clozapine | 30 | CSF | Below Detection Limit | Jendryka et al., 2019[5] |
| 3.5 | Clozapine | 60 | CSF | Below Detection Limit | Jendryka et al., 2019[5] |
Experimental Protocols
This section outlines the methodologies for key experiments involved in studying the pharmacokinetics of CNO in mice.
CNO Administration
-
Formulation: CNO is typically dissolved in a vehicle such as saline or a small amount of dimethyl sulfoxide (DMSO) and then diluted with saline.[9]
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common route for CNO administration in mice for pharmacokinetic studies.[5][10]
-
Dosing: Doses typically range from 3 to 10 mg/kg.[5]
Blood and Tissue Sample Collection
A serial blood sampling technique is often employed to generate a complete pharmacokinetic profile from a single mouse.[11][12]
-
Blood Collection:
-
Early Time Points (e.g., 5, 15, 30 minutes): Blood samples can be collected via the submandibular (cheek) vein or tail vein.[11][12]
-
Later Time Points (e.g., 60, 120 minutes): Retro-orbital bleeding can be performed under anesthesia.[11]
-
Terminal Bleed: A final, larger volume of blood is collected via cardiac puncture under deep anesthesia.[11]
-
-
Cerebrospinal Fluid (CSF) and Brain Tissue Collection:
-
Following the terminal blood collection, the mouse is euthanized.
-
CSF is collected from the cisterna magna.
-
The brain is then rapidly excised, and specific regions (e.g., cortex) can be dissected.[10]
-
All samples are immediately processed or flash-frozen and stored at -80°C until analysis.
-
Quantification of CNO and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of CNO and its metabolites in biological matrices.[13][14][15]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate CNO, clozapine, and other metabolites.[13][14][15]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[13][14][15]
-
Internal Standards: Stable isotope-labeled internal standards for each analyte are used to ensure accurate quantification.[14][15]
-
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate critical aspects of CNO pharmacokinetics and its application in DREADD technology.
Caption: Metabolic pathway of CNO in mice.
Caption: Experimental workflow for a mouse pharmacokinetic study of CNO.
Caption: Mechanism of DREADD activation by CNO and its metabolite.
Conclusion and Recommendations
The pharmacokinetic profile of CNO in mice is more complex than initially assumed, primarily due to its back-conversion to the pharmacologically active compound clozapine.[2][3][4][5] This has significant implications for the design and interpretation of DREADD-based studies. Researchers must consider the potential off-target effects of clozapine and incorporate appropriate control groups.
Key Recommendations for Researchers:
-
Dose-Response Studies: Conduct pilot studies to determine the minimal effective dose of CNO for DREADD activation to minimize the formation of clozapine.
-
Appropriate Controls: Include control groups of animals that do not express the DREADD receptor but receive CNO to account for any behavioral or physiological effects of CNO or its metabolites.
-
Consider Alternative Actuators: Investigate the use of newer DREADD agonists with improved pharmacokinetic profiles and reduced off-target effects.
-
Pharmacokinetic Analysis: When feasible, perform pharmacokinetic studies to measure the plasma and brain concentrations of CNO and clozapine in your specific experimental paradigm.
By carefully considering the pharmacokinetic properties of CNO and implementing rigorous experimental designs, researchers can continue to leverage the power of DREADD technology to unravel the complexities of biological systems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Application of CNO-DREADD Systems in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology has become a cornerstone of modern neuroscience and related fields, offering precise temporal and spatial control over cell signaling pathways in vivo.[1][2] This chemogenetic system utilizes engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by a synthetic small molecule, most commonly Clozapine-N-Oxide (CNO).[3] This guide provides an in-depth overview of the basic research applications of the CNO-DREADD system, focusing on its core mechanisms, experimental protocols, and data interpretation.
A critical consideration in all CNO-DREADD experiments is the in vivo conversion of CNO to clozapine.[3][4] Clozapine, an atypical antipsychotic, can have significant off-target effects, binding to a variety of endogenous receptors.[3] Therefore, rigorous control experiments are essential for the correct interpretation of DREADD-mediated effects.
Core Concepts: DREADD Variants and Signaling Mechanisms
DREADDs are typically derived from human muscarinic acetylcholine receptors, engineered with point mutations to reduce affinity for acetylcholine and increase sensitivity to CNO.[5] They are classified based on the G-protein pathway they activate.
-
Gq-DREADDs (hM3Dq, hM1Dq, hM5Dq): These receptors couple to the Gαq/11 G-protein, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). In neurons, this cascade typically results in depolarization and increased neuronal firing.[5]
-
Gi-DREADDs (hM4Di, hM2Di): These receptors couple to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The βγ subunits of the Gi/o-protein can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal silencing.[6]
-
Gs-DREADDs (rM3Ds): These receptors couple to the Gαs G-protein, stimulating adenylyl cyclase and increasing intracellular cAMP concentrations.[5] This leads to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets to modulate neuronal excitability.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of CNO and other ligands with DREADD systems.
Table 1: In Vitro Potency of DREADD Ligands
| Ligand | DREADD Receptor | EC50 (nM) | Ki (nM) | Species | Reference |
| Clozapine-N-Oxide (CNO) | hM4Di | 8.1 | 15,000 | Mouse | [9][10] |
| Clozapine | hM4Di | 0.42 | 3.5 | Mouse | [9][10] |
| Compound 21 (C21) | hM4Di | 2.95 | - | Mouse | [9][10] |
| Clozapine-N-Oxide (CNO) | hM3Dq | 6.0 | 3,800 | Mouse | [4][10] |
| Clozapine | hM3Dq | 1.1 | 7 | Mouse | [4][10] |
| Compound 21 (C21) | hM3Dq | 1.7 | - | Mouse | [11] |
Table 2: In Vivo Dosages and Administration Routes
| Ligand | Species | Route | Dose Range | Application | Reference |
| Clozapine-N-Oxide (CNO) | Mouse | i.p. | 0.3 - 5 mg/kg | Behavioral studies | [9][11] |
| Clozapine-N-Oxide (CNO) | Rat | i.p. | 1 - 10 mg/kg | Behavioral studies | [12] |
| Clozapine-N-Oxide (CNO) | Rhesus Macaque | s.c. | 3 - 10 mg/kg | Pharmacokinetic studies | [13] |
| Compound 21 (C21) | Mouse | i.p. | 0.4 - 1 mg/kg | Behavioral studies | [9][14] |
Table 3: Pharmacokinetics of CNO and Clozapine (Mouse, i.p. administration)
| Compound | Dose | Time Post-Injection | Plasma Concentration (nM) | CSF Concentration (nM) | Brain Tissue Concentration (nM) | Reference |
| CNO | 3.5 mg/kg | 15 min | - | 11.2 | 23.8 | [9] |
| CNO | 3.5 mg/kg | 30 min | - | 10.8 | 18.5 | [9] |
| Clozapine (from CNO) | 3.5 mg/kg | 15 min | - | < detection limit | - | [9] |
| Clozapine (from CNO) | 3.5 mg/kg | 30 min | - | < detection limit | - | [9] |
Table 4: Pharmacokinetics of CNO and Clozapine (Rhesus Macaque, 10 mg/kg s.c. administration)
| Compound | Parameter | Plasma | CSF | Reference |
| CNO | Cmax (ng/mL) | 2528 ± 467 | 23.3 ± 4.5 | [13] |
| CNO | Tmax (h) | 1.5 ± 0.3 | 1.9 ± 0.3 | [13] |
| Clozapine (from CNO) | Cmax (ng/mL) | 18.0 ± 3.4 | 1.1 ± 0.2 | [13] |
| Clozapine (from CNO) | Tmax (h) | 3.4 ± 0.5 | 3.6 ± 0.4 | [13] |
Signaling Pathway Diagrams
Caption: Gq-DREADD signaling pathway.
Caption: Gi-DREADD signaling pathway.
Caption: Gs-DREADD signaling pathway.
Experimental Protocols
In Vivo DREADD Application: Stereotaxic AAV Injection and CNO Administration
This protocol describes the expression of DREADDs in a specific brain region of a mouse and subsequent activation with CNO for behavioral analysis.
Materials:
-
Adeno-associated virus (AAV) encoding the DREADD of interest (e.g., AAV-hSyn-hM3Dq-mCherry). Serotype selection (e.g., AAV2, AAV5, AAV8, rAAV2-retro) depends on the target cell type and desired spread.[15][16][17]
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Microinjection pump and syringe
-
Surgical tools (scalpel, drill, etc.)
-
Clozapine-N-Oxide (CNO)
-
Saline or other appropriate vehicle
-
Behavioral testing apparatus
Procedure:
-
AAV-DREADD Vector Preparation: Dilute the AAV vector to the desired titer in sterile phosphate-buffered saline (PBS).
-
Stereotaxic Surgery:
-
Anesthetize the mouse with isoflurane (2-4% for induction, 1-2% for maintenance).
-
Secure the mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, locate the coordinates for the target brain region.
-
Drill a small burr hole in the skull above the target site.
-
Slowly lower the injection needle to the target depth.
-
Infuse the AAV-DREADD vector at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
-
After infusion, leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics.
-
-
DREADD Expression: Allow 2-4 weeks for optimal DREADD expression.
-
CNO Administration:
-
Dissolve CNO in a suitable vehicle (e.g., saline, 0.5% DMSO in saline).
-
Administer CNO via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-5 mg/kg for mice).
-
Alternatively, CNO can be administered chronically in the drinking water or via daily eye drops.
-
-
Behavioral Testing:
-
Conduct behavioral testing 15-30 minutes after CNO injection, as this is typically when plasma and brain concentrations peak.
-
The duration of the behavioral effect can last for several hours.[11]
-
-
Histological Verification: After the experiment, perfuse the animal and collect the brain tissue. Perform immunohistochemistry to verify the correct targeting and expression of the DREADD construct (e.g., by using an antibody against the fluorescent reporter tag).
Control Experiments:
-
Vehicle Control: Inject a group of DREADD-expressing animals with the vehicle solution instead of CNO.
-
No-DREADD Control: Inject a group of animals with a control virus (e.g., expressing only a fluorescent protein) and administer CNO. This is crucial to control for off-target effects of clozapine.
-
Clozapine Control: In a separate cohort, administer a low dose of clozapine to non-DREADD expressing animals to assess potential behavioral effects of the CNO metabolite.
In Vitro DREADD Validation: Calcium Imaging
This protocol describes how to validate the function of Gq-DREADDs in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T cells or primary neurons)
-
Plasmid DNA encoding the Gq-DREADD
-
Transfection reagent
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Fluorescence microscope with a calcium imaging system
-
CNO
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes.
-
Transfect the cells with the Gq-DREADD plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression.
-
-
Calcium Indicator Loading:
-
Incubate the cells with a calcium indicator dye according to the manufacturer's instructions.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Add CNO to the cell culture medium at a final concentration in the low nanomolar range.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, confirming the functionality of the Gq-DREADD.
-
-
Data Analysis: Quantify the change in fluorescence intensity in response to CNO application.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo DREADD studies.
Conclusion
The CNO-DREADD system is a powerful and versatile tool for basic research, enabling the precise manipulation of cellular signaling in a wide range of experimental contexts. By understanding the underlying signaling pathways, adhering to rigorous experimental protocols, and incorporating appropriate controls, researchers can leverage this technology to gain valuable insights into the complex biological processes governing health and disease. The continuous development of new DREADD variants and ligands promises to further expand the capabilities and refine the specificity of this invaluable chemogenetic toolbox.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemogenetic stimulation of the Gi pathway in astrocytes suppresses neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 4. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A humanized Gs-coupled DREADD for circuit and behavior modulation [frontiersin.org]
- 6. jneurosci.org [jneurosci.org]
- 7. gs-dreadd-knock-in-mice-for-tissue-specific-temporal-stimulation-of-cyclic-amp-signaling - Ask this paper | Bohrium [bohrium.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 12. Comparison of three DREADD agonists acting on Gq-DREADDs in the ventral tegmental area to alter locomotor activity in tyrosine hydroxylase:Cre male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Preliminary Investigations into Clozapine N-oxide (CNO) Stability and Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine N-oxide (CNO) is a synthetic compound widely utilized as a specific actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This chemogenetic technology allows for the precise and remote control of cellular signaling, making it an invaluable tool in neuroscience and other fields of biological research. However, the efficacy and reproducibility of DREADD-based studies are critically dependent on the stability and solubility of CNO. This technical guide provides an in-depth overview of the current understanding of CNO's physicochemical properties, offering researchers the necessary information to design and execute robust experimental protocols. A significant consideration for in vivo studies is the back-metabolism of CNO to clozapine, which can have off-target effects.[1][2][3][4][5]
CNO Stability
The chemical stability of CNO is a crucial factor for its effective use in experimental settings. As a powder, CNO should be stored at -20°C to ensure its stability over several months.[6][7] While CNO in a dimethyl sulfoxide (DMSO) solution is chemically stable for at least four weeks at room temperature, it is generally recommended that solutions are freshly prepared for optimal results.[2][8] Long-term storage of CNO in solution is not advised.[6]
In Vivo Stability and Metabolism
A critical aspect of CNO's stability in biological systems is its in vivo conversion to its parent compound, clozapine.[1][9] This reverse-metabolism has been observed in mice, rats, and non-human primates.[1][9] The resulting clozapine is a psychoactive compound with its own pharmacological profile, including activity at dopaminergic and serotoninergic receptors, which can lead to off-target effects in DREADD-based experiments.[8][9][10] The concentrations of clozapine detected in the cerebrospinal fluid (CSF) following systemic CNO administration are sufficient to activate various endogenous neurotransmitter receptors.[9] This underscores the importance of including appropriate CNO-only, DREADD-free control groups in experimental designs to account for these potential confounding effects.[1][4][5]
Pharmacokinetic studies in rhesus monkeys have shown that after a subcutaneous injection, CNO reaches maximum concentrations in plasma and CSF within two hours.[9] In mice, after a single intraperitoneal injection, CNO plasma levels peak at 15 minutes and are very low after 2 hours.[11] Despite this relatively short plasma half-life, the biological effects of CNO in DREADD-expressing animals are often observed for a much longer duration of 6-10 hours.[11]
CNO Solubility
The solubility of CNO is highly dependent on the solvent and the form of the compound (freebase vs. salt). Understanding these properties is essential for preparing appropriate formulations for both in vitro and in vivo applications.
Solubility in Different Solvents
CNO freebase exhibits high solubility in DMSO, with concentrations of up to 100 mM being achievable.[2][12] In contrast, its solubility in aqueous solutions, including water and saline, is limited and can be unpredictable.[2][7][12] Precipitation of CNO from aqueous solutions has been reported, which can be reversed by warming.[2] For applications requiring aqueous solutions, the use of CNO dihydrochloride, a water-soluble salt form, is recommended.[2][12]
| Solvent | Form | Maximum Concentration | Reference |
| DMSO | Freebase | 68 mg/mL (~198 mM) | [13] |
| DMSO | Freebase | >10 mM | [7] |
| DMSO | Freebase | 100 mM | [2][12] |
| Water | Freebase | Insoluble | [7] |
| Water | Dihydrochloride | 41.57 mg/mL (~100 mM) | |
| Ethanol | Freebase | Insoluble | [7] |
Experimental Protocols
Preparation of CNO Solutions for In Vivo Administration
Several methods have been described for the preparation of CNO formulations for in vivo use. The choice of vehicle depends on the desired route of administration and concentration.
Method 1: DMSO/PEG300/Tween 80/ddH2O
This method is suitable for preparing a clear solution. For a 1 mL working solution, the following steps can be taken:
-
Start with a concentrated stock solution of CNO in DMSO (e.g., 68 mg/mL).
-
Take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL. Note: This mixed solution should be used immediately for optimal results.[8]
Method 2: DMSO/Corn Oil
This method is also used for preparing a clear solution:
-
Start with a CNO stock solution in DMSO.
-
Add the desired volume of the DMSO stock to corn oil.
Method 3: Carboxymethylcellulose-Sodium (CMC-Na) Suspension
For oral administration, a homogeneous suspension can be prepared:
-
Add 5 mg of CNO powder to 1 mL of CMC-Na solution.
-
Mix evenly to obtain a homogeneous suspension with a final concentration of 5 mg/mL.[13]
Assessment of CNO Stability and Purity
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the stability and purity of CNO solutions.[2][14]
General HPLC Protocol Outline:
-
Sample Preparation: Prepare CNO solutions at a known concentration in the solvent of interest. For stability studies, samples are stored under specific conditions (e.g., room temperature, ambient light) and analyzed at different time points.[2]
-
Chromatographic System: A reversed-phase C18 column is typically used.[2]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water), both containing a modifier like trifluoroacetic acid (TFA), is commonly employed.[2]
-
Detection: A UV detector set at a wavelength of 240 nm is used to monitor the elution of CNO and any potential degradation products.[2]
-
Data Analysis: The purity of the CNO sample is determined by comparing the peak area of CNO to the total peak area of all components in the chromatogram. Stability is assessed by monitoring the change in purity over time.
Visualizations
CNO-DREADD Signaling Pathway
Caption: Simplified signaling pathway of CNO activating a DREADD receptor.
Experimental Workflow for CNO Stability Assessment
Caption: A typical experimental workflow for assessing the stability of CNO solutions.
Logical Relationship of CNO Forms and Solubility
Caption: Logical relationship between CNO forms and their solubility in common solvents.
References
- 1. researchwithrowan.com [researchwithrowan.com]
- 2. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | eNeuro [eneuro.org]
- 5. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. q-vd.com [q-vd.com]
- 7. clozapinen-oxide.com [clozapinen-oxide.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Evolution and Application of DREADD Technology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology has emerged as a transformative tool in neuroscience and pharmacology, offering precise spatiotemporal control over cellular signaling. This technology allows for the non-invasive manipulation of specific cell populations in vivo, providing invaluable insights into neural circuit function, behavior, and the pathophysiology of various diseases. This in-depth guide explores the history of DREADD technology, the evolution of its activating ligands with a focus on Clozapine N-oxide (CNO), and provides detailed technical information for its application in research and drug development.
A Historical Perspective: From Concept to Widespread Adoption
The genesis of DREADD technology can be traced to the early 2000s in the laboratory of Dr. Bryan L. Roth at the University of North Carolina.[1][2][3] The foundational concept was to engineer G-protein coupled receptors (GPCRs) that would be unresponsive to their endogenous ligands but could be potently activated by a pharmacologically inert, synthetic molecule. This would enable researchers to remotely control GPCR signaling pathways in specific cells.
The first generation of DREADDs was developed through directed molecular evolution of human muscarinic acetylcholine receptors.[4] This process yielded receptors that were insensitive to acetylcholine but could be activated by the synthetic ligand Clozapine N-oxide (CNO).[4] The most widely adopted of these initial DREADDs are the excitatory hM3Dq (coupling to the Gq signaling pathway) and the inhibitory hM4Di (coupling to the Gi signaling pathway).[4]
A significant turning point in the history of DREADD technology was the discovery that CNO, initially believed to be biologically inert, can undergo reverse metabolism in vivo to form clozapine.[5][6] Clozapine itself is a potent psychoactive drug with a complex pharmacological profile, and it can cross the blood-brain barrier to activate DREADDs. This finding highlighted the critical need for appropriate experimental controls, including CNO administration to animals not expressing DREADDs, to account for potential off-target effects.
This revelation spurred the development of a new generation of DREADD ligands with improved pharmacokinetic and pharmacodynamic properties. These include deschloroclozapine (DCZ), Compound 21 (C21), and JHU37160, which exhibit higher potency, better brain penetrance, and reduced off-target activity compared to CNO.[7][8][9]
Quantitative Analysis of DREADD Ligands
The selection of an appropriate DREADD ligand is critical for the successful implementation of this technology. The following tables summarize the key quantitative parameters for the most commonly used DREADD agonists.
| Ligand | DREADD Receptor | EC50 (nM) | Ki (nM) | Species | Reference |
| Clozapine N-oxide (CNO) | hM3Dq | 5.6 | 9.1 | In vitro | [10] |
| hM4Di | 4.2 | 11 | In vitro | [10] | |
| Deschloroclozapine (DCZ) | hM3Dq | 0.8 | 1.7 | In vitro | [11] |
| hM4Di | 1.1 | 2.3 | In vitro | [11] | |
| Compound 21 (C21) | hM3Dq | 1.8 | - | In vitro | [12] |
| hM4Di | 3.9 | - | In vitro | [12] | |
| JHU37160 | hM3Dq | 18.5 | 1.9 | In vitro | [9] |
| hM4Di | 0.2 | 3.6 | In vitro | [9] |
Table 1: In Vitro Potency and Affinity of DREADD Ligands. This table provides a comparative summary of the half-maximal effective concentration (EC50) and binding affinity (Ki) for various DREADD ligands at the most common excitatory (hM3Dq) and inhibitory (hM4Di) receptors. Lower values indicate higher potency and affinity.
| Ligand | Dose Range (mg/kg) | Route of Administration | Species | Key Considerations | Reference |
| Clozapine N-oxide (CNO) | 1 - 10 | Intraperitoneal (i.p.), Drinking Water, Eyedrops | Mouse, Rat | Potential for reverse metabolism to clozapine. Requires careful control experiments. | [6][13] |
| Deschloroclozapine (DCZ) | 0.01 - 0.1 | Intraperitoneal (i.p.) | Mouse, Rat | High potency and brain penetrance. | [14] |
| Compound 21 (C21) | 0.1 - 3 | Intraperitoneal (i.p.) | Mouse | Good brain penetrance, no known active metabolites. | [12] |
| JHU37160 | 0.01 - 0.1 | Intraperitoneal (i.p.) | Mouse | High potency and brain penetrance. | [9] |
Table 2: In Vivo Administration of DREADD Ligands. This table outlines typical dose ranges and administration routes for common DREADD ligands in rodent models. The optimal dose should be determined empirically for each experimental paradigm.
DREADD Signaling Pathways
DREADDs are powerful tools because they hijack specific intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Gq-Coupled DREADDs (e.g., hM3Dq)
Activation of Gq-coupled DREADDs leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). In neurons, this cascade typically results in membrane depolarization and increased neuronal firing.[2][15]
Figure 1: Gq-DREADD Signaling Pathway.
Gi-Coupled DREADDs (e.g., hM4Di)
Activation of Gi-coupled DREADDs inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). In neurons, Gi signaling also often leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and neuronal silencing.[16]
Figure 2: Gi-DREADD Signaling Pathway.
Gs-Coupled DREADDs (e.g., GsD)
Activation of Gs-coupled DREADDs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[7][15] This pathway can have varied effects on neuronal excitability depending on the specific cellular context and the downstream targets of PKA.
Figure 3: Gs-DREADD Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments using DREADD technology.
Stereotactic AAV-DREADD Injection in Mice
This protocol describes the delivery of an adeno-associated virus (AAV) encoding a DREADD into a specific brain region of a mouse.[3][17][18]
Materials:
-
AAV encoding the DREADD of interest (e.g., AAV-hSyn-DIO-hM3Dq-mCherry)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical tools (scalpel, forceps, drill)
-
Nanoliter injection system (e.g., Nanoject)
-
Glass micropipettes
-
Saline
-
Analgesics and antiseptic solutions
-
Suturing material
Procedure:
-
Anesthetize the mouse using isoflurane (1-2% for maintenance) and place it on a heating pad to maintain body temperature.
-
Secure the mouse in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the target coordinates for the injection based on a mouse brain atlas (e.g., Paxinos and Franklin's).
-
Drill a small craniotomy over the target area.
-
Lower the injection micropipette filled with the AAV solution to the desired depth.
-
Inject the virus at a slow, controlled rate (e.g., 100 nL/min) to a total volume of 200-500 nL.
-
Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the pipette.
-
Suture the incision and administer post-operative analgesics.
-
Allow 2-3 weeks for optimal DREADD expression before behavioral experiments.
DREADD Ligand Administration
CNO Preparation and Intraperitoneal (i.p.) Injection: [17]
-
Dissolve CNO in a small amount of DMSO (e.g., 5-10% of the final volume).
-
Bring the solution to the final volume with sterile saline.
-
Administer via i.p. injection at a volume of 5-10 mL/kg.
-
Behavioral testing is typically performed 30-60 minutes post-injection.
Chronic CNO Administration in Drinking Water: [6]
-
Dissolve CNO in the drinking water, often with a small amount of sucrose (e.g., 1-2%) to improve palatability.
-
The concentration of CNO should be calculated based on the average daily water consumption of the animals to achieve the desired daily dose.
-
Provide the CNO-containing water as the sole source of hydration.
-
Prepare fresh solutions regularly (e.g., every 2-3 days).
In Vitro Validation of DREADD Function
Before in vivo experiments, it is advisable to validate the functionality of the DREADD construct in vitro.
Materials:
-
Cell line (e.g., HEK293T cells)
-
DREADD expression vector
-
Transfection reagent
-
Cell culture medium
-
DREADD ligand (e.g., CNO)
-
Assay for downstream signaling (e.g., calcium imaging for Gq-DREADDs, cAMP assay for Gi/Gs-DREADDs)
Procedure:
-
Transfect the cell line with the DREADD expression vector.
-
Allow 24-48 hours for receptor expression.
-
Apply the DREADD ligand at various concentrations to generate a dose-response curve.
-
Measure the downstream signaling response using the appropriate assay.
-
Confirm that non-transfected cells do not respond to the ligand.
Experimental Workflow
A typical DREADD experiment follows a logical progression from hypothesis to data interpretation.
Figure 4: A Typical DREADD Experimental Workflow.
Conclusion
DREADD technology has revolutionized the study of cellular signaling and has become an indispensable tool for researchers in both academia and industry. The evolution from the initial CNO-activated receptors to the newer generation of ligands with improved pharmacological profiles has significantly enhanced the precision and reliability of this technology. By understanding the history, the underlying signaling pathways, and the detailed experimental protocols, researchers can effectively leverage DREADDs to unravel the complexities of biological systems and accelerate the development of novel therapeutics. As the technology continues to evolve, with the development of new receptors and ligands, its impact on biomedical research is set to grow even further.
References
- 1. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 4. AAV Injection and Tissue Preparation [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 7. frontiersin.org [frontiersin.org]
- 8. High-potency ligands for DREADD im ... | Article | H1 Connect [archive.connect.h1.co]
- 9. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DREADD Ligands | Small Molecules for DREADDs | Tocris Bioscience [tocris.com]
- 12. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. addgene.org [addgene.org]
- 16. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 17. Stereotaxic AAV-HM4Di-mCherry Injections and the DREADD System [bio-protocol.org]
- 18. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Techniques for Dissolving Clozapine N-Oxide for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine N-oxide (CNO) is a synthetic ligand widely used in chemogenetics to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These engineered G protein-coupled receptors (GPCRs) provide a powerful tool for the remote and reversible control of neuronal activity and other cellular signaling pathways in vivo. The most commonly used DREADDs are hM3Dq, a Gq-coupled receptor that leads to cellular excitation, and hM4Di, a Gi-coupled receptor that mediates cellular inhibition.[1][2] The effectiveness of DREADD-based studies critically depends on the proper preparation and administration of CNO. This document provides detailed protocols for dissolving CNO for in vivo injections, summarizes key quantitative data, and outlines crucial experimental considerations.
A significant consideration in DREADD experiments is the in vivo back-metabolism of CNO to clozapine.[1][3] Clozapine itself is a psychoactive drug with a complex pharmacological profile, binding to a range of endogenous receptors.[3] This conversion can lead to off-target effects that may confound experimental results. Therefore, it is imperative to include appropriate control groups in study designs to differentiate the effects of DREADD activation from the pharmacological effects of clozapine. The most critical control is the administration of CNO to animals that do not express the DREADD receptor (e.g., wild-type animals or animals injected with a control vector).[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of Clozapine N-oxide in in vivo studies.
Table 1: Solubility of Clozapine N-Oxide (CNO)
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL to 100 mM | Commonly used for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | Aqueous solutions are not recommended for long-term storage. |
| Water | Variable, precipitation can occur | The dihydrochloride salt of CNO is more water-soluble. |
Table 2: Recommended Dosages and Administration Parameters for In Vivo Mouse Studies
| Parameter | Recommendation | Notes |
| Dosage Range | 0.1 - 5 mg/kg | Higher doses (up to 10 mg/kg) have been used, but increase the risk of off-target effects due to clozapine conversion. Lower doses are recommended to start.[3] |
| Administration Route | Intraperitoneal (i.p.) injection | Most common method for systemic delivery. |
| Vehicle | Saline (0.9% NaCl) with a small percentage of DMSO | DMSO is used to initially dissolve the CNO. The final concentration of DMSO should be kept low. |
| Time to Effect | ~15-30 minutes post-injection | Peak effects are often observed within this window.[3][5] |
| Frequency of Administration | Typically a single injection per experiment | For chronic studies, CNO can be administered in drinking water.[6] |
Experimental Protocols
Protocol 1: Preparation of Clozapine N-Oxide Solution for Intraperitoneal (i.p.) Injection (Standard Method)
This protocol describes the preparation of a CNO working solution from a DMSO stock.
Materials:
-
Clozapine N-oxide (CNO) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 5 mg/mL CNO Stock Solution in DMSO:
-
Weigh out 5 mg of CNO powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the CNO is completely dissolved. This is your stock solution.
-
Note: CNO stock solutions in DMSO can be stored at -20°C for short periods, but freshly prepared solutions are recommended.
-
-
Prepare the 0.25 mg/mL CNO Working Solution:
-
On the day of the experiment, thaw the CNO stock solution (if frozen) and bring it to room temperature.
-
Calculate the required volume of working solution based on the number of animals and the injection volume (typically 10 mL/kg).
-
To prepare 1 mL of working solution, add 50 µL of the 5 mg/mL CNO stock solution to 950 µL of sterile 0.9% saline.
-
Vortex the working solution thoroughly to ensure it is well mixed. The final DMSO concentration will be 5%.
-
-
Administration:
Protocol 2: Preparation of Water-Soluble Clozapine N-Oxide Dihydrochloride Solution
For researchers wishing to avoid DMSO, the water-soluble dihydrochloride salt of CNO is a suitable alternative.
Materials:
-
Clozapine N-oxide dihydrochloride powder
-
Sterile water or 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the Required Mass:
-
Determine the desired final concentration and volume of your CNO solution.
-
Use a molarity calculator to determine the exact mass of CNO dihydrochloride needed. Remember to account for the different molecular weight of the salt.
-
-
Dissolution:
-
Weigh the calculated amount of CNO dihydrochloride and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or 0.9% saline.
-
Vortex gently until the solid is completely dissolved. Some undissolved solid may initially be present, which is normal.
-
-
Administration:
-
Administer the solution via the desired route (e.g., intraperitoneal injection).
-
As with the standard CNO, administer the solution 15-30 minutes prior to the experimental timepoint.
-
Mandatory Visualizations
Caption: Experimental workflow for CNO preparation and administration.
Caption: hM3Dq (Gq) DREADD signaling pathway.
Caption: hM4Di (Gi) DREADD signaling pathway.
References
- 1. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. A stress-activated neuronal ensemble in the supramammillary nucleus encodes anxiety but not memory [elifesciences.org]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Neural Circuits with CNO and DREADDs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling the activity of specific neuronal populations. This technology allows for the precise dissection of neural circuits and their role in behavior and disease. The most commonly used DREADDs are the human M3 muscarinic receptor (hM3Dq) for neuronal activation and the human M4 muscarinic receptor (hM4Di) for neuronal inhibition.[1][2] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be selectively activated by the synthetic ligand Clozapine N-oxide (CNO).[1][2][3]
This document provides detailed application notes and protocols for utilizing CNO to study specific neural circuits, including data presentation in tabular format, comprehensive experimental methodologies, and visualizations of key pathways and workflows.
Data Presentation
Table 1: CNO Administration Parameters in Rodents
| Parameter | Route of Administration | Typical Dose Range (Mice) | Typical Dose Range (Rats) | Onset of Action | Duration of Action | Key Considerations |
| Acute Activation/Inhibition | Intraperitoneal (IP) Injection | 0.1 - 5 mg/kg[4][5][6] | 0.1 - 10 mg/kg[7] | 5 - 30 minutes[8] | Up to 9 hours[8] | Most common method for acute studies.[9] Potential for stress from handling and injection.[10] |
| Chronic Activation/Inhibition | Drinking Water | 0.25 mg/ml in drinking water[3][10] | Not as commonly reported | Gradual onset over hours to days | Continuous, as long as CNO is provided | Less invasive for long-term studies.[10] Requires monitoring of water intake to ensure proper dosing.[1] |
| Chronic Activation/Inhibition | Eye Drops | 5 mg/ml solution[10] | Not commonly reported | Rapid, within minutes | Can be administered daily for repetitive activation[10] | Non-invasive alternative for repeated dosing.[10] Requires animal handling. |
| Localized Activation/Inhibition | Intracranial Infusion | Varies by target region | Varies by target region | Immediate | Localized and dependent on infusion volume and concentration | Allows for spatially restricted manipulation of neural circuits. |
Table 2: Quantitative Effects of CNO-Mediated DREADD Activation
| DREADD Type | Effect | Measurement | Magnitude of Change | Animal Model | Reference |
| hM3Dq (Gq) | Increased Neuronal Firing | Single-unit recordings in CA1 pyramidal neurons | Significant depolarization of 5.0 ± 0.72 mV | Mice | [8] |
| hM3Dq (Gq) | Increased Neuronal Activity | c-Fos expression in the dentate gyrus | Significant increase in c-Fos+ cells | Mice | [11] |
| hM3Dq (Gq) | Behavioral Change (Anxiety) | Elevated Plus Maze | Increased time spent in open arms | Mice | [11] |
| hM3Dq (Gq) | Behavioral Change (Locomotion) | Open Field Test | Increased locomotor activity | Mice | [8] |
| hM4Di (Gi) | Decreased Neuronal Firing | Action potential firing in adult-born dentate gyrus neurons | Significant reduction in action potential firing | Mice | [11] |
| hM4Di (Gi) | Behavioral Change (Anxiety) | Open Field Test | Reduced distance traveled in the center of the chamber | Mice | [11] |
Signaling Pathways
Activation of hM3Dq and hM4Di DREADDs by CNO initiates distinct intracellular signaling cascades, leading to either neuronal excitation or inhibition.
Figure 1: hM3Dq (Gq) Signaling Pathway.
Figure 2: hM4Di (Gi) Signaling Pathway.
Experimental Workflow
A typical experiment using CNO to study neural circuits involves several key steps, from viral vector delivery to behavioral analysis and histological confirmation.
Figure 3: General Experimental Workflow.
Experimental Protocols
Protocol 1: Stereotactic Injection of AAV-DREADD Virus in Mice
Materials:
-
AAV-DREADD vector (e.g., AAV-hSyn-DIO-hM3Dq-mCherry)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill
-
Surgical tools (scalpel, forceps, etc.)
-
Analgesics
-
Lubricating eye ointment
-
70% ethanol and povidone-iodine for sterilization
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-4% for induction, 1.5-2% for maintenance).[12][13] Confirm the depth of anesthesia by lack of a pedal withdrawal reflex. Shave the fur on the head and secure the mouse in the stereotaxic frame. Apply lubricating ointment to the eyes.[12]
-
Surgical Incision and Exposure of Skull: Sterilize the surgical area with povidone-iodine followed by 70% ethanol.[12] Make a midline incision on the scalp to expose the skull. Use a cotton-tipped applicator to clean the skull surface and identify bregma and lambda.[12]
-
Craniotomy: Determine the stereotaxic coordinates for the target brain region. Use a drill to create a small burr hole in the skull over the injection site.[14]
-
Viral Injection: Load the AAV-DREADD vector into the microsyringe. Lower the needle to the predetermined dorsoventral coordinate. Inject the virus at a slow rate (e.g., 50-100 nL/min) to prevent tissue damage.[14] The typical injection volume is 250-500 nL per site.[4]
-
Needle Retraction and Closing: After the injection is complete, leave the needle in place for an additional 3-5 minutes to allow for diffusion of the virus and to minimize backflow upon retraction.[4] Slowly withdraw the needle. Suture the incision.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mouse during recovery until it is fully ambulatory. Allow 2-4 weeks for robust DREADD expression before proceeding with experiments.[15]
Protocol 2: CNO Administration for Behavioral Studies in Mice
Materials:
-
Clozapine N-oxide (CNO)
-
Sterile saline (0.9% NaCl) or drinking water
-
Sucrose (optional, for oral administration)
-
Injection syringes and needles (for IP) or water bottles (for oral)
Procedure for Intraperitoneal (IP) Injection (Acute):
-
CNO Preparation: Dissolve CNO in sterile saline to the desired stock concentration (e.g., 2 mg/mL).[4] This solution can be stored at 4°C for a short period, but fresh preparation is recommended.
-
Dosing: Calculate the injection volume based on the mouse's body weight and the target dose (e.g., 1 mg/kg).[4] For a 25g mouse and a 1 mg/kg dose from a 0.1 mg/mL solution, the injection volume would be 250 µL.[4]
-
Administration: Inject the CNO solution intraperitoneally. Return the mouse to its home cage. Behavioral testing is typically initiated 15-30 minutes post-injection.[3][4]
Procedure for Administration in Drinking Water (Chronic):
-
CNO Solution Preparation: Dissolve CNO in the drinking water at the desired concentration (e.g., 0.25 mg/ml).[3] The addition of 1-2% sucrose can increase palatability.[1][10] Protect the CNO solution from light by using amber or foil-wrapped water bottles.[1]
-
Acclimation: For restricted access protocols, acclimate the mice to the new water bottles for a few days before introducing the CNO-containing water.[16]
-
Administration and Monitoring: Replace the regular drinking water with the CNO-containing water. Monitor the daily water consumption to estimate the CNO dose ingested by each animal.[1] Prepare fresh CNO solution weekly.[1]
Protocol 3: c-Fos Immunohistochemistry for Validation of DREADD Activation
Materials:
-
Anesthetized and perfused mouse brain tissue
-
Cryostat or vibratome for sectioning
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against c-Fos
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Microscope for imaging
Procedure:
-
Tissue Preparation: Ninety minutes to two hours after CNO administration, deeply anesthetize the mouse and transcardially perfuse with saline followed by 4% paraformaldehyde (PFA).[15][16] Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.[16]
-
Sectioning: Section the brain containing the DREADD-expressing region at 30-40 µm using a cryostat or vibratome.
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1-2 hours at room temperature.
-
Incubate in primary antibody (anti-c-Fos) diluted in blocking solution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate in the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Wash sections in PBS.
-
-
Imaging and Analysis: Mount the sections on slides and coverslip. Image the sections using a fluorescence or confocal microscope. Quantify the number of c-Fos positive cells that co-localize with the DREADD-reporter fluorescent protein (e.g., mCherry) in the target region. An increase in c-Fos expression in DREADD-expressing neurons following CNO administration confirms successful receptor activation.[11]
Important Considerations and Controls
-
CNO Metabolism and Off-Target Effects: CNO can be reverse-metabolized to clozapine, which has its own psychoactive properties.[17] It is crucial to perform control experiments to account for potential off-target effects.
-
Essential Control Groups:
-
DREADD-expressing animals receiving vehicle: This control accounts for the effect of the DREADD expression itself and the injection procedure.
-
Non-DREADD-expressing (e.g., expressing only a fluorescent reporter) animals receiving CNO: This is a critical control to determine if CNO has any behavioral or physiological effects independent of DREADD activation at the dose used.[4][18]
-
-
Dose-Response Curves: It is recommended to perform a dose-response analysis to determine the lowest effective dose of CNO for the desired effect, which can minimize potential off-target effects.[16]
-
Alternative Ligands: Newer DREADD agonists, such as Compound 21 (C21), have been developed to have a better pharmacokinetic profile and reduced off-target effects compared to CNO.[4]
References
- 1. CNO Preparation and Consumption Monitoring [protocols.io]
- 2. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug treatments [bio-protocol.org]
- 4. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic postnatal chemogenetic activation of forebrain excitatory neurons evokes persistent changes in mood behavior | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Remote control of neuronal activity in transgenic mice expressing evolved G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activating newborn neurons suppresses depression and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 13. AAV Injection and Tissue Preparation [protocols.io]
- 14. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereotaxic AAV injection and EEG/EMG implantation [bio-protocol.org]
- 16. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Chronic DREADD Activation: A Guide to CNO Delivery Methods
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, offering precise temporal and spatial control over neuronal activity. For studies requiring long-term modulation of neural circuits, chronic activation of DREADDs is essential. The following application notes provide a detailed overview and protocols for various methods of chronic Clozapine-N-oxide (CNO) delivery, the most common actuator for muscarinic-based DREADDs.
Introduction to Chronic DREADD Activation
Chronic DREADD activation allows for the sustained manipulation of neuronal populations, enabling researchers to investigate the long-term effects of increased or decreased neuronal activity on behavior, disease progression, and neural plasticity. The choice of CNO delivery method is critical and depends on the specific experimental goals, the desired duration of activation, and the level of invasiveness tolerated.
A crucial consideration in all chronic CNO studies is its in vivo metabolism. Evidence suggests that CNO can be reverse-metabolized to clozapine, which has its own psychoactive properties and can cross the blood-brain barrier.[1][2][3] This necessitates the inclusion of appropriate control groups, such as animals expressing the DREADD receptor but receiving vehicle, and animals not expressing the DREADD receptor but receiving CNO, to distinguish the effects of DREADD activation from potential off-target effects of clozapine.[3][4] Newer DREADD ligands with improved pharmacokinetic profiles, such as Compound 21 and deschloroclozapine (DCZ), are emerging as alternatives to CNO and may mitigate some of these concerns.[5]
CNO Delivery Methods for Chronic DREADD Activation
Several methods have been established for the chronic delivery of CNO. The selection of an appropriate method should be based on the required temporal control, duration of the experiment, and the potential for causing stress to the animal. The most common methods include administration in drinking water, via osmotic minipumps, and through repeated injections or eye drops.
Quantitative Data Summary
The following table summarizes key quantitative parameters for different chronic CNO delivery methods based on published studies.
| Delivery Method | Typical CNO Concentration/Dose | Frequency of Administration | Duration of Activation | Key Considerations |
| Drinking Water | 0.1 - 1.0 mg/mL[6] | Ad libitum | Days to weeks[7] | Non-invasive; potential for variable dosage due to fluctuations in water intake; CNO stability in water should be monitored.[4][8] |
| Osmotic Minipump | Varies based on pump flow rate and desired dose (e.g., 1-5 mg/kg/day) | Continuous | Weeks to months[7] | Provides consistent and continuous delivery; requires surgery for implantation. |
| Repeated I.P. Injections | 1 - 5 mg/kg[7][9] | Once or twice daily | Days to weeks | Allows for precise dosing and temporal control; can be stressful for animals due to repeated handling and injections. |
| Eye Drops | 1 mg/kg[10] | Daily | Days | Less invasive than injections and allows for precise daily dosing; may be suitable for shorter-term chronic studies.[11] |
| Food Pellets | Concentration mixed into chow | Ad libitum | Days to weeks[7] | Non-invasive; dosage can be variable depending on food consumption. |
Signaling Pathways and Experimental Workflows
To aid in the design and execution of chronic DREADD experiments, the following diagrams illustrate the canonical Gq and Gi DREADD signaling pathways, a typical experimental workflow for CNO administration in drinking water, and a decision-making guide for selecting the appropriate delivery method.
References
- 1. researchwithrowan.com [researchwithrowan.com]
- 2. researchgate.net [researchgate.net]
- 3. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | eNeuro [eneuro.org]
- 4. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 5. addgene.org [addgene.org]
- 6. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic postnatal chemogenetic activation of forebrain excitatory neurons evokes persistent changes in mood behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Clozapine N-oxide (CNO) Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools used to remotely control cell signaling, particularly in neuroscience research.[1][2][3] These genetically engineered G protein-coupled receptors (GPCRs) are activated by the synthetic ligand Clozapine N-oxide (CNO).[2][4] CNO is a metabolite of the atypical antipsychotic clozapine but is otherwise pharmacologically inert at concentrations typically used to activate DREADDs.[2][5] This document provides a detailed protocol for the preparation of CNO for use in cell culture experiments, ensuring reliable and reproducible results.
Mechanism of Action: DREADD Activation
DREADDs are engineered to respond to CNO, which binds to a mutated muscarinic receptor.[6][7] This binding event activates the DREADD, leading to the initiation of a specific intracellular signaling cascade. The nature of this cascade depends on the type of G protein the DREADD is coupled to. For instance, the hM3Dq DREADD is coupled to the Gq signaling pathway, and its activation by CNO leads to neuronal firing.[2] Conversely, the hM4Di DREADD is coupled to the Gi pathway, and its activation by CNO results in the silencing of neuronal activity.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for CNO, including its molecular weight and solubility in common solvents. It is crucial to use the batch-specific molecular weight provided on the Certificate of Analysis (CoA) for precise calculations.[1]
| Parameter | Value | Notes |
| Molecular Weight | 342.82 g/mol (anhydrous) | Batch-specific molecular weight may vary; always refer to the Certificate of Analysis for accurate calculations.[1][4] |
| Solubility in DMSO | Up to 100 mM (68-69 mg/mL) | Fresh DMSO is recommended as moisture can reduce solubility.[8][9] |
| Solubility in Water | Sparingly soluble | CNO (freebase) can precipitate in aqueous solutions. For aqueous solutions, CNO dihydrochloride is recommended.[8] Warming to 40°C can help redissolve precipitates.[8] |
| Typical Stock Solution | 10-100 mM in DMSO | |
| Typical Working Conc. | Varies by experiment (e.g., 1-10 µM) | The optimal concentration should be determined empirically for each cell type and experimental setup. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of CNO stock and working solutions for cell culture applications.
Materials
-
Clozapine N-oxide (CNO) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water or physiological saline
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for CNO Stock Solution Preparation (10 mM in DMSO)
-
Calculate the required mass of CNO:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 342.82 g/mol = 0.0034282 g = 3.43 mg
-
-
-
Weigh the CNO powder:
-
Carefully weigh out the calculated amount of CNO powder using a calibrated balance. It is advisable to weigh a slightly larger amount (e.g., 5-10 mg) and adjust the volume of DMSO accordingly for better accuracy.
-
-
Dissolve CNO in DMSO:
-
Add the weighed CNO powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex the tube until the CNO is completely dissolved. The solution should be clear.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
For long-term storage, CNO powder should be stored at -20°C.[1][9] CNO stock solutions in DMSO are stable for at least 4 weeks at room temperature, however, storage at -20°C is also a common practice.[8] If stored at -20°C, be aware that the CNO may precipitate and will need to be warmed and vortexed to redissolve before use.[10]
-
Protocol for CNO Working Solution Preparation
-
Determine the final working concentration:
-
The optimal CNO concentration needs to be determined experimentally for your specific cell line and DREADD expression level. A typical starting range is 1-10 µM.
-
-
Dilute the stock solution:
-
Thaw an aliquot of the CNO stock solution if frozen. Ensure it is completely dissolved.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of 10 µM CNO working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
-
Apply to cells:
-
Add the CNO-containing medium to your cell cultures.
-
Remember to include appropriate controls, such as vehicle-treated cells (medium with the same concentration of DMSO as the CNO-treated cells) and cells not expressing the DREADD receptor but treated with CNO.[11]
-
Important Considerations
-
CNO Stability: CNO solutions in aqueous buffers are prone to precipitation and are generally considered unstable.[8][9] It is highly recommended to prepare fresh working solutions for each experiment.
-
Vehicle Controls: Always include a vehicle control (DMSO in cell culture medium) to account for any potential effects of the solvent on your cells.
-
DREADD Expression: The effective concentration of CNO will depend on the expression level of the DREADD receptor in your cells.
-
Off-Target Effects: While CNO is largely considered inert, some studies have reported potential off-target effects at higher concentrations or in certain animal models due to its back-metabolism to clozapine.[8][11][12] Therefore, it is crucial to include control experiments with non-DREADD expressing cells treated with CNO.
-
CNO Forms: CNO is available as a freebase and a dihydrochloride salt. The dihydrochloride salt has better water solubility and may be preferable for in vivo studies or if aqueous solutions are required.[1][8] This protocol focuses on the more commonly used freebase form for in vitro stock preparation in DMSO.
References
- 1. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 2. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 3. sfn.org [sfn.org]
- 4. Clozapine N-oxide (CNO) | DREADD Ligands | Tocris Bioscience [tocris.com]
- 5. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for CNO-Based Chemogenetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has become a cornerstone technique in neuroscience and related fields for remotely controlling cell signaling, neuronal activity, and, consequently, behavior.[1][2][3] This technology relies on engineered G-protein coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but can be potently activated by a pharmacologically inert, synthetic ligand.[3][4] The most commonly used DREADD system involves muscarinic-based receptors (e.g., hM3Dq for activation, hM4Di for inhibition) and the synthetic ligand Clozapine-N-oxide (CNO).[3][5]
These application notes provide a comprehensive guide to the experimental design, validation, and implementation of CNO-based chemogenetic studies for both in vitro and in vivo applications.
Key Considerations for Experimental Design
Robust and reproducible chemogenetic experiments hinge on careful experimental design. Several critical factors must be considered:
-
Proper Controls: The inclusion of appropriate control groups is paramount. It is essential to verify that the observed effects are due to the specific activation of the DREADD receptor and not off-target effects of CNO or the viral vector used for DREADD delivery.[6]
-
CNO Metabolism and Off-Target Effects: It is now understood that CNO can be reverse-metabolized into clozapine, which has its own psychoactive properties and can interact with endogenous receptors.[7][8][9] This has led to the recommendation of using the lowest effective dose of CNO and including CNO-only, DREADD-free control groups in all experiments.[6][10]
-
Alternative Ligands: To circumvent the potential confounds of CNO's metabolism, alternative DREADD ligands with improved pharmacokinetic profiles and reduced off-target effects have been developed. These include Compound 21 (C21) and Deschloroclozapine (DCZ).[8][10][11][12]
-
DREADD Expression: The method of DREADD expression, typically through adeno-associated viral (AAV) vectors, should be carefully considered to achieve cell-type specificity and appropriate expression levels.[8][10] Overexpression of DREADDs can potentially lead to constitutive activity.[10]
Signaling Pathways of Common DREADDs
The two most widely used DREADDs are hM3Dq and hM4Di, which couple to different G-protein signaling pathways to either activate or inhibit neuronal activity.
-
hM3Dq (Gq-coupled): Activation of the hM3Dq receptor by CNO leads to the activation of the Gq signaling cascade. This results in the activation of phospholipase C, leading to an increase in intracellular calcium and subsequent neuronal depolarization and firing.
-
hM4Di (Gi-coupled): Activation of the hM4Di receptor by CNO engages the Gi signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of inwardly rectifying potassium channels, resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.
Experimental Workflow for In Vivo Studies
A typical in vivo chemogenetic experiment follows a well-defined workflow, from initial surgical procedures to behavioral analysis.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for planning and executing CNO-based chemogenetic experiments.
Table 1: CNO Administration Routes and Dosages
| Administration Route | Typical Dosage Range (mg/kg) | Vehicle | Notes |
| Intraperitoneal (IP) Injection | 0.2 - 10 | Saline or DMSO/Saline | A wide range of doses has been used in the literature. Lower doses (≤ 5 mg/kg) are recommended to minimize off-target effects.[11] |
| Drinking Water | 0.1 - 1.0 mg/mL | 1% Sucrose in water | Ideal for chronic, non-invasive administration.[7] Requires careful monitoring of water intake.[13] |
| Eye Drops | 1.0 mg/kg | Sterile 0.9% Saline | A non-invasive method for repeated daily administration.[7] |
| Subcutaneous (SC) Injection | 3 - 10 | Varies | |
| Intracranial Infusion | Varies | Artificial CSF | Allows for region-specific activation of DREADDs.[6] |
Table 2: Timeline for a Typical In Vivo Mouse Experiment
| Experimental Phase | Duration | Key Activities |
| AAV-DREADD Injection & Recovery | 3 - 4 weeks | Stereotaxic surgery, post-operative care, and allowing for optimal viral expression. |
| Habituation | 3 - 4 days | Acclimatize animals to handling and the behavioral testing environment. |
| CNO Administration to Behavioral Test | 15 - 30 minutes | Time for CNO to cross the blood-brain barrier and activate DREADD receptors after IP injection.[11] |
| Behavioral Testing Session | 10 - 60 minutes | Duration of the specific behavioral assay (e.g., open field test, novel object recognition).[11] |
| Chronic CNO Administration | Days to Weeks | For studies investigating the long-term effects of neuronal modulation.[2][7] |
Experimental Protocols
Protocol 1: In Vitro DREADD Validation in Cultured Cells
This protocol describes the validation of DREADD receptor function in a cell line (e.g., HEK293T cells) using a calcium imaging assay for Gq-coupled DREADDs.
Materials:
-
HEK293T cells
-
Plasmid encoding the DREADD receptor (e.g., pAAV-hSyn-hM3Dq-mCherry)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Clozapine-N-oxide (CNO) stock solution (10 mM in DMSO)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells on glass-bottom dishes.
-
Transfect cells with the DREADD-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of Fluo-4 AM in HBSS.
-
Wash the cells with HBSS and incubate with the Fluo-4 AM loading solution for 30 minutes at 37°C.
-
Wash the cells again with HBSS to remove excess dye.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images for 2-5 minutes.
-
Add CNO to the imaging medium to a final concentration of 1-10 µM.
-
Continue to acquire images for 10-20 minutes to observe changes in intracellular calcium, indicated by an increase in Fluo-4 fluorescence.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time in DREADD-expressing cells (identified by a fluorescent reporter like mCherry) compared to non-transfected cells.
-
Protocol 2: In Vivo CNO Administration via Intraperitoneal (IP) Injection in Mice
This protocol details the acute administration of CNO for behavioral experiments in mice.
Materials:
-
Clozapine-N-oxide (CNO)
-
Sterile 0.9% saline
-
Insulin syringes (28-30 gauge)
-
Animal scale
Procedure:
-
CNO Solution Preparation:
-
Prepare a stock solution of CNO (e.g., 2 mg/mL) in saline. Note: CNO may require sonication to fully dissolve. It is recommended to prepare fresh solutions, but aliquots can be stored at -20°C.[11]
-
Immediately before use, dilute the stock solution with saline to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose).[11]
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume. For a 1 mg/kg dose using a 0.1 mg/mL solution, inject 10 µL per gram of body weight.
-
Gently restrain the mouse and perform an intraperitoneal injection.
-
-
Post-Injection and Behavioral Testing:
Protocol 3: Chronic CNO Administration in Drinking Water
This protocol is for the long-term, non-invasive administration of CNO to mice.
Materials:
-
Clozapine-N-oxide (CNO)
-
Sucrose
-
Autoclaved water
-
Water bottles
Procedure:
-
Acclimation:
-
For 3-5 days prior to the experiment, acclimate the mice to drinking water containing 1% sucrose.[14]
-
-
CNO Water Preparation:
-
Calculate the amount of CNO needed based on the desired daily dose and the average water consumption of the mice. A typical starting concentration is 0.25 mg/mL.
-
Dissolve the CNO and 1% sucrose in autoclaved water. Protect the solution from light by wrapping the water bottle in foil.[13] Prepare fresh solution weekly and store at 4°C.[13]
-
-
Administration and Monitoring:
-
Replace the regular water bottles with the CNO-containing water bottles.
-
Measure water consumption daily to monitor the actual CNO intake per animal.[13]
-
Include a control group that receives water with 1% sucrose only.
-
Troubleshooting and Logical Decision Making
Effective troubleshooting is key to successful chemogenetic experiments.
References
- 1. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing Effects of Chronic Chemogenetic Neuronal Stimulation onEnergy Balance by Indirect Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DREADDs in Epilepsy Research: Network-Based Review [frontiersin.org]
- 4. lions-talk-science.org [lions-talk-science.org]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 7. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. New insights into chemogenetic designer drugs to enhance our study of behaviour — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 10. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CNO Preparation and Consumption Monitoring [protocols.io]
- 14. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
Application Notes and Protocols for the Synthesis of Clozapine N-Oxide (CNO) for Research Use
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clozapine N-oxide (CNO) is a synthetic small molecule that serves as the primary actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This technology allows for the specific and remote control of cellular signaling, making CNO an indispensable tool in neuroscience and other areas of biological research. These application notes provide a detailed protocol for the gram-scale synthesis, purification, and characterization of CNO, enabling researchers to produce this critical reagent in-house. The described method utilizes readily available and inexpensive starting materials, offering a cost-effective alternative to commercial sources.
I. Chemical Synthesis of Clozapine N-Oxide
The synthesis of CNO involves the oxidation of its precursor, clozapine. While several oxidizing agents can be used, this protocol details a high-yielding and scalable method using Oxone®. An alternative method using meta-chloroperoxybenzoic acid (mCPBA) is also mentioned.
A. Starting Material: Clozapine
Clozapine can be purchased from commercial suppliers or, more economically, extracted from pharmaceutical tablets.
Protocol 1: Extraction of Clozapine from Tablets [1]
-
Crushing: Crush commercially available clozapine tablets (e.g., 100 mg tablets) into a fine powder using a mortar and pestle.
-
Extraction: Stir the crushed powder with acetone.
-
Filtration: Filter the mixture to remove insoluble excipients.
-
Evaporation: Evaporate the acetone from the filtrate to obtain a solid residue.
-
Recrystallization: Recrystallize the solid from a mixture of acetone and petroleum spirits to yield pure clozapine.
B. Oxidation of Clozapine to Clozapine N-Oxide
Protocol 2: Synthesis of CNO using Oxone® [1]
This method provides a high yield and uses an inexpensive oxidizing agent.
-
Reaction Setup: In a round-bottom flask, dissolve clozapine (1 equivalent) and sodium bicarbonate (NaHCO₃, 2 equivalents) in a mixture of methanol (MeOH) and water (H₂O) (5:1 v/v).
-
Addition of Oxidant: To the stirring solution at room temperature, add Oxone® (potassium peroxymonosulfate, 0.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Purify the resulting orange oil by silica gel column chromatography using a mobile phase of 60% dichloromethane (CH₂Cl₂) in methanol (MeOH).
-
Crystallization: Crystallize the purified oil from ethanol (EtOH) to afford clozapine N-oxide as an ethanol solvate.
Alternative Protocol: Synthesis of CNO using mCPBA [1]
This is another common method for the oxidation of clozapine.
-
Reaction Setup: Dissolve clozapine in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Oxidant: Add meta-chloroperoxybenzoic acid (mCPBA) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Follow standard procedures for quenching the excess peroxide and purifying the product, typically involving an aqueous wash followed by column chromatography.
II. Quantitative Data
The following table summarizes the typical yields and purity obtained from the described synthesis protocol.
| Parameter | Value | Reference |
| Starting Material Purity (Extracted Clozapine) | 99.5% (by PDA at 275 nm) | [1] |
| CNO Synthesis Yield (Oxone® method) | 97% | [1] |
| Final Product Purity (Recrystallized CNO) | 99.1% (by PDA at 275 nm) | [1] |
| Melting Point (Clozapine) | 183–184 °C | [1] |
III. Characterization of Clozapine N-Oxide
Proper characterization is crucial to confirm the identity and purity of the synthesized CNO.
A. Spectroscopic Data [1]
-
¹H NMR (500 MHz, CDCl₃) of Clozapine: δ 2.34 (s, 3H), 2.50 (brs, 4H), 3.47 (brs, 4H), 4.88 (s, 1H), 6.60 (d, J = 8.4 Hz, 1H), 6.82 (dd, J = 8.4, 1.2 Hz, 2H), 7.01 (t, J = 7.2 Hz, 1H), 7.06 (d, J = 2.4 Hz, 1H), 7.25-7.29 (m, 2H).
-
¹³C NMR (125 MHz, CDCl₃) of Clozapine: δ 46.3, 47.4, 55.1, 120.1, 120.2, 123.1, 123.2, 123.6, 126.9, 129.2, 130.4, 132.0, 140.5, 141.9, 152.8, 162.9.
-
HRMS (ESI) of Clozapine: calcd for C₁₈H₂₀ClN₄ [M + H]⁺ 327.1371. Found 327.1372.
IV. Application Notes for DREADD-based Research
CNO is the specific ligand for activating DREADD receptors (e.g., hM3Dq, hM4Di).[2][3] However, recent studies have shown that CNO can be reverse-metabolized to clozapine in vivo, which has its own pharmacological activity.[4][5] Therefore, appropriate control experiments are essential in DREADD studies.
A. Preparation of CNO for In Vivo Use
CNO is typically administered via intraperitoneal (i.p.) injection. The vehicle used for dissolution is critical for ensuring bioavailability and minimizing non-specific effects.
Protocol 3: Solubilization of CNO for In Vivo Studies
-
Weighing: Accurately weigh the required amount of CNO. Note that CNO can be hygroscopic, so allow the vial to come to room temperature before opening if stored frozen.[6]
-
Dissolution: A common vehicle is a mixture of DMSO and saline. For example, a stock solution can be prepared in DMSO and then diluted in saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Vortexing: Gently vortex the solution to ensure the CNO is fully dissolved.[6]
B. Important Considerations for DREADD Experiments [4][5]
-
Controls: Due to the potential for in vivo conversion of CNO to clozapine, it is crucial to include control groups in your experimental design. These should include:
-
Animals expressing the DREADD receptor but receiving a vehicle injection.
-
Animals not expressing the DREADD receptor but receiving a CNO injection.
-
-
Dose-Response: Perform dose-response studies to determine the optimal CNO concentration for activating the DREADD receptor without causing off-target effects.
-
Pharmacokinetics: Be aware of the pharmacokinetic profile of CNO and its potential conversion to clozapine in the animal model being used.
V. Visualizations
A. Synthesis Pathway of Clozapine N-Oxide
References
- 1. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
CNO-DREADD Experiment Variability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in Chemogenetic (DREADD) experiments involving Clozapine-N-oxide (CNO) and its alternatives. This resource offers detailed FAQs, troubleshooting guides, and experimental protocols to address common issues and ensure the robustness and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in CNO-DREADD experiments?
Variability in CNO-DREADD experiments can arise from several factors, including:
-
CNO Metabolism and Off-Target Effects: CNO can be reverse-metabolized to clozapine, which has its own psychoactive effects and can bind to a range of endogenous receptors, leading to off-target effects.[1][2] This conversion rate can vary between species and even individual animals.[1]
-
DREADD Expression Levels: The level of DREADD receptor expression can vary depending on the viral vector used, its titer, the promoter, and the injection site. Inconsistent expression can lead to variable responses to the activating ligand.
-
Ligand Pharmacokinetics: The route of administration, dosage, and the specific ligand used (CNO or alternatives) will have different pharmacokinetic profiles, affecting the timing and magnitude of the neuronal modulation.
-
Animal Handling and Stress: Stress from handling and injections can influence behavioral outcomes, potentially masking or confounding the effects of DREADD activation.
Q2: What is CNO back-metabolism and why is it a concern?
CNO (Clozapine-N-oxide) is a metabolite of the atypical antipsychotic drug clozapine. It has been discovered that when CNO is administered systemically, a portion of it can be converted back into clozapine in the body.[1] This is a significant concern because clozapine can cross the blood-brain barrier more readily than CNO and has a high affinity for various native receptors in the brain, including dopaminergic and serotonergic receptors. This can lead to "off-target" effects that are not mediated by the DREADD receptors, potentially confounding the experimental results.[1][2]
Q3: Are there alternatives to CNO for DREADD activation?
Yes, several alternative ligands have been developed to address the limitations of CNO. These include:
-
Deschloroclozapine (DCZ): A potent and selective DREADD agonist with improved brain penetrance compared to CNO.
-
Compound 21 (C21): A DREADD agonist that is not believed to be metabolized to clozapine.[3]
-
JHU37160 (J60): A newer generation DREADD agonist with high potency and selectivity.
These alternatives generally exhibit different pharmacokinetic and pharmacodynamic properties, which should be considered when designing experiments.
Q4: How important are control groups in DREADD experiments?
Control groups are absolutely critical for the correct interpretation of DREADD experiments.[1][2] Appropriate control groups help to distinguish the specific effects of DREADD-mediated neuronal modulation from potential off-target effects of the ligand or the experimental procedures themselves. Essential control groups include:
-
DREADD-expressing animals receiving vehicle: This group controls for any effects of the DREADD expression itself.
-
Non-DREADD-expressing (e.g., expressing only a reporter gene like mCherry) animals receiving the DREADD ligand: This is a crucial control to identify any off-target effects of the ligand.[4]
-
Sham surgery animals receiving vehicle and ligand: This controls for the effects of the surgical procedure and injections.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| High behavioral variability between animals in the same experimental group. | 1. Inconsistent DREADD expression levels. 2. Variable CNO metabolism to clozapine. 3. Differences in injection accuracy. 4. Animal stress and handling inconsistencies. | 1. Validate DREADD expression post-mortem using immunohistochemistry for every animal and correlate with behavioral data. Consider using reporter genes (e.g., mCherry) for easier visualization. 2. Consider using an alternative ligand with a more predictable pharmacokinetic profile (e.g., DCZ, Compound 21). 3. Refine stereotaxic injection techniques and verify cannula placement. 4. Habituate animals to handling and injection procedures before the experiment. |
| No observable behavioral effect after CNO administration. | 1. Low or no DREADD expression. 2. Insufficient CNO dose or poor bioavailability. 3. Incorrect timing of behavioral testing relative to CNO administration. 4. The targeted neuronal population does not regulate the observed behavior. | 1. Verify DREADD expression using immunohistochemistry or in vivo electrophysiology. Increase viral titer or try a different promoter if expression is low. 2. Perform a dose-response curve for CNO to determine the optimal effective dose. Consider a different administration route (e.g., oral gavage, drinking water) for more sustained levels. 3. Characterize the pharmacokinetic profile of CNO in your specific animal model and adjust the timing of behavioral testing accordingly. 4. Re-evaluate the literature to confirm the role of the targeted circuit in the behavior of interest. |
| Unexpected or opposite behavioral effects. | 1. Off-target effects of CNO-derived clozapine. 2. Activation of DREADDs in non-targeted brain regions due to viral spread. 3. Network-level effects where the modulation of the target population indirectly affects other circuits. | 1. Include a control group of non-DREADD expressing animals receiving CNO to assess for off-target effects. Consider using a lower dose of CNO or an alternative ligand. 2. Carefully assess the spread of viral expression post-mortem. Use lower virus volumes or a more localized injection technique. 3. Perform in vivo electrophysiological recordings in downstream regions to understand the network-level consequences of DREADD activation. |
| CNO solution appears cloudy or precipitates. | 1. CNO has limited solubility in aqueous solutions. 2. Improper storage of the solution. | 1. CNO is sparingly soluble in water but can be dissolved in a small amount of DMSO first, then diluted in saline. Gentle warming and sonication can aid dissolution.[5] 2. It is recommended to prepare CNO solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C for short periods.[5] |
Quantitative Data Summary
DREADD Ligand Potency Comparison
| Ligand | DREADD Receptor | EC50 (nM) | Ki (nM) | Reference |
| Clozapine-N-oxide (CNO) | hM3Dq | 6.5 | - | Jendryka et al., 2019 |
| hM4Di | 8.1 | - | Jendryka et al., 2019 | |
| Clozapine | hM3Dq | 0.9 | 1.9 | Jendryka et al., 2019 |
| hM4Di | 0.42 | 1.7 | Jendryka et al., 2019 | |
| Deschloroclozapine (DCZ) | hM3Dq | 1.7 | 1.1 | Nagai et al., 2020 |
| hM4Di | 0.8 | 4.2 | Nagai et al., 2020 | |
| Compound 21 (C21) | hM3Dq | 0.3 | 3.2 | Chen et al., 2015 |
| hM4Di | 2.95 | 31 | Jendryka et al., 2019 |
Pharmacokinetic Parameters of DREADD Ligands in Mice (Intraperitoneal Administration)
| Ligand | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (min) | Reference |
| Clozapine-N-oxide (CNO) | 10 | 1180 | 15 | ~60 | Manvich et al., 2018 |
| Clozapine (from CNO) | 10 | 17.5 | 30 | - | Manvich et al., 2018 |
| Deschloroclozapine (DCZ) | 0.1 | ~100 | 15 | ~60 | Nagai et al., 2020 |
| Compound 21 (C21) | 1 | ~300 | 15 | ~90 | Jendryka et al., 2019 |
Note: Pharmacokinetic parameters can vary depending on the animal strain, sex, and experimental conditions.
Experimental Protocols
Protocol 1: Stereotaxic Injection of AAV-DREADD Vectors in Mice
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (1-2% in oxygen) or a ketamine/xylazine cocktail. Administer pre-operative analgesics as per your institution's guidelines.
-
Stereotaxic Surgery:
-
Secure the mouse in a stereotaxic frame.
-
Apply eye lubricant to prevent corneal drying.
-
Shave the fur from the scalp and sterilize the area with povidone-iodine and ethanol.
-
Make a midline incision to expose the skull.
-
Use a dental drill to create a small craniotomy over the target brain region.
-
-
Viral Vector Injection:
-
Load a Hamilton syringe with the AAV-DREADD vector.
-
Lower the injection needle to the predetermined stereotaxic coordinates.
-
Infuse the virus at a slow rate (e.g., 100 nL/min) to minimize tissue damage and ensure proper diffusion.
-
Leave the needle in place for 5-10 minutes post-injection to prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
Allow 3-4 weeks for optimal DREADD expression before behavioral experiments.
-
Protocol 2: CNO Administration (Intraperitoneal Injection)
-
CNO Solution Preparation:
-
Dissolve CNO powder in a small volume of DMSO (e.g., to make a 10 mg/mL stock).
-
Further dilute the stock solution in sterile 0.9% saline to the desired final concentration. The final DMSO concentration should be less than 5%.
-
Prepare the solution fresh on the day of the experiment.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift the mouse's hindquarters to a slight downward angle.
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Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
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Inject the CNO solution slowly.
-
Return the mouse to its home cage and allow for the appropriate latency period before behavioral testing (typically 20-30 minutes).
-
Protocol 3: Validation of DREADD Expression via Immunohistochemistry
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a 30% sucrose solution until it sinks.
-
Freeze the brain and collect coronal or sagittal sections (e.g., 40 µm) on a cryostat.
-
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
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Permeabilize and block non-specific binding with a solution containing Triton X-100 and normal serum (e.g., goat or donkey serum) for 1-2 hours.
-
Incubate sections with a primary antibody against the reporter protein (e.g., anti-mCherry or anti-HA tag) overnight at 4°C.
-
Wash sections in PBS.
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Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash sections in PBS.
-
-
Imaging:
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI to visualize cell nuclei.
-
Image the sections using a fluorescence or confocal microscope to visualize DREADD expression.
-
Visualizations
DREADD Signaling Pathways
Caption: Simplified signaling pathways for Gq- and Gi-coupled DREADDs.
Experimental Workflow for a CNO-DREADD Behavioral Study
Caption: A typical experimental workflow for a DREADD-based behavioral study.
Logical Relationship of Troubleshooting CNO-DREADD Variability
Caption: A logical diagram illustrating the causes and solutions for CNO-DREADD experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cy7-maleimide.com [cy7-maleimide.com]
Technical Support Center: Improving the In-Vivo Efficacy of Clozapine N-Oxide (CNO)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for using Clozapine N-oxide (CNO) in DREADD-based in vivo experiments. The primary challenge addressed is the in vivo back-conversion of CNO to clozapine, which can lead to off-target effects and confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CNO in DREADD experiments?
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands.[1] They are activated by synthetic ligands, most commonly CNO.[2] However, a critical discovery has been that systemically administered CNO is reverse-metabolized into clozapine.[3][4][5][6][7] Evidence strongly suggests that it is this converted clozapine, which readily crosses the blood-brain barrier, that is the primary activator of DREADDs in vivo, not CNO itself.[3]
Q2: Why is the back-conversion of CNO to clozapine a significant problem?
The conversion is problematic because clozapine is a potent, FDA-approved atypical antipsychotic drug with a broad binding profile.[3][7] It can interact with numerous endogenous receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors.[7][8] These off-target effects can produce behavioral or physiological changes independent of DREADD activation, thereby confounding the interpretation of experimental data.[3]
Q3: What are the typical doses of CNO used in animal studies, and what are the risks of high doses?
Typical intraperitoneal (i.p.) CNO doses range from 0.3 mg/kg to 10 mg/kg.[9][10][11] While lower doses (e.g., 1-5 mg/kg) may not produce observable effects in control animals, higher doses (5-10 mg/kg) have been shown to cause behavioral changes in DREADD-free animals, such as attenuating amphetamine-induced hyperlocomotion.[2][12] High doses increase the concentration of clozapine, elevating the risk of off-target effects.[5][6] For instance, a 10 mg/kg dose of CNO in habituated mice can impair the hypercapnic chemosensory reflex, an effect not seen at 1 mg/kg.[5][6]
Q4: How should I prepare and store CNO?
CNO is highly soluble in DMSO (>10 mM) but is insoluble in water and ethanol.[13][14] For in vivo use, it is typically dissolved in DMSO first and then diluted with saline. Gentle warming (37°C) or sonication can aid dissolution.[13] Stock solutions should be aliquoted and stored at -20°C to maintain stability for several months.[13][14]
Q5: Are there alternatives to CNO for DREADD activation?
Yes, newer DREADD agonists have been developed to address the shortcomings of CNO. These include JHU37160 ("J60") and Compound 21 (C21).[3][9][11] These compounds were designed for better blood-brain barrier penetration and higher potency and selectivity for DREADDs, with reduced back-metabolism.[15] However, they are not without their own potential off-target effects, especially at higher doses, and require careful validation.[9][11][16][17]
Troubleshooting Guide
This section addresses common problems encountered during in vivo CNO experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable behavioral or physiological effect after CNO administration. | 1. Inefficient DREADD Expression: The viral vector may not have transduced the target neuronal population effectively.[18]2. Incorrect CNO Dose: The dose may be too low to produce sufficient clozapine to activate the DREADDs.3. CNO Degradation: The CNO solution may have degraded due to improper storage. | 1. Validate DREADD Expression: Post-experiment, perform immunohistochemistry to confirm the expression of the DREADD (e.g., via its mCherry tag) and co-localize it with a marker of neuronal activation like c-Fos.[18][19]2. Perform a Dose-Response Analysis: Test a range of CNO concentrations to find the minimal effective dose.[20] Start with a low dose (e.g., 1 mg/kg) and increase incrementally.3. Prepare Fresh CNO Solutions: Always use freshly prepared CNO solutions or ensure stock solutions have been stored correctly at -20°C.[13] |
| Observed effects in both DREADD-expressing and control (DREADD-free) animals. | 1. Off-Target Effects: The CNO dose is too high, leading to clozapine levels that activate endogenous receptors in all animals.[5][6][12]2. Stress-Induced Effects: The stress of handling and injection can mask or interact with drug effects.[5][6] | 1. Lower the CNO Dose: Use the lowest effective dose determined from your dose-response analysis. Doses of 1-3 mg/kg are less likely to cause off-target effects.[5][6]2. Habituate Animals: Thoroughly habituate animals to handling and injection procedures to reduce stress. Unhabituated animals can mask off-target effects.[5][6]3. Consider Alternative Agonists: Test a newer agonist like JHU37160, but ensure you also run appropriate dose-response curves and controls.[9][11] |
| Inconsistent or variable results between animals. | 1. Variable CNO Metabolism: The rate of CNO conversion to clozapine can vary between individual animals.[3]2. Inconsistent DREADD Expression: Viral transduction efficiency can vary significantly between subjects.[18]3. Alternative Administration Route Issues: Delivery via drinking water can lead to variable consumption and dosing. | 1. Switch to Low-Dose Clozapine: To remove the variability of metabolism, consider using low-dose clozapine directly. Note that this requires careful titration to avoid off-target effects.[3]2. Verify Expression Post-Hoc: Correlate the behavioral data with post-hoc histological analysis of DREADD expression levels for each animal.3. Use a More Direct Administration Route: Intraperitoneal (i.p.) injection provides more consistent dosing than oral routes.[20] For pathway-specific effects, consider direct intracranial infusion of CNO.[3][18] |
Quantitative Data Summary
Table 1: Comparison of Common DREADD Agonists
| Agonist | Typical In Vivo Dose (Rodents) | Key Advantage(s) | Key Disadvantage(s) |
| Clozapine N-Oxide (CNO) | 1 - 10 mg/kg, i.p.[9][11][12] | Widely characterized; extensive literature available. | Back-converts to clozapine; poor BBB penetrance; high doses cause off-target effects.[3][15] |
| Clozapine | Low doses (e.g., 0.1 mg/kg) | Excellent BBB penetrance; removes variability of CNO metabolism.[3] | Potent antipsychotic with high affinity for many endogenous receptors; narrow therapeutic window.[1][7] |
| JHU37160 (J60) | 0.03 - 3 mg/kg, i.p.[9][11] | Higher potency and BBB penetrance than CNO; less metabolism to clozapine.[15] | Can have off-target effects at higher doses (e.g., 3 mg/kg in rats).[9][11][16] |
| Compound 21 (C21) | ~1 - 3 mg/kg, i.p. | Does not back-convert to clozapine.[7] | May have its own off-target binding profile similar to CNO; reports of low in vivo potency.[7][15] |
Key Experimental Protocols
Protocol 1: CNO Solution Preparation (for i.p. injection)
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Objective: To prepare a 1 mg/mL CNO stock solution for intraperitoneal injection.
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Materials: Clozapine N-oxide powder, Dimethyl sulfoxide (DMSO), 0.9% sterile saline.
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Procedure: a. Weigh the desired amount of CNO powder in a sterile microcentrifuge tube. b. Add pure DMSO to dissolve the CNO at a concentration of 5-10 mg/mL. CNO is highly soluble in DMSO.[13][14] c. Gently warm the solution to 37°C or vortex/sonicate briefly to ensure it is fully dissolved.[13] d. For a final injection concentration of 1 mg/mL, dilute the DMSO stock solution with 0.9% sterile saline. Note: The final concentration of DMSO in the injection solution should be kept low (typically <5%) to avoid toxicity. e. Aliquot the stock solution and store at -20°C for several months.[13]
Protocol 2: Essential Control Experiments
-
Objective: To validate that the observed effects are due to DREADD activation and not off-target actions of the ligand.
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Control Group 1: DREADD-expressing animals + Vehicle.
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Purpose: To control for the effects of the injection procedure and the vehicle (e.g., saline/DMSO mixture).
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Procedure: Inject DREADD-expressing animals with the same volume of vehicle used for the CNO injection.
-
-
Control Group 2: DREADD-free animals + CNO.
-
Purpose: This is the most critical control. It tests for off-target effects of CNO (or its metabolite, clozapine) at the chosen dose.[2][3][12]
-
Procedure: Use littermates that do not express the DREADD (e.g., wild-type animals or those injected with a control virus expressing only a fluorescent reporter like mCherry) and administer the same CNO dose as the experimental group.[21] Any behavioral or physiological effects observed in this group are likely off-target.
-
Protocol 3: Post-Hoc Validation of DREADD Function
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Objective: To confirm DREADD expression and functional activation/inhibition in the target neurons.
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Procedure (using c-Fos Immunohistochemistry): a. Perfuse the animal 90-120 minutes after the final CNO or vehicle injection. b. Collect the brain tissue and prepare sections containing the target region. c. Perform immunohistochemical staining for the DREADD's fluorescent tag (e.g., mCherry) and the immediate early gene c-Fos (a marker of recent neuronal activity).[18][19] d. For Gq-DREADDs (excitatory): Expect to see a significant increase in the number of double-labeled (mCherry+ and c-Fos+) cells in the CNO group compared to the vehicle group. e. For Gi-DREADDs (inhibitory): In a task that normally induces c-Fos expression in the target cells, expect to see a significant decrease in the number of double-labeled cells in the CNO group.[19]
Visualizations
Caption: CNO metabolism pathway and its on-target vs. off-target effects in the CNS.
Caption: Recommended experimental workflow for in vivo DREADD studies using CNO.
Caption: Troubleshooting decision tree for CNO-based DREADD experiments.
References
- 1. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | eNeuro [eneuro.org]
- 3. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 6. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels [frontiersin.org]
- 9. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clozapinen-oxide.com [clozapinen-oxide.com]
- 14. q-vd.com [q-vd.com]
- 15. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Clozapine N-Oxide (CNO) Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Clozapine N-oxide (CNO) in solution. Adherence to proper handling and storage protocols is critical for the success of in vivo and in vitro chemogenetic experiments.
Frequently Asked Questions (FAQs)
Q1: My CNO (freebase) solution in saline/PBS has precipitated. What should I do?
A1: Precipitation of CNO freebase in aqueous solutions is a common issue due to its poor water solubility.[1] If precipitation is observed, you can try warming the solution in a water bath at 40°C, which can help redissolve the compound.[2] However, to avoid this issue altogether, it is highly recommended to first dissolve CNO freebase in 100% DMSO to create a stock solution (up to 100 mM is achievable).[1][2][3] This stock can then be diluted to the final working concentration in your aqueous buffer immediately before use. For experiments sensitive to DMSO, consider using CNO dihydrochloride, a water-soluble salt form of CNO.[2][3][4]
Q2: How should I store my CNO solutions?
A2: Storage recommendations depend on the solvent and the form of CNO used.
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CNO (freebase) in DMSO: Aliquot the stock solution into tightly sealed vials and store at room temperature.[2][3]
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CNO (freebase) in Aqueous Buffers (e.g., saline, PBS): It is strongly recommended to prepare these solutions fresh for immediate use.[2][3][5] If temporary storage is unavoidable, keep the solution at room temperature in a tightly sealed, transparent vial to monitor for any precipitation.[2] Do not store aqueous solutions of CNO freebase at +4°C or -20°C , as this increases the likelihood of precipitation.[2]
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CNO Dihydrochloride (water-soluble) Solutions: These solutions can be aliquoted and stored at -20°C for up to one month.[6]
Q3: Is CNO light-sensitive?
A3: While some laboratories take precautions to protect CNO solutions from light,[7][8] at least one supplier has conducted stability studies indicating that CNO (freebase) is not sensitive to ambient light.[2][8] Their HPLC analysis showed no degradation in product purity when stored in ambient light at room temperature for 4 weeks.[2] However, as a general good laboratory practice, storing solutions in a dark place or in amber vials is a reasonable precaution.
Q4: For how long is CNO chemically stable in solution?
A4: Stability studies have shown that CNO (freebase) in both DMSO and aqueous solutions remains chemically stable, with over 99% purity confirmed by HPLC, for at least 4 weeks at room temperature.[2][3] For water-soluble DREADD ligands like CNO dihydrochloride, it is recommended to use them within 48 hours if stored at room temperature, as purity may begin to decrease after 96 hours.[6]
Q5: I am observing unexpected behavioral or physiological effects in my DREADD-expressing animals treated with CNO. What could be the cause?
A5: A significant challenge in using CNO for in vivo studies is its back-conversion to clozapine in rodents and non-human primates.[7][9][10][11][12] Clozapine is a psychoactive drug with a broad receptor binding profile, and these off-target effects can confound experimental results.[13][14] It is crucial to include a control group of DREADD-negative animals that receive the same CNO dose to account for any effects not mediated by DREADD activation.[5][13][15] Using the lowest effective dose of CNO can also help minimize the impact of clozapine conversion.[16]
Q6: What are some alternatives to CNO for DREADD activation?
A6: Due to the challenges with CNO, several alternative DREADD agonists have been developed with improved pharmacokinetic properties. These include Compound 21 (C21) and deschloroclozapine (DCZ), which have been shown to have higher affinity and are not prone to back-conversion to clozapine.[5][14]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of CNO solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous CNO freebase solution | Poor water solubility of CNO freebase. Storage at low temperatures. | 1. Warm the solution to 40°C to attempt redissolution.[2]2. Prepare fresh solutions before each experiment.[5]3. Use a stock solution of CNO in DMSO and dilute it into your aqueous buffer just before use.[1][2]4. Switch to the more water-soluble CNO dihydrochloride salt.[2][4] |
| Inconsistent experimental results | Degradation of CNO. Inaccurate solution concentration due to precipitation. Off-target effects of CNO/clozapine. | 1. Ensure proper storage of CNO solutions as per guidelines.2. Visually inspect the solution for any precipitation before each use. If present, follow the steps above.3. Run a dose-response curve to determine the optimal CNO concentration for your experiment.4. Include a DREADD-negative control group receiving CNO to account for off-target effects.[13][15] |
| No observable effect after CNO administration | Insufficient CNO concentration reaching the target receptors. CNO solution was not fully dissolved. | 1. Verify the concentration and preparation of your CNO solution.2. Ensure the CNO is fully dissolved before administration. Sonication can aid in dissolving CNO in aqueous solutions.[17]3. Consider increasing the CNO dose, but be mindful of potential off-target effects.4. For central nervous system applications, be aware that CNO is a substrate for the P-glycoprotein (Pgp) efflux transporter, which can limit its brain penetration.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data related to CNO stability and solubility.
Table 1: CNO (Freebase) Chemical Stability in Solution at Room Temperature
| Solvent | Concentration | Duration | Purity (via HPLC) | Reference |
| Water | 100 mM | 4 weeks | >99.60% | [2] |
| DMSO | Not specified | 4 weeks | >99% | [2][3] |
Table 2: CNO Solubility
| CNO Form | Solvent | Maximum Solubility | Reference |
| CNO (Freebase) | DMSO | 100 mM | [1][2][3] |
| CNO (Freebase) | Water/Saline | Unpredictable, prone to precipitation | [1][2][17] |
| CNO Dihydrochloride | PBS | ~1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of CNO (Freebase) Solution for In Vivo Use
-
Prepare a Stock Solution in DMSO:
-
Prepare the Working Solution:
-
Immediately before injection, dilute the DMSO stock solution with 0.9% sterile saline to the final desired concentration.[7][13]
-
The final concentration of DMSO in the injected solution should be kept to a minimum (typically <5%) to avoid vehicle effects.
-
Ensure the final solution is clear and free of any precipitates.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for CNO Stability Assessment
-
Objective: To quantify the purity of a CNO solution over time.
-
Methodology:
-
Prepare a CNO solution at the desired concentration and in the solvent of interest.
-
Store the solution under the conditions being tested (e.g., room temperature, ambient light).
-
At specified time points (e.g., Day 1, Week 1, Week 2, Week 4), take an aliquot of the solution.
-
Analyze the aliquot using a reverse-phase HPLC system with a suitable C18 column.
-
Use a mobile phase gradient appropriate for separating CNO from potential degradation products.
-
Detect CNO using a UV detector at an appropriate wavelength.
-
Calculate the purity of CNO by comparing the peak area of CNO to the total peak area of all components in the chromatogram. Note: This is a general outline. Specific parameters such as mobile phase composition, flow rate, and detection wavelength should be optimized for the specific HPLC system being used.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 3. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 4. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 5. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 7. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 10. researchwithrowan.com [researchwithrowan.com]
- 11. rdw.rowan.edu [rdw.rowan.edu]
- 12. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 13. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining CNO Dosage for Optimal DREADD Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Clozapine-N-Oxide (CNO) dosage for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) activation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for CNO in vivo?
A1: The optimal CNO dosage is highly dependent on the animal model, the specific DREADD receptor being targeted (e.g., hM3Dq, hM4Di), the route of administration, and the desired biological effect. However, a general starting point for intraperitoneal (i.p.) injection in mice is in the range of 1-5 mg/kg.[1][2] For rats, doses of 1-10 mg/kg are frequently used.[3][4][5] It is crucial to perform a dose-response analysis to determine the lowest effective dose for your specific experimental paradigm.[6]
Q2: I am not observing any effect after CNO administration. What are the possible reasons?
A2: Several factors could contribute to a lack of effect:
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Insufficient DREADD expression: Verify the expression of your DREADD construct in the target cell population using techniques like immunohistochemistry or fluorescent protein visualization.
-
Suboptimal CNO dose: The administered dose may be too low to achieve the necessary concentration at the DREADD receptor. A dose-response study is recommended to identify the optimal dosage.[6]
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Timing of observation: The peak effect of CNO can vary depending on the route of administration and the animal's metabolism. Consider adjusting the time window for your behavioral or physiological measurements. Effects can be expected from 15 minutes post-injection onwards.[1]
-
CNO degradation: Ensure the CNO solution is properly prepared and stored to prevent degradation.
-
Metabolism of CNO: Individual differences in metabolism can affect the levels of active metabolites.
Q3: I am concerned about off-target effects of CNO. What are they and how can I control for them?
A3: A primary concern with CNO is its in vivo back-conversion to clozapine.[3][4][5][7][8] Clozapine is a psychoactive drug with a broad range of endogenous targets, which can lead to off-target effects.[8][9] To mitigate this, it is essential to include proper control groups in your experiments:
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Control Group 1: DREADD-expressing animals receiving vehicle. This controls for the effect of the vehicle solution.
-
Control Group 2: Non-DREADD-expressing animals receiving CNO. This is a critical control to determine if the observed effects are due to CNO's action on DREADDs or from off-target effects of CNO or its metabolites like clozapine.[9]
Q4: Are there alternatives to CNO for DREADD activation?
A4: Yes, due to the concerns about CNO's off-target effects, several alternative DREADD agonists have been developed and characterized. These include:
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Compound 21 (C21): This compound is reported to not have active metabolites and may be a suitable alternative to CNO.[1][8]
-
JHU37160 (J60): Another alternative agonist that has been shown to be effective at lower doses than CNO in some studies.[7]
-
Deschloroclozapine (DCZ): This is another promising alternative with high potency and selectivity for DREADDs.
-
Low-dose Clozapine: Some researchers advocate for using a low dose of clozapine directly, as it is the primary active metabolite of CNO that engages DREADDs in the brain.[7][9]
Q5: What are the different routes of CNO administration and how do they affect the dosage?
A5: CNO can be administered through various routes, and the choice of administration will influence the required dosage and the kinetics of the response.
-
Intraperitoneal (i.p.) injection: This is the most common route for acute studies.
-
Drinking water: For chronic activation, CNO can be dissolved in the drinking water.[6] A dose-response analysis is necessary to determine the effective concentration.[6]
-
Eye drops: This non-invasive method has also been successfully used for CNO delivery.[6][10]
-
Direct brain infusion: For localized activation, CNO can be infused directly into the brain region of interest, which can reduce peripheral side effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No DREADD-mediated effect observed | Insufficient DREADD expression | Verify DREADD expression using histology or reporter genes. |
| Suboptimal CNO dose | Perform a dose-response curve to determine the optimal CNO concentration.[6] | |
| Incorrect timing of measurement | Adjust the time window for observation post-CNO administration. | |
| CNO solution degradation | Prepare fresh CNO solutions and store them properly (protected from light). | |
| Inconsistent results between animals | Variability in CNO metabolism | Increase the number of animals per group to account for individual differences. Consider using an alternative agonist with a more predictable metabolic profile. |
| Inconsistent administration technique | Ensure consistent and accurate administration of CNO for all animals. | |
| Observed effects in control animals (non-DREADD expressing) receiving CNO | Off-target effects of CNO or its metabolite, clozapine | This indicates that the observed phenotype may not be DREADD-mediated. Consider lowering the CNO dose or using an alternative agonist like Compound 21.[8] |
| Unexplained behavioral changes in all groups | Stress from injection or handling | Acclimatize animals to the experimental procedures, including handling and injections, before the start of the experiment. |
Quantitative Data Summary
Table 1: Recommended CNO Dosages for In Vivo Experiments in Rodents
| Animal Model | Route of Administration | Recommended Dosage Range | Reference |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | [1] |
| Mouse | Drinking Water | 0.1 - 1.0 mg/mL | [6] |
| Rat | Intraperitoneal (i.p.) | 1 - 20 mg/kg | [3][4][5] |
Table 2: Pharmacokinetic Parameters of CNO and Alternative Agonists
| Compound | Key Pharmacokinetic Feature | Implication for DREADD Experiments | Reference |
| CNO | Back-converts to clozapine in vivo. | Potential for off-target effects; necessitates careful controls. | [3][4][5][7][8] |
| Compound 21 (C21) | Does not have active metabolites. | Reduced risk of off-target effects compared to CNO. | [8] |
| Clozapine | High-affinity DREADD agonist and the active metabolite of CNO. | Can be used at low doses to directly activate DREADDs, bypassing CNO metabolism variability. | [7][9] |
Experimental Protocols
Protocol: In Vivo Dose-Response Study for CNO
-
Animal Groups:
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Group 1: DREADD-expressing animals receiving Vehicle.
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Group 2: DREADD-expressing animals receiving low-dose CNO (e.g., 0.5 mg/kg).
-
Group 3: DREADD-expressing animals receiving mid-dose CNO (e.g., 1 mg/kg).
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Group 4: DREADD-expressing animals receiving high-dose CNO (e.g., 5 mg/kg).
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Group 5: Non-DREADD-expressing animals receiving high-dose CNO (e.g., 5 mg/kg).
-
-
CNO Preparation: Dissolve CNO in a vehicle solution (e.g., 0.5% DMSO in sterile saline). Prepare fresh on the day of the experiment.
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Administration: Administer the assigned treatment (vehicle or CNO dose) via the chosen route (e.g., i.p. injection).
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Behavioral/Physiological Measurement: At a predetermined time point post-injection (e.g., 30 minutes), perform the desired measurement (e.g., locomotor activity, neuronal firing rate).
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Data Analysis: Compare the responses across the different dose groups to the vehicle control. The optimal dose will be the lowest dose that produces a significant DREADD-mediated effect without causing significant effects in the non-DREADD expressing control group.
Visualizations
Caption: Simplified signaling pathway of DREADD activation by CNO.
Caption: General experimental workflow for in vivo DREADD studies.
Caption: Troubleshooting logic for lack of DREADD-mediated effects.
References
- 1. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
Technical Support Center: Managing Off-Target Effects of CNO in Control Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the off-target effects of Clozapine N-oxide (CNO) in control animals used in DREADD (Designer Receptors Exclusively Activated by Designer Drugs) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of CNO observed in control animals?
A1: The most significant off-target effect of CNO stems from its back-metabolism to clozapine, an antipsychotic drug with known psychoactive effects.[1][2][3] This can lead to behavioral changes in control animals (not expressing DREADDs) that can confound experimental results. Observed effects include alterations in locomotion, anxiety-like behavior, and sleep patterns.[4][5][6] For instance, CNO administration in non-DREADD expressing mice has been shown to decrease locomotion, particularly at time points where clozapine concentration is expected to be high.[4]
Q2: How is CNO metabolized, and how does this lead to off-target effects?
A2: CNO is reverse-metabolized to its parent compound, clozapine, primarily by cytochrome P450 enzymes in the liver. Clozapine can then cross the blood-brain barrier more readily than CNO and bind to a variety of endogenous receptors, including dopamine, serotonin, and histamine receptors, leading to unintended physiological and behavioral effects.[7] This metabolic conversion has been demonstrated in both rats and mice.[1][2]
Q3: What are the recommended control groups for DREADD experiments using CNO?
A3: To account for the off-target effects of CNO, it is crucial to include appropriate control groups. The ideal experimental design is a 2x2 factorial design:[8]
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Group 1: DREADD-expressing animals + CNO
-
Group 2: DREADD-expressing animals + Vehicle
-
Group 3: Control virus (e.g., GFP-expressing) animals + CNO
-
Group 4: Control virus (e.g., GFP-expressing) animals + Vehicle
A minimal and widely accepted alternative includes two groups: DREADD-expressing animals + CNO and Control virus animals + CNO.[8] This helps to isolate the effects of CNO itself from the DREADD-mediated effects.
Q4: Are there alternatives to CNO for activating DREADDs?
A4: Yes, several alternative DREADD agonists have been developed to circumvent the issues associated with CNO. "Compound 21" (C21) is a notable example that does not back-convert to clozapine.[6][9] Perlapine, an FDA-approved hypnotic, has also been identified as a potent DREADD agonist. However, it is important to note that even these alternative compounds may have their own off-target effects, and proper control experiments are still necessary.[6] For example, C21 has been shown to modulate sleep in wild-type mice.[6]
Q5: What is the recommended dose for CNO to minimize off-target effects?
A5: It is highly recommended to perform a dose-response analysis to determine the minimal effective dose of CNO for your specific DREADD and behavioral paradigm.[10][11] Studies have shown that higher doses of CNO (e.g., 10 mg/kg) can produce significant off-target effects, while lower doses (e.g., 1 mg/kg) may not.[12][13] The optimal dose will be the lowest one that produces a robust DREADD-mediated effect with minimal impact in control animals.
Troubleshooting Guides
Problem: I am observing behavioral changes in my control animals (not expressing DREADDs) after CNO administration.
Possible Cause: This is likely due to the off-target effects of CNO, primarily through its back-metabolism to clozapine.[1][2][3]
Solutions:
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Verify your control groups: Ensure you are using the appropriate controls as outlined in the FAQs (Q3). The "Control virus + CNO" group is essential to identify CNO-specific effects.[8]
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Conduct a dose-response study: Determine the lowest effective CNO dose that activates your DREADD of interest without causing significant behavioral changes in your control animals.[10][11]
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Consider the timing of your behavioral testing: The concentration of back-metabolized clozapine can change over time post-CNO injection, with peak effects potentially occurring 2-3 hours after administration.[4] Correlate your behavioral observations with the pharmacokinetic profile of CNO and clozapine.
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Switch to an alternative agonist: If off-target effects persist and are confounding your results, consider using an alternative DREADD agonist like Compound 21 (C21).[6][9] Remember to still include appropriate control groups for the new agonist.
-
Direct intracerebral CNO administration: For targeted activation and to bypass liver metabolism, consider direct microinjection of CNO into the brain region of interest.[8]
Problem: My experimental results are inconsistent across different batches of CNO.
Possible Cause: The stability and purity of CNO can vary. Improper storage or handling can lead to degradation.
Solutions:
-
Ensure proper CNO handling and storage: Dissolve CNO in a suitable solvent like DMSO and store aliquots at -20°C to maintain its stability.[14] Prepare fresh solutions for each experiment.
-
Source high-quality CNO: Purchase CNO from a reputable supplier and check for certificates of analysis to ensure purity.
-
Perform quality control: If you suspect issues with a batch of CNO, consider analytical methods to confirm its concentration and purity.
Quantitative Data Summary
The following tables summarize key quantitative data related to CNO metabolism and its effects.
Table 1: Plasma Concentrations of CNO and its Metabolites After CNO Administration in Rodents
| Species | CNO Dose (mg/kg) | Time Post-Injection | CNO Plasma Concentration (ng/mL) | Clozapine Plasma Concentration (ng/mL) | N-desmethylclozapine (NDMC) Plasma Concentration (ng/mL) | Reference |
| Rat (Sprague-Dawley) | 10.0 | 30 min | - | - | - | [1] |
| Rat (Long-Evans) | 5.0 | 30 min | ~13% (ratio of clozapine to CNO) | - | - | [1] |
| Mouse | 10.0 | - | - | - | - | [2] |
Note: Direct concentration values were not consistently provided in the search results, with some studies reporting ratios. Researchers should refer to the primary literature for detailed pharmacokinetic data.
Table 2: Behavioral Effects of CNO in Control Animals
| Species | CNO Dose (mg/kg) | Behavioral Test | Observed Effect | Reference |
| Rat (Long-Evans) | 1 | Acoustic Startle Reflex | Reduced startle response | [5] |
| Rat (Long-Evans) | 5 | Amphetamine-induced hyperlocomotion | Attenuated hyperlocomotion | [5] |
| Mouse | 1 | Locomotion | Reduced locomotion 2-3h post-injection | [4] |
| Mouse | 1, 5, 10 | Sleep | Dose-dependent suppression of REM sleep | [6][15] |
| Mouse | 10 | Hypercapnic Chemosensory Reflex | Deficit in the reflex | [12][13] |
Experimental Protocols
Protocol 1: Dose-Response Analysis for CNO
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Animal Groups: Use wild-type animals or animals expressing a control virus (e.g., AAV-GFP).
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Dose Selection: Prepare a range of CNO doses (e.g., 0.1, 0.5, 1, 5, 10 mg/kg) and a vehicle control (e.g., saline or 0.5% DMSO in saline).
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Administration: Administer the selected doses via the intended experimental route (e.g., intraperitoneal injection).
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Behavioral/Physiological Assessment: At a predetermined time point corresponding to your planned experiments, assess the animals for any behavioral or physiological changes relevant to your research (e.g., locomotor activity in an open field, anxiety-like behavior in an elevated plus maze, or changes in core body temperature).
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Data Analysis: Statistically compare the effects of each CNO dose to the vehicle control. The goal is to identify the highest dose that does not produce a significant effect in control animals. This dose can be considered the upper limit for your DREADD experiments.[10][11]
Protocol 2: Control Experiment for DREADD Studies
-
Experimental Design: Employ a 2x2 factorial design.[8]
-
Group A: DREADD-expressing animals + CNO
-
Group B: DREADD-expressing animals + Vehicle
-
Group C: Control virus-expressing animals + CNO
-
Group D: Control virus-expressing animals + Vehicle
-
-
Procedure:
-
Surgically introduce the DREADD or control virus into the target brain region.
-
Allow for sufficient virus expression time (typically 2-4 weeks).
-
Administer CNO or vehicle to the respective groups.
-
Perform the behavioral or physiological measurements.
-
-
Interpretation:
-
The effect of CNO on the DREADD is determined by comparing Group A to Group B.
-
The off-target effects of CNO are determined by comparing Group C to Group D.
-
A true DREADD-mediated effect should show a significant difference between Group A and Group C.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 7. youtube.com [youtube.com]
- 8. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 11. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 14. clozapinen-oxide.com [clozapinen-oxide.com]
- 15. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice. — Oxford Neuroscience [neuroscience.ox.ac.uk]
Technical Support Center: Optimizing CNO Delivery to Minimize Animal Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Clozapine N-oxide (CNO) delivery for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) experiments, with a primary focus on minimizing animal stress.
Frequently Asked Questions (FAQs)
Q1: What are the most common CNO delivery methods, and which is the least stressful for the animals?
A1: The most common CNO delivery methods include intraperitoneal (i.p.) injection, oral gavage, administration in drinking water, and eye drops. While i.p. injection is widely used for its precise dosage control, it can be a significant source of stress. Non-invasive methods like administration in drinking water or via eye drops are generally considered less stressful as they minimize handling and physical restraint.[1]
Q2: What are the signs of stress I should monitor in my animals during CNO administration?
A2: Signs of stress in mice can be physiological and behavioral. Physiological signs include elevated plasma corticosterone levels.[2][3][4] Behavioral indicators of anxiety and stress include reduced exploration in open field tests, decreased time spent in the open arms of an elevated plus maze, and increased freezing behavior.[2][5] It is crucial to handle animals gently and habituate them to the experimental procedures to minimize stress.
Q3: What is the recommended CNO dosage to minimize off-target effects and stress?
A3: Recent studies have shown that CNO can be reverse-metabolized to clozapine, which has its own psychoactive effects.[1] To minimize these off-target effects, it is recommended to use the lowest effective dose of CNO. The optimal dose should be determined through a dose-response study for your specific experimental conditions. For i.p. injections in mice, doses as low as 1 mg/kg have been shown to be effective, while higher doses (e.g., 5 mg/kg or more) are more likely to induce anxiety-like behaviors and locomotor suppression.[5] For administration in drinking water, a concentration of 0.25 mg/mL was found to be effective for robust DREADD activation.[1]
Q4: How should I prepare and store my CNO solution?
A4: For i.p. injections, CNO can be dissolved in a small amount of DMSO and then diluted in sterile saline (0.9% NaCl). For oral administration, CNO can be dissolved directly in drinking water. It is recommended to prepare fresh CNO solutions for each experiment. If storage is necessary, solutions should be protected from light and stored at 4°C for short periods.
Q5: How critical are control groups in DREADD experiments?
A5: Control groups are absolutely essential for the correct interpretation of DREADD experiments. Due to the potential off-target effects of CNO (or its metabolite, clozapine), it is imperative to include a control group of animals that do not express the DREADD receptor but receive the same CNO administration protocol.[6] This allows researchers to distinguish the effects of DREADD activation from any non-specific effects of the ligand.
Troubleshooting Guide
Problem 1: I am observing unexpected behavioral changes (e.g., sedation, hyperactivity) in my control animals after CNO administration.
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Possible Cause: Off-target effects of CNO or its metabolite, clozapine. Higher doses of CNO are more likely to cause such effects.[5][6]
-
Solution:
-
Reduce CNO Dose: Conduct a dose-response study to determine the minimal effective dose for DREADD activation in your experimental model.
-
Switch Delivery Method: Consider less invasive methods like oral administration in drinking water, which may lead to more stable and lower peak plasma concentrations of CNO and its metabolites.[1]
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Use a Different Agonist: Consider using alternative DREADD agonists like Compound 21 (C21), which has been reported to have a better pharmacokinetic profile and fewer off-target effects.[7]
-
Problem 2: My DREADD-expressing animals are showing inconsistent or no response to CNO.
-
Possible Cause:
-
Ineffective DREADD Expression: The viral vector carrying the DREADD construct may not have been effectively delivered to the target brain region, or the expression level may be too low.
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Incorrect CNO Dosage or Administration: The dose of CNO may be too low, or the timing of the behavioral test relative to CNO administration may be suboptimal.
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CNO Solution Degradation: Improperly stored CNO solution may have lost its efficacy.
-
-
Solution:
-
Verify DREADD Expression: Use immunohistochemistry or fluorescent imaging to confirm the correct anatomical targeting and robust expression of the DREADD receptor.
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Optimize CNO Dose and Timing: Perform a dose-response curve and a time-course experiment to identify the optimal CNO concentration and the peak time of its effect for your specific DREADD and neuronal population.
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Prepare Fresh CNO Solution: Always use freshly prepared CNO solutions for your experiments.
-
Problem 3: My animals appear highly stressed during and after the CNO administration procedure.
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Possible Cause: The handling and administration procedure itself is a significant stressor.
-
Solution:
-
Habituation and Acclimation: Properly habituate the animals to the handling and injection procedures for several days before the actual experiment. This can significantly reduce procedure-induced stress.[3]
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Refine Handling Techniques: Use non-aversive handling methods such as tunnel handling or cupping instead of tail handling.[8]
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Switch to Non-Invasive Delivery: If possible, switch to a non-invasive CNO delivery method like administration in drinking water or eye drops to minimize handling stress.[1]
-
Data Presentation
Table 1: Comparison of CNO Delivery Methods
| Delivery Method | Typical Dosage (Mice) | Advantages | Disadvantages | Stress Level |
| Intraperitoneal (i.p.) Injection | 1 - 5 mg/kg | Precise dosage control, rapid onset. | Can be stressful, requires handling and restraint. | High |
| Oral Gavage | 1 - 10 mg/kg | Precise dosage, suitable for compounds not soluble in water. | Highly stressful, risk of injury if not performed correctly. | Very High |
| Drinking Water | 0.25 mg/mL | Non-invasive, suitable for chronic administration, low stress. | Dosage can be less precise due to variations in water intake. | Low |
| Eye Drops | 1 mg/kg | Non-invasive, precise dosage, low stress. | Requires brief handling, may be challenging for some researchers. | Low |
Table 2: Reported Behavioral and Physiological Effects of Intraperitoneal CNO Administration in Mice
| CNO Dose (mg/kg) | Animal Strain | Observed Effect | Stress Indicator | Reference |
| 1 | C57BL/6J | No significant change in anxiety-like behavior. | Behavioral tests (EPM, OFT) | [5] |
| 5 | C57BL/6J | Increased anxiety-like behavior, suppressed locomotion. | Behavioral tests (EPM, LDB, OFT) | [5] |
| Not specified | Not specified | Increased serum corticosterone levels after i.p. injection. | Plasma Corticosterone | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of CNO in Mice
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Animal Habituation: For at least 3-5 days prior to the experiment, handle the mice daily to acclimate them to the researcher and the injection procedure. This can involve gentle handling, mock injections with a sterile needle (without injection), and placing them in the experimental arena.
-
CNO Solution Preparation: Dissolve CNO in a small volume of DMSO (e.g., 1-5% of the final volume). Dilute the solution to the desired final concentration with sterile 0.9% saline. Vortex thoroughly to ensure complete dissolution.
-
Injection Procedure:
-
Gently restrain the mouse using an appropriate method (e.g., scruffing).
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Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a 15-30 degree angle and inject the CNO solution slowly.
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Withdraw the needle and return the mouse to its home cage.
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Monitor the animal for any signs of distress.
-
Protocol 2: CNO Administration in Drinking Water
-
Animal Acclimation: For 3 days before the experiment, replace the regular water bottles with the type of bottles that will be used for CNO administration to allow the mice to acclimate.
-
CNO Solution Preparation: Dissolve CNO directly in the drinking water to the desired final concentration (e.g., 0.25 mg/mL). If the CNO is not readily soluble, a small amount of a solubilizing agent approved for animal consumption can be used. Protect the solution from light by using amber-colored bottles or wrapping them in foil.
-
Administration: Replace the regular water bottles with the CNO-containing water bottles.
-
Monitoring: Measure the daily water consumption to estimate the amount of CNO ingested by each animal.
Visualizations
Caption: DREADD (hM3Dq) Signaling Pathway.
Caption: General Experimental Workflow for CNO Delivery.
Caption: Troubleshooting Logic for DREADD Experiments.
References
- 1. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stress-activated neuronal ensemble in the supramammillary nucleus encodes anxiety but not memory [elifesciences.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Off-targets effects of CNO on somatosensory and anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Clozapine N-oxide (CNO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Clozapine N-oxide (CNO) to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my CNO solution to ensure stability? A1: The preparation method depends on the form of CNO you are using.
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CNO Freebase: This form has poor solubility in aqueous solutions and is prone to precipitation.[1] It is highly recommended to first dissolve CNO freebase in 100% DMSO, where it is soluble up to 100 mM.[1][2] For final experimental use, this DMSO stock can be diluted in saline or other aqueous buffers.
-
CNO Dihydrochloride: This salt form is readily soluble in water and is recommended for direct preparation of aqueous solutions, which improves reliability and reduces solubility issues.[3][4]
When preparing any solution, ensure the CNO powder and solvents are at ambient temperature for at least one hour before use to prevent precipitation.[1]
Q2: What is the best way to store CNO solutions? A2: Storage recommendations vary based on the solvent and the CNO form:
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DMSO Stock Solutions (Freebase): Prepare single-use aliquots and store them at -20°C.[2][5][6] This is the recommended method for long-term storage.
-
Aqueous Solutions (Freebase): Storing aqueous solutions of CNO freebase is not recommended as it may precipitate.[1] If you must store them, do so at room temperature in a tightly sealed, transparent vial for short periods only.[1] Do not store at 4°C or -20°C, as lower temperatures increase the likelihood of the compound precipitating out of solution.[1][7]
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Aqueous Solutions (Dihydrochloride): These solutions are more stable than the freebase form. For storage up to one month, aliquot the solution into tightly sealed vials and store at -20°C.[4]
Q3: My CNO solution has visible precipitate. What should I do? A3: Precipitation is a common issue with CNO freebase in aqueous solutions.[1] If you observe precipitate, you can often redissolve it by gently warming the solution in a 40°C water bath.[1] To avoid this issue in the future, consider using CNO dihydrochloride, which is more water-soluble, or preparing fresh solutions from a DMSO stock immediately before each experiment.[1][3]
Q4: Is CNO sensitive to light? A4: While solid CNO powder is not considered sensitive to light or air, some laboratories take precautions to protect CNO solutions from light by wrapping vials in aluminum foil.[4][8][9] Stability studies have shown that CNO in solution remains chemically stable (>99% purity) for at least four weeks at room temperature under ambient lighting.[1] However, protecting solutions from light is a simple precaution that can help eliminate potential variables.
Q5: I am observing unexpected behavioral or physiological effects in my control animals. What could be the cause? A5: This may be due to off-target effects resulting from the in vivo conversion of CNO to clozapine and its metabolite, N-desmethylclozapine (N-Des).[10][11][12] Both clozapine and N-Des are pharmacologically active and can cross the blood-brain barrier, potentially leading to effects on locomotion, sleep, and other behaviors, independent of DREADD activation.[13][14][15]
Q6: How can I minimize or control for the off-target effects of CNO? A6: Controlling for off-target effects is critical for the valid interpretation of DREADD-based experiments.
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Use Appropriate Controls: The most important control is a cohort of DREADD-negative animals that receives the exact same CNO administration (dose, route, timing) as the experimental DREADD-expressing group.[10][12]
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Use the Lowest Effective Dose: High doses of CNO (e.g., 5-10 mg/kg) are more likely to produce off-target effects.[10][16] Perform dose-response studies to identify the minimum dose required to elicit your desired DREADD-mediated effect.
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Consider Alternative Actuators: Newer DREADD agonists, such as Deschloroclozapine (DCZ) and Compound 21, have been developed to have higher potency and different metabolic profiles, potentially reducing the risk of off-target effects.[13] Note that even these compounds should be validated with appropriate controls.[11][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate in Solution | Using CNO freebase in an aqueous solvent; Solution stored at low temperatures.[1] | Gently warm the solution to 40°C to redissolve.[1] For future experiments, use water-soluble CNO dihydrochloride or prepare fresh dilutions from a DMSO stock immediately before use.[3] Store aqueous freebase solutions at room temperature if necessary, not in the cold.[1] |
| Reduced or No DREADD Effect | CNO degradation or precipitation; Insufficient CNO dose reaching the target receptors. | Confirm solution integrity (no precipitate). Perform a dose-response curve to ensure the administered dose is sufficient. Check experimental timelines, as CNO is cleared relatively quickly in rodents.[10] |
| Effects in Control Animals | In vivo conversion of CNO to pharmacologically active clozapine and N-Desmethylclozapine (N-Des).[10][17][18] | This highlights a known limitation of CNO. Quantify the behavioral/physiological changes in your control group. Lower the CNO dose to the minimum effective concentration.[16] Consider using an alternative DREADD agonist like DCZ.[13] |
| High Experimental Variability | Inconsistent CNO solution preparation; Differences in CNO metabolism between animals.[14] | Use a standardized protocol for solution preparation, including solvent, temperature, and mixing.[1] Use aliquoted, single-use stock solutions to ensure consistent concentration.[5][6] Be aware that factors like sex, age, and animal strain can influence metabolism.[14] |
Data Summary
Table 1: Stability of CNO and Other DREADD Ligands in Solution
| Compound | Solvent | Concentration | Storage Condition | Duration | Purity/Stability Note |
| CNO (Freebase) | Water | 100 mM | Room Temp, Ambient Light | 4 Weeks | Chemically stable (>99.6% purity by HPLC), but prone to physical precipitation.[1] |
| CNO Dihydrochloride | Water | Not Specified | Room Temperature | 96 Hours | Purity degrades to ~95-97%. Use within 48 hours is recommended.[4] |
| CNO Dihydrochloride | Water | Not Specified | -20°C | 1 Month | Stable.[4] |
| Compound 21 Dihydrochloride | Water | Not Specified | Room Temperature | 96 Hours | Purity degrades to ~95-97%. Use within 48 hours is recommended.[4] |
| Compound 21 Dihydrochloride | Water | Not Specified | -20°C | 1 Month | Stable.[4] |
Table 2: Comparison of CNO Freebase and CNO Dihydrochloride
| Property | CNO (Freebase) | CNO Dihydrochloride |
| Solubility in Water | Poor, prone to precipitation.[1] | Readily soluble up to 100 mM.[4] |
| Recommended Primary Solvent | DMSO.[1][2] | Water.[3][4] |
| Aqueous Solution Storage | Not recommended; if necessary, store at room temperature.[1] | Store at -20°C for up to one month.[4] |
| Primary Use Case | Best for making concentrated DMSO stock solutions. | Ideal for direct preparation of aqueous solutions for in vivo/in vitro use.[3] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Concentrated CNO Stock Solution (DMSO)
This protocol is for preparing a concentrated stock of CNO freebase, which is ideal for long-term storage.
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Allow the vial of solid CNO freebase and a vial of anhydrous DMSO to equilibrate to room temperature for at least 1 hour.[1]
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In a sterile environment, weigh the desired amount of CNO powder and add it to a sterile conical tube.
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Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mM).
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Vortex or gently shake the tube until the CNO is completely dissolved. A brief warming to 37°C can aid dissolution.[2]
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Dispense the stock solution into small, single-use aliquots in tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, and date.
Protocol 2: Administration of CNO in Drinking Water
This protocol is adapted for chronic, non-invasive CNO delivery.
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Prepare a concentrated CNO stock solution in DMSO as described in Protocol 1.
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Calculate the total daily dose of CNO required per animal (e.g., 1 mg/kg).
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Estimate the daily water consumption for the animals (typically 4-6 mL for a mouse).
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On the day of administration, dilute the required volume of the CNO/DMSO stock solution into the total volume of drinking water.[5] It is common to add sucrose (e.g., 1%) to the water to improve palatability.[19]
-
Vortex the CNO-water solution thoroughly.
-
Wrap the water bottle in aluminum foil to protect the solution from light.[8]
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Replace the water bottles in the animal cages. Prepare fresh CNO-water solutions at least weekly.[8]
In Vivo Metabolism of CNO
A significant consideration in DREADD experiments is the reverse metabolism of CNO into clozapine. This conversion is a critical source of potential off-target effects, as clozapine is a potent psychoactive drug with a broad receptor binding profile.[13][14][15] Understanding this pathway is essential for designing proper controls and interpreting results.
References
- 1. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 2. clozapinen-oxide.com [clozapinen-oxide.com]
- 3. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 4. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 5. Should I make up CNO fresh or use frozen stocks? [chemogenetic.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CNO Preparation and Consumption Monitoring [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 13. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 14. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 15. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 16. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 18. researchwithrowan.com [researchwithrowan.com]
- 19. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
Technical Support Center: CNO-Based Chemogenetic Studies
Welcome to the technical support center for CNO-based chemogenetic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls and ensure the successful execution of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CNO-treated control animals (not expressing a DREADD) are showing unexpected behavioral changes. What is the cause?
A: This is a critical and well-documented issue. The primary cause is the in vivo back-metabolism of Clozapine-N-Oxide (CNO) into clozapine (CLZ) and N-desmethylclozapine (NDMC).[1][2][3] Both clozapine and its metabolites are pharmacologically active and can engage a wide range of endogenous receptors (e.g., serotonergic, dopaminergic, muscarinic), leading to off-target behavioral effects independent of DREADD activation.[1][2][4][5]
Troubleshooting Steps:
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Verify Off-Target Effects: Always include a control group of animals that do not express the DREADD but receive the same CNO dose as the experimental group.[1][2] This allows you to subtract the DREADD-independent effects of CNO.
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Lower CNO Dose: Studies show that off-target effects are dose-dependent.[6] Perform a dose-response analysis to find the minimum effective CNO concentration that activates the DREADD without causing behavioral changes in control animals.[7][8] For example, a 10 mg/kg dose of CNO can impair the hypercapnic chemosensory reflex in mice, an effect not seen at 1 mg/kg.[7]
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Consider Alternative Agonists: Newer DREADD agonists like Compound 21 (C21) and JHU37160 have been developed to have minimal off-target activity and no back-metabolism to clozapine.[9][10][11]
Q2: I am not observing the expected neuronal activation or inhibition after CNO administration. How can I troubleshoot this?
A: This issue can stem from several factors, ranging from DREADD expression to CNO bioavailability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of DREADD effect.
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Confirm DREADD Expression: First, verify that the DREADD receptor is being expressed in the target cell population. Use immunohistochemistry (IHC) for a tag (e.g., HA, mCherry) or in situ hybridization.[12][13] Overexpression can also be a problem, potentially leading to constitutive activity or altered signaling.[14]
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Validate DREADD Function: Expression does not guarantee function. The gold standard for validation is ex vivo slice electrophysiology, where you can directly measure changes in neuronal firing in response to CNO application.[13][15] Alternatively, you can use c-Fos immunohistochemistry to map neuronal activation post-CNO administration in DREADD-expressing animals.[8][13][16]
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Assess CNO Bioavailability: CNO has poor blood-brain barrier (BBB) penetration.[17] Its conversion to the more BBB-penetrant clozapine is often what drives the DREADD effect.[5][17] Ensure your CNO solution is prepared correctly and the administration route is appropriate. For chronic studies, non-invasive methods like administration via drinking water or eye drops have been developed.[8][16]
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Review CNO Dose and Timing: The onset of DREADD effects can be slow (minutes) and the duration can be long (hours).[9][18] Ensure your behavioral testing window aligns with the pharmacokinetics of CNO. A dose-response curve is essential to determine the optimal concentration for your specific experiment.[8]
Q3: What are the best practices for designing control groups in a CNO-based chemogenetic experiment?
A: Robust controls are essential to distinguish the DREADD-specific effects from off-target effects of CNO/clozapine and the experimental procedures.
Essential Control Groups:
References
- 1. [PDF] Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | Semantic Scholar [semanticscholar.org]
- 2. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eneuro.org [eneuro.org]
- 5. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 9. addgene.org [addgene.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Item - Experimental methods and histological confirmation of DREADD expression. - figshare - Figshare [figshare.com]
- 13. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs | Journal of Neuroscience [jneurosci.org]
- 14. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
DREADD Activation Technical Support Center: Improving Temporal Control with CNO and Alternatives
Welcome to the technical support center for researchers utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine the temporal control of DREADD activation in your experiments, with a focus on clozapine-N-oxide (CNO) and its alternatives.
Frequently Asked Questions (FAQs)
Q1: My CNO-mediated DREADD activation is showing slower onset than expected. What are the typical kinetics I should anticipate?
A1: Following intraperitoneal (i.p.) injection of CNO, plasma levels typically peak within 30 minutes.[1] However, behavioral effects can be observed for up to 6 hours.[1] For acute studies, it is common to wait 15-30 minutes after CNO injection before commencing behavioral testing.[2][3] The exact timing can vary based on the specific DREADD receptor, the targeted neuronal population, and the behavioral paradigm.
Q2: I'm observing off-target effects in my control animals treated with CNO. What could be the cause?
A2: A significant concern with CNO is its reverse metabolism into clozapine, which is pharmacologically active and can bind to a variety of endogenous receptors.[4][5][6] This back-conversion has been demonstrated in both rats and mice.[4][5] Higher doses of CNO are more likely to produce clozapine-related off-target effects.[3] Therefore, it is crucial to include appropriate control groups in your experimental design, such as animals expressing the DREADD but receiving vehicle, and wild-type animals receiving CNO.
Q3: Are there alternatives to CNO that offer better temporal control and fewer off-target effects?
A3: Yes, several next-generation DREADD agonists have been developed to address the limitations of CNO. These include Compound 21 (C21), deschloroclozapine (DCZ), JHU37152, and JHU37160.[7][8] These compounds generally exhibit higher potency, improved brain penetrance, and importantly, do not metabolize into clozapine.[8][9] For instance, C21 has been shown to be an effective DREADD agonist with favorable pharmacokinetic properties.[9]
Q4: Can I administer CNO through a less invasive route than intraperitoneal injection?
A4: Yes, several less invasive methods for CNO administration have been successfully used, which can be particularly beneficial for chronic studies or to reduce animal stress. These include:
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Drinking water: CNO can be dissolved in the animals' drinking water for chronic activation.[10][11]
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Eye drops: This method has been shown to effectively elicit robust DREADD activation.[10]
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Micropipette-guided oral administration: This technique offers a non-stressful way to deliver a controlled dose of CNO orally.[12]
Q5: I'm conducting a long-term experiment requiring sustained DREADD activation. Should I be concerned about receptor desensitization?
A5: Yes, prolonged or repeated DREADD activation can lead to receptor desensitization, where the response to the agonist diminishes over time.[13] This effect has been more frequently reported with inhibitory DREADDs (e.g., hM4Di) and at higher concentrations of CNO.[13] If you observe a decline in the effectiveness of your DREADD manipulation over time, receptor desensitization may be a contributing factor.
Troubleshooting Guides
Issue 1: Variable or Weak DREADD-Mediated Behavioral Effects
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Possible Cause: Suboptimal CNO dosage.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective dose of CNO for your specific DREADD and behavioral assay. Recommended starting doses for i.p. injection in mice are often in the range of 0.3-5 mg/kg.[2][3]
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Control Groups: Ensure you have the proper controls, including DREADD-expressing animals receiving vehicle and wild-type animals receiving CNO, to confirm the observed effects are DREADD-dependent.[14]
-
-
Possible Cause: Inconsistent timing of CNO administration.
-
Troubleshooting Steps:
Issue 2: Suspected Off-Target Effects of CNO
-
Possible Cause: Back-conversion of CNO to clozapine.
-
Troubleshooting Steps:
-
Lower CNO Dose: Use the lowest effective dose of CNO determined from your dose-response curve to minimize clozapine conversion.
-
Switch to an Alternative Agonist: Consider using an alternative DREADD agonist like Compound 21 (C21) or deschloroclozapine (DCZ) that does not metabolize to clozapine.[8][9]
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Thorough Controls: Include a cohort of wild-type animals that receive the same CNO dose as your experimental group to identify any non-DREADD-mediated behavioral effects.
-
Data Presentation
Table 1: Comparison of DREADD Agonists
| Agonist | Key Features | Advantages | Disadvantages | Recommended Starting Dose (i.p. in mice) |
| CNO | First-generation DREADD agonist | Widely used and characterized | Back-conversion to clozapine, potential for off-target effects[4][5][6] | 0.3 - 5 mg/kg[2][3] |
| Compound 21 (C21) | Second-generation DREADD agonist | No back-conversion to clozapine, good brain penetrance[9] | Potential for off-target effects at higher doses[15] | 0.4 - 1 mg/kg[16] |
| Deschloroclozapine (DCZ) | High-potency DREADD agonist | Higher affinity and selectivity for DREADDs compared to CNO and C21[8] | Less in vivo behavioral characterization compared to CNO | 0.32 - 320 µg/kg (in rats)[8] |
| JHU37152 & JHU37160 | Novel high-potency agonists | High in vivo potency and CNS penetrance[7] | High doses of JHU37160 may induce anxiety-like behavior[17] | Not yet widely established |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of CNO for Acute DREADD Activation in Mice
-
Preparation of CNO Solution:
-
Animal Handling and Injection:
-
Habituate the mice to the handling and injection procedure to minimize stress.
-
Calculate the injection volume based on the animal's body weight and the desired final dose (e.g., for a 1 mg/kg dose from a 0.1 mg/mL solution, inject 10 µL/g of body weight).
-
-
Post-Injection Waiting Period:
-
Behavioral Testing:
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Conduct the behavioral experiment, ensuring that the duration of the test falls within the expected window of CNO efficacy.
-
Visualizations
Caption: Experimental workflow for DREADD activation.
References
- 1. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 2. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | CiNii Research [cir.nii.ac.jp]
- 7. High-potency ligands for DREADD im ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Comparison of three DREADD agonists acting on Gq-DREADDs in the ventral tegmental area to alter locomotor activity in tyrosine hydroxylase:Cre male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CNO Preparation and Consumption Monitoring [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. "High dose administration of DREADD agonist JHU37160 produces increases" by Jacqueline Van Savage and Elizabeth M. Avegno [digitalscholar.lsuhsc.edu]
- 18. clozapinen-oxide.com [clozapinen-oxide.com]
Technical Support Center: Strategies to Reduce Non-specific Binding of CNO
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the non-specific binding of Clozapine N-oxide (CNO) in DREADD-based experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing behavioral or physiological changes in my control animals (not expressing DREADDs) after CNO administration. What could be the cause?
This is a critical observation and suggests that the effects you are seeing may not be due to DREADD activation but rather to off-target effects of CNO. The primary culprit for these non-specific effects is the in vivo back-metabolism of CNO to Clozapine.[1][2][3][4]
Troubleshooting Guide:
-
Confirm CNO-to-Clozapine Conversion: Recent studies have shown that CNO is reverse-metabolized to clozapine, which is a psychoactive drug with a broad range of targets in the central nervous system.[1][2][4] This conversion has been observed in both rats and mice.[1][2] The resulting clozapine can then bind to endogenous receptors, leading to the observed off-target effects.
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Optimize CNO Dosage: The off-target effects of CNO are often dose-dependent.[5][6][7] It is crucial to perform a dose-response curve to determine the minimal effective dose of CNO that activates the DREADD in your experimental model while minimizing non-specific effects.[6] Studies suggest that lower doses of CNO (≤3 mg/kg) are less likely to produce clozapine concentrations that bind to endogenous receptors.[7]
-
Implement a Robust Control Group: The most critical control is to administer the same dose of CNO to a cohort of animals that do not express the DREADD but have undergone the same experimental procedures (e.g., viral vector injection with a construct encoding a fluorescent protein only).[4] This will help you to differentiate between DREADD-mediated effects and non-specific effects of CNO or its metabolites.
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Consider the Route of Administration: The method of CNO delivery can influence its metabolism and, consequently, its off-target effects. While systemic injections (intraperitoneal or subcutaneous) are common, they lead to first-pass metabolism in the liver, where a significant portion of CNO can be converted to clozapine.[8] For localized effects, direct intracerebral or intracerebroventricular infusion of CNO can be considered to bypass systemic metabolism, though this is a more invasive procedure.[8]
FAQ 2: How can I be sure that the effects I'm observing are due to DREADD activation and not CNO's off-target effects?
Ensuring the specificity of your DREADD-mediated effects is paramount for the correct interpretation of your data. A multi-pronged approach involving careful experimental design and the use of appropriate controls is essential.
Experimental Protocol: Verifying DREADD-Specific Effects
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Primary Control Group: As mentioned above, the inclusion of a control group of animals not expressing the DREADD but receiving CNO is non-negotiable.[4] Any behavioral or physiological changes observed in this group can be attributed to off-target effects.
-
Dose-Response Analysis: Conduct a thorough dose-response study in both DREADD-expressing and non-expressing animals. The ideal CNO dose will produce a robust effect in the DREADD-expressing group with no or minimal effect in the control group.
-
Pharmacokinetic Analysis (Optional but Recommended): To directly assess the extent of CNO-to-Clozapine conversion in your model, you can perform pharmacokinetic studies. This involves collecting plasma and brain tissue samples at various time points after CNO administration and measuring the concentrations of CNO and clozapine using techniques like liquid chromatography-mass spectrometry (LC-MS).[1]
-
Use of Alternative Ligands: Consider using a newer generation DREADD agonist that does not have active metabolites.[3][8][9]
FAQ 3: Are there alternatives to CNO with fewer off-target effects?
Yes, several alternative DREADD ligands have been developed to address the issue of CNO's back-metabolism and off-target effects.
Comparison of DREADD Ligands:
| Ligand | Potency | Back-Metabolism to Clozapine | Known Off-Target Effects | Reference |
| Clozapine N-oxide (CNO) | Potent | Yes | Sedation, changes in locomotion, anxiety-like behavior, altered sleep patterns.[5][10][11] | [3][9] |
| Compound 21 (C21) | Similar to CNO | No | Can modulate sleep at higher doses.[5][11] | [3][9] |
| Deschloroclozapine (DCZ) | More potent than CNO | No | Minimal off-target activity reported. | [3] |
| JHU37160 | Higher BBB penetrance and DREADD selectivity than CNO | No | Can produce anxiety-like behavior at high doses (1 mg/kg) in rats.[12] | [7][12] |
| Perlapine | Potent | No | Has known off-target effects. | [3][9] |
Recommendation: For new experiments, consider starting with Deschloroclozapine (DCZ) or Compound 21 (C21) due to their favorable specificity profiles. However, it is still crucial to include appropriate control groups, as even these newer ligands may have undiscovered off-target effects.[5]
Visual Guides
To further clarify the concepts discussed, please refer to the following diagrams:
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. addgene.org [addgene.org]
- 4. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 5. researchgate.net [researchgate.net]
- 6. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental side effects | eLife Science Digests | eLife [elifesciences.org]
- 12. "High dose administration of DREADD agonist JHU37160 produces increases" by Jacqueline Van Savage and Elizabeth M. Avegno [digitalscholar.lsuhsc.edu]
Validation & Comparative
A Researcher's Guide to Validating CNO-Induced Neuronal Activation with c-Fos
An objective comparison of c-Fos-based validation for DREADD technology, supported by experimental data and protocols, alongside alternative methodologies.
The use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has become a cornerstone of modern neuroscience, allowing for precise control over neuronal activity.[1] A critical step in any DREADD-based study is the validation of neuronal activation or inhibition following the administration of a designer ligand, most commonly Clozapine-N-oxide (CNO). One of the most widely adopted methods for this validation is the immunohistochemical detection of c-Fos, an immediate early gene product whose expression is upregulated in response to neuronal activity.[2]
This guide provides a comprehensive overview of the use of c-Fos for validating CNO-induced neuronal activation, presents quantitative data, details experimental protocols, and discusses alternative validation strategies.
CNO-Induced Activation and c-Fos Expression
DREADDs are modified G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by pharmacologically inert molecules like CNO.[1] The most common activating DREADD, hM3Dq, is a modified human M3 muscarinic receptor that couples to the Gq signaling pathway. Upon CNO binding, the Gq pathway is initiated, leading to a cascade of intracellular events that result in increased neuronal firing and, consequently, the expression of activity-dependent genes like c-fos.
Quantitative Comparison of c-Fos Induction
The efficacy of CNO in activating DREADD-expressing neurons is typically quantified by comparing the number of c-Fos-positive cells in animals that received CNO versus a vehicle control. The following table summarizes representative data from studies validating Gq-DREADD activation.
| Brain Region | Animal Model | CNO Dose & Route | Experimental Group | Control Group | % of DREADD+ cells expressing c-Fos (CNO) | % of DREADD+ cells expressing c-Fos (Vehicle) | Reference |
| Hippocampus | Mouse | 1.0 mg/kg (Eyedrop) | AAV-hSyn-hM3Dq-mCherry + CNO | AAV-hSyn-hM3Dq-mCherry + Saline | 97.34% | 2.9% | [3] |
| MnPO | Rat | 10 mg/kg (IP) | AAV-CaMKIIa-hM3Dq-mCherry + CNO | AAV-CaMKIIa-mCherry + CNO | Significantly Increased | No significant difference from vehicle | [1][4] |
| Basal Forebrain (DBB) | Rat | 10 mg/kg (IP) | AAV-CaMKIIa-hM3Dq-mCherry + CNO | AAV-CaMKIIa-hM3Dq-mCherry + Vehicle | Significantly Increased | No significant difference from control virus | [1] |
Note: "Significantly Increased" indicates a statistically significant rise in c-Fos positive cells compared to all control groups, though exact percentages were not always provided in the source material.
Experimental Protocol: c-Fos Immunohistochemistry Post-CNO Administration
Validating DREADD activation with c-Fos requires a carefully timed and executed experimental workflow. Below is a generalized protocol synthesized from common laboratory practices.[1][3]
Detailed Methodologies:
-
Virus Injection: An adeno-associated virus (AAV) carrying the DREADD construct (e.g., rAAV5-CaMKIIa-hM3D(Gq)-mCherry) is injected into the target brain region of the anesthetized animal using stereotaxic surgery.[1]
-
Incubation Period: A period of 3-4 weeks is typically allowed for the virus to transduce neurons and for the DREADD receptor to be robustly expressed.
-
CNO Administration: CNO is dissolved in a vehicle, commonly saline or a small percentage of DMSO in saline.[1] It is administered via intraperitoneal (IP) injection, through drinking water, or as eye drops.[1] Doses can range from 0.1 to 10 mg/kg.[1] Control animals should receive the vehicle alone.
-
Timing for c-Fos Expression: Animals are typically perfused 90 to 120 minutes after CNO administration to allow for the transcription and translation of the c-Fos protein.[1][3]
-
Immunohistochemistry:
-
Perfusion and Fixation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in PFA, then cryoprotected in a sucrose solution.[1]
-
Sectioning: The brain is sectioned coronally at 30-40 μm using a cryostat.[1]
-
Staining: Free-floating sections are permeabilized (e.g., with 0.3% Triton X-100) and blocked (e.g., with bovine serum albumin or goat serum). Sections are then incubated with a primary antibody against c-Fos overnight at 4°C. Following washes, sections are incubated with a fluorescently-labeled secondary antibody. If the DREADD construct includes a fluorescent reporter like mCherry, co-localization can be directly assessed.
-
-
Imaging and Quantification: Confocal microscopy is used to visualize the stained sections. The number of DREADD-expressing cells (mCherry-positive) that are also c-Fos-positive is quantified and compared across experimental and control groups.[3]
Alternatives and Considerations
While c-Fos staining is a powerful and widely used technique, it is not without limitations. Researchers should consider potential confounding factors and alternative validation methods.
Important Considerations:
-
CNO Off-Target Effects: It has been demonstrated that CNO can be reverse-metabolized into clozapine, which has its own psychoactive effects.[5][6] This underscores the critical importance of proper control groups, including animals expressing a control virus (e.g., one containing only a fluorescent reporter) that receive CNO.[1][4]
-
Basal c-Fos Expression: Animal handling and stress can induce c-Fos expression.[7] Therefore, it is important to habituate animals to handling and injection procedures to minimize background staining.
-
Temporal Resolution: c-Fos expression provides a single snapshot of neuronal activity that occurred roughly 90-120 minutes prior to perfusion. It does not offer the temporal resolution of other methods.
Alternative Validation Methods:
-
Electrophysiology: In vivo or in vitro patch-clamp recordings can directly measure changes in neuronal firing rates and membrane properties following CNO application, providing the most direct evidence of neuronal activation or inhibition.
-
Calcium Imaging: Combining DREADDs with genetically encoded calcium indicators (e.g., GCaMP) allows for the visualization of neuronal activity in real-time in awake, behaving animals using techniques like fiber photometry or miniscopes.
-
Other Immediate Early Genes: While c-Fos is the most common, other activity-dependent genes such as Arc or Zif268 can also be used as markers for neuronal activation.
-
Behavioral Readouts: In many experiments, the ultimate validation is a predictable change in animal behavior. CNO administration in DREADD-expressing animals should elicit a specific, replicable behavioral phenotype that is absent in control animals.[2]
References
- 1. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 2. Chronic postnatal chemogenetic activation of forebrain excitatory neurons evokes persistent changes in mood behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Eye-Drops for Activation of DREADDs [frontiersin.org]
- 4. Gq DREADD activation of CaMKIIa MnPO neurons stimulates nitric oxide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. Noradrenergic-induced expression of c-fos in rat cortex: Neuronal localization [ouci.dntb.gov.ua]
A Comparative Guide to DREADD Agonists: CNO and Its Alternatives
For researchers, scientists, and drug development professionals, selecting the appropriate agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) is a critical experimental decision. This guide provides an objective comparison of the prototypical agonist, Clozapine-N-oxide (CNO), with its newer alternatives, including Compound 21 (C21), JHU37160, and Perlapine. We present a comprehensive overview of their performance based on experimental data, detailing their potency, pharmacokinetics, and off-target effects.
Introduction to DREADD Technology
DREADDs are a powerful chemogenetic tool that allows for the remote and precise control of cellular signaling pathways in living organisms. These engineered G protein-coupled receptors (GPCRs) are unresponsive to their endogenous ligands but can be activated by specific, otherwise pharmacologically inert, small molecules. This technology has revolutionized neuroscience and other fields by enabling researchers to selectively activate or inhibit specific cell populations and dissect their roles in complex biological processes.
The most commonly used DREADDs are derived from human muscarinic acetylcholine receptors and are designed to couple to different G protein signaling pathways: Gq, Gi, and Gs. The choice of DREADD and its activating agonist is paramount for the successful and accurate interpretation of experimental results.
The Agonists: A Head-to-Head Comparison
While CNO has been the most widely used DREADD agonist, concerns about its in vivo properties have led to the development of several alternative compounds. Here, we compare the key characteristics of CNO, Compound 21, JHU37160, and Perlapine.
Quantitative Performance Data
The following tables summarize the in vitro potency (EC50 and Ki values) of the different DREADD agonists at the most commonly used Gq-coupled (hM3Dq) and Gi-coupled (hM4Di) DREADDs. Lower EC50 and Ki values indicate higher potency and affinity, respectively.
Table 1: In Vitro Potency (EC50) of DREADD Agonists (in nM)
| Agonist | hM3Dq | hM4Di |
| CNO | ~6.0 - 8.1 | - |
| Compound 21 | ~1.7 | - |
| JHU37160 | 18.5 | 0.2 |
| Perlapine | 2.8 | - |
Data compiled from multiple sources. Note that EC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Affinity (Ki) of DREADD Agonists (in nM)
| Agonist | hM3Dq | hM4Di |
| JHU37160 | 1.9 | 3.6 |
Data for CNO, Compound 21, and Perlapine Ki values at these specific DREADDs were not consistently available in the reviewed literature.
Key Considerations for Agonist Selection
Clozapine-N-oxide (CNO): The Classic Agonist with a Caveat
CNO has been the traditional choice for DREADD activation. However, a significant drawback is its in vivo conversion to clozapine, an atypical antipsychotic with its own psychoactive effects and a high affinity for various native receptors.[1][2] This back-metabolism can confound experimental results, making it crucial to include proper control groups.[1]
Compound 21 (C21): An Alternative with Improved Properties
Compound 21 was developed to address the limitations of CNO. It does not metabolize to clozapine and exhibits good brain penetrability.[3] While it has a higher affinity for hM3Dq than CNO, it has been reported to have off-target effects at higher concentrations.[4][5]
JHU37160: A High-Potency, Brain-Penetrant Agonist
JHU37160 is a newer generation DREADD agonist characterized by its high potency and excellent brain penetration.[6] It shows high affinity for both hM3Dq and hM4Di DREADDs.[7] However, some studies suggest that high doses of JHU37160 may induce off-target behavioral effects, such as anxiety-like behavior in rats.[8][9]
Perlapine: A Potent Agonist with a Different Profile
Perlapine is another potent DREADD agonist that does not convert to clozapine. It displays high selectivity for hM3Dq over the native M3 receptor.
DREADD Signaling Pathways
The activation of DREADDs by an agonist initiates specific intracellular signaling cascades, depending on the G protein they are coupled to. The following diagrams illustrate the canonical Gq, Gi, and Gs signaling pathways.
Experimental Protocols
Detailed and rigorous experimental design is crucial for obtaining reliable and reproducible results with DREADD technology. Below are generalized protocols for in vitro and in vivo DREADD activation.
In Vitro DREADD Activation Assay (Calcium Flux)
This protocol describes a typical in vitro functional assay to measure the activation of Gq-coupled DREADDs by monitoring intracellular calcium mobilization.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transfect the cells with a plasmid encoding the Gq-DREADD of interest (e.g., hM3Dq). Co-transfection with a fluorescent calcium indicator (e.g., GCaMP) can also be performed.
-
-
Cell Plating:
-
Plate the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Calcium Indicator Loading:
-
If a calcium indicator was not co-transfected, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Agonist Preparation:
-
Prepare a stock solution of the DREADD agonist (CNO, C21, etc.) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the agonist in a physiological buffer to create a dose-response curve.
-
-
Assay and Data Acquisition:
-
Use a fluorescence plate reader to measure the baseline fluorescence of the cells.
-
Add the different concentrations of the agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
-
In Vivo DREADD Agonist Administration and Behavioral Testing
This protocol outlines a general workflow for in vivo DREADD experiments in rodents.
-
DREADD Expression:
-
Deliver a viral vector (e.g., AAV) encoding the DREADD of interest into the target brain region of the experimental animal via stereotaxic surgery.
-
Allow sufficient time (typically 3-4 weeks) for viral expression and recovery from surgery.
-
-
Habituation:
-
Habituate the animals to the experimental procedures and testing environment to minimize stress-induced confounding variables.
-
-
Agonist Administration:
-
Dissolve the DREADD agonist in a vehicle solution (e.g., saline or DMSO/saline).
-
Administer the agonist via the desired route (e.g., intraperitoneal injection, oral gavage, or in drinking water). The dose and timing of administration should be optimized based on the specific agonist and experimental question.[10][11]
-
-
Behavioral Testing:
-
Conduct the behavioral paradigm at the appropriate time point after agonist administration, considering the pharmacokinetic profile of the chosen agonist.
-
-
Control Groups:
-
It is essential to include appropriate control groups, such as:
-
Animals expressing the DREADD but receiving a vehicle injection.
-
Animals not expressing the DREADD but receiving the agonist injection (to control for off-target effects).
-
Animals expressing a reporter protein (e.g., mCherry) instead of the DREADD and receiving the agonist.
-
-
-
Histological Verification:
-
Perform immunohistochemistry to verify the correct location and expression of the DREADD construct.
Conclusion and Recommendations
The choice of a DREADD agonist is a critical step in designing a successful chemogenetic experiment. While CNO has been instrumental in the development of DREADD technology, its back-metabolism to clozapine necessitates careful consideration and the use of rigorous controls. Newer agonists like Compound 21, JHU37160, and Perlapine offer significant advantages, including the absence of clozapine conversion and improved pharmacokinetic profiles.
For experiments where off-target effects of clozapine are a major concern, Compound 21, JHU37160, or Perlapine are recommended alternatives to CNO . However, it is crucial to be aware of the potential for off-target effects with these newer compounds, especially at higher doses. Therefore, dose-response studies and the inclusion of appropriate control groups remain essential for all DREADD experiments, regardless of the agonist used.
Ultimately, the optimal DREADD agonist will depend on the specific experimental question, the target cell population, and the desired temporal dynamics of neuronal modulation. By carefully considering the properties of each agonist and employing a well-controlled experimental design, researchers can harness the full power of DREADD technology to advance our understanding of complex biological systems.
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "High dose administration of DREADD agonist JHU37160 produces increases" by Jacqueline Van Savage and Elizabeth M. Avegno [digitalscholar.lsuhsc.edu]
- 10. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Clozapine N-Oxide vs. Clozapine: A Comparative Guide for DREADD Actuation
For Researchers, Scientists, and Drug Development Professionals
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, offering unprecedented control over neuronal activity. Central to this technology is the choice of an appropriate actuator. For years, Clozapine N-Oxide (CNO) has been the go-to ligand for activating muscarinic-based DREADDs. However, mounting evidence of its in vivo conversion to clozapine, a potent psychoactive drug with its own complex pharmacology, has necessitated a critical re-evaluation. This guide provides an objective comparison of CNO and its parent compound, clozapine, as DREADD actuators, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.
Performance Comparison: CNO vs. Clozapine
The primary concern with using CNO as a DREADD actuator is its metabolic liability. In vivo studies across various species, including mice, rats, and non-human primates, have demonstrated that CNO is reverse-metabolized to clozapine.[1][2][3][4][5] This conversion is significant because clozapine exhibits a much higher potency and affinity for DREADD receptors than CNO itself.[6][7][8] Consequently, the observed effects following systemic CNO administration may be partially or even predominantly mediated by clozapine.[7][9][10]
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinities of CNO and clozapine for the most commonly used DREADD receptors, hM4Di (inhibitory) and hM3Dq (excitatory).
| Actuator | DREADD Receptor | Potency (EC50) in nM | Reference |
| Clozapine N-Oxide (CNO) | hM4Di | 8.1 | [11] |
| hM3Dq | 15 | [12] | |
| Clozapine | hM4Di | 0.42 | [11] |
| hM3Dq | 0.09 | [12] |
| Actuator | DREADD Receptor | Binding Affinity (Ki) in nM | Reference |
| Clozapine N-Oxide (CNO) | hM4Di | ~1,700 | [8] |
| hM3Dq | ~900 | [8] | |
| Clozapine | hM4Di | 7.4 | [8] |
| hM3Dq | 9.2 | [8] |
As the data clearly indicates, clozapine is significantly more potent and has a much higher binding affinity for both hM4Di and hM3Dq DREADDs compared to CNO. This disparity underscores the critical need to consider the contribution of back-metabolized clozapine when interpreting results from experiments using CNO.
Off-Target Effects
A major advantage initially attributed to CNO was its supposed pharmacological inertness.[13] However, the conversion to clozapine complicates this picture significantly. Clozapine has a broad receptor binding profile, interacting with numerous endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors.[14][15] This raises the possibility of off-target effects that could confound experimental results.[3][15] Therefore, meticulous control experiments are paramount in any study employing CNO.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a ligand to a DREADD receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of CNO and clozapine for a specific DREADD receptor.
Materials:
-
HEK-293 cells transfected with the DREADD of interest.
-
Cell lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors).
-
Radiolabeled ligand (e.g., [3H]clozapine).
-
Unlabeled ligands (CNO, clozapine).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK-293 cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable buffer.
-
Determine the protein concentration of the membrane preparation.[16]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor ligand (CNO or clozapine).
-
Incubate the plate to allow the binding to reach equilibrium.[16]
-
-
Filtration and Counting:
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
In Vitro DREADD Functional Assay (Calcium Flux)
This protocol outlines a method to assess the functional potency of DREADD actuators by measuring changes in intracellular calcium levels.
Objective: To determine the EC50 of CNO and clozapine for activating Gq-coupled DREADDs (e.g., hM3Dq).
Materials:
-
HEK-293 cells expressing the Gq-DREADD.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CNO and clozapine solutions at various concentrations.
-
A fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Preparation:
-
Plate the DREADD-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.[17]
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.[17]
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated liquid handling to add different concentrations of the DREADD actuator (CNO or clozapine) to the wells.
-
Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium.[17][18][19]
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration of the actuator.
-
Plot the response against the logarithm of the actuator concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
In Vivo Behavioral Experiment
This section provides a general framework for designing behavioral experiments using DREADDs.
Objective: To investigate the causal link between the activity of a specific neuronal population and a particular behavior.
Procedure:
-
Animal Model and DREADD Expression:
-
Utilize a transgenic animal model or viral vectors to express the DREADD in the specific cell population of interest.[20]
-
-
Experimental Groups:
-
Experimental Group: Animals expressing the DREADD that receive the actuator (CNO or clozapine).
-
Control Group 1 (DREADD + Vehicle): Animals expressing the DREADD that receive a vehicle solution. This controls for any effects of the injection procedure.
-
Control Group 2 (No DREADD + Actuator): Animals not expressing the DREADD that receive the actuator. This is a critical control to account for any off-target effects of the actuator or its metabolites.[3][15]
-
-
Actuator Administration:
-
Administer the actuator (or vehicle) systemically (e.g., via intraperitoneal injection) or locally (e.g., via intracranial infusion).[21]
-
-
Behavioral Testing:
-
Conduct the behavioral test at a time point when the DREADD is expected to be activated. The timing should be carefully considered based on the pharmacokinetics of the chosen actuator.
-
-
Data Analysis:
-
Compare the behavioral outcomes between the different experimental groups to determine the effect of DREADD-mediated neuronal modulation.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: DREADD Signaling Pathways.
Caption: CNO Metabolism and Action.
Caption: In Vivo DREADD Experiment.
Conclusion and Recommendations
The evidence strongly suggests that clozapine, not CNO, is the primary actuator of DREADD receptors in vivo following systemic CNO administration. This is due to the efficient back-metabolism of CNO to clozapine and the latter's superior potency and blood-brain barrier permeability.
For researchers utilizing DREADD technology, this has several important implications:
-
Careful consideration of the actuator: The choice between CNO and clozapine should be made with a clear understanding of their respective pharmacokinetic and pharmacodynamic profiles. Using a low dose of clozapine directly can offer more precise control over the concentration of the active compound at the DREADD receptor.[22]
-
Robust control experiments are non-negotiable: When using CNO, it is absolutely essential to include a control group of animals that do not express the DREADD but receive the same dose of CNO. This is the only way to account for potential off-target effects of clozapine.[3][15]
-
Consideration of alternative actuators: The field is actively developing novel DREADD actuators with improved properties, such as deschloroclozapine (DCZ) and JHU37160, which have high potency and may have fewer off-target effects.[22][23] Researchers should stay abreast of these developments and consider adopting these newer compounds in their studies.
By carefully considering these factors and implementing rigorous experimental designs, researchers can continue to leverage the power of DREADD technology to unravel the complexities of the brain.
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clozapine N-Oxide Administration Produces Behavioral Effects in Long-Evans Rats: Implications for Designing DREADD Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. researchgate.net [researchgate.net]
- 7. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
- 13. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | eNeuro [eneuro.org]
- 15. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 18. Modulation by DREADD reveals the therapeutic effect of human iPSC-derived neuronal activity on functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DREADD-based synthetic control of chondrocyte calcium signaling in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unmasking Specificity: A Guide to Confirming CNO Effects in DREADD-Expressing Cells
A critical examination of Clozapine N-oxide (CNO) and its alternatives for precise chemogenetic control.
The use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, offering unprecedented control over cellular signaling in a specific and reversible manner. However, the foundational reliance on Clozapine N-oxide (CNO) as the "designer drug" has come under scrutiny due to mounting evidence of its off-target effects, primarily stemming from its back-metabolism to clozapine. This guide provides a comprehensive comparison of CNO and its alternatives, offering researchers the necessary data and protocols to ensure the specificity of their DREADD-based experiments.
The CNO Conundrum: Off-Target Effects and the Quest for Specificity
Initially, CNO was considered a pharmacologically inert ligand that specifically activated DREADDs. However, subsequent studies revealed that CNO can be reverse-metabolized to clozapine, a potent psychoactive drug with a broad receptor-binding profile.[1][2][3][4] This conversion raises significant concerns about the interpretation of experimental results, as the observed effects could be due to clozapine's action on endogenous receptors rather than the intended DREADD activation.[1][2][5][6]
This has led to the development of a new generation of DREADD actuators designed to overcome the limitations of CNO. These alternatives aim to provide higher potency, improved brain penetrability, and, most importantly, minimal off-target activity.
Comparing the Actuators: A Data-Driven Approach
To aid researchers in selecting the most appropriate actuator for their experimental needs, the following table summarizes the key quantitative parameters of CNO and its leading alternatives.
| Actuator | DREADD Target(s) | In Vitro Potency (EC50/Ki) | Key Advantages | Key Disadvantages |
| Clozapine N-oxide (CNO) | hM3Dq, hM4Di, etc. | Micromolar range | Widely used and characterized | Back-metabolism to clozapine, potential off-target effects, poor brain penetrability.[1][2][3][4][6] |
| Compound 21 (C21) | hM3Dq, hM4Di | Potent agonist | Alternative to CNO where back-metabolism is a concern, good bioavailability and brain penetrability.[7][8] | Potential for non-specific effects in some contexts.[3] |
| Deschloroclozapine (DCZ) | hM3Dq, hM4Di | High affinity and selectivity | Potent and selective, enables rapid neuronal and behavioral modulation.[9][10][11][12] | Can have dose-specific effects in naïve animals.[9] |
| JHU37160 | hM3Dq, hM4Di | High affinity and potency (Ki: 1.9 nM for hM3Dq, 3.6 nM for hM4Di; EC50: 18.5 nM for hM3Dq, 0.2 nM for hM4Di).[13][14] | High potency and brain penetrant, selectively displaces [3H]clozapine from DREADDs but not other binding sites.[13][14] | High doses may produce anxiety-like behavior.[14] |
Essential Experimental Protocols for Validating Specificity
To ensure the observed effects are solely due to DREADD activation, a rigorous set of control experiments is paramount. Here are detailed methodologies for key validation experiments.
Verifying Ligand Specificity:
Objective: To confirm that the chosen actuator does not produce behavioral or physiological effects in the absence of the DREADD receptor.
Protocol:
-
Animal Groups:
-
Group A: Wild-type (or non-DREADD expressing) animals receiving the vehicle.
-
Group B: Wild-type (or non-DREADD expressing) animals receiving the DREADD actuator at the intended experimental dose.
-
Group C: DREADD-expressing animals receiving the vehicle.
-
Group D: DREADD-expressing animals receiving the DREADD actuator.
-
-
Procedure:
-
Administer the vehicle or actuator to the respective groups using the same route and timing as planned for the main experiment.
-
Perform the same behavioral assays or physiological recordings for all groups.
-
-
Expected Outcome:
-
No significant difference should be observed between Group A and Group B, demonstrating the actuator's inertness at the tested dose in non-DREADD animals.
-
A significant difference should be observed between Group C and Group D, representing the DREADD-mediated effect.
-
Confirming DREADD Expression and Functionality:
Objective: To validate the expression and functional efficacy of the DREADD receptor in the target cells.
Protocol (using c-Fos immunohistochemistry as an example for activating DREADDs):
-
Animal Preparation: Prepare DREADD-expressing and control animals as described above.
-
Actuator Administration: Administer the DREADD actuator or vehicle.
-
Tissue Collection: Approximately 90-120 minutes after administration, perfuse the animals and collect the brain tissue.
-
Immunohistochemistry:
-
Section the brain tissue containing the target region.
-
Perform standard immunohistochemistry for c-Fos, a marker of neuronal activation.
-
Co-stain for a fluorescent reporter (e.g., mCherry) that is co-expressed with the DREADD to identify transduced cells.
-
-
Microscopy and Analysis:
-
Image the sections using a fluorescence microscope.
-
Quantify the number of c-Fos positive cells within the DREADD-expressing and non-expressing populations in both actuator- and vehicle-treated animals.
-
-
Expected Outcome: A significant increase in c-Fos expression should be observed specifically in DREADD-expressing cells following actuator administration compared to all control groups.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: DREADD Signaling Pathways.
Caption: Workflow for DREADD Specificity Validation.
Caption: CNO Metabolism and Off-Target Effects.
By carefully selecting DREADD actuators and implementing rigorous experimental controls, researchers can confidently dissect the intricate neural circuits and signaling pathways that govern complex biological processes, ensuring the continued progress and integrity of this powerful chemogenetic technology.
References
- 1. researchwithrowan.com [researchwithrowan.com]
- 2. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lions-talk-science.org [lions-talk-science.org]
- 6. m.youtube.com [m.youtube.com]
- 7. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deschloroclozapine-exhibits-an-exquisite-agonistic-effect-at-lower-concentration-compared-to-clozapine-n-oxide-in-hm3dq-expressing-chemogenetically-modified-rats - Ask this paper | Bohrium [bohrium.com]
- 13. JHU37160 | DREADD agonist | Probechem Biochemicals [probechem.com]
- 14. JHU37160 dihydrochloride | Novel DREADD ligand (water soluble) | Hello Bio [hellobio.com]
A Comparative Analysis of DREADD Actuators: CNO vs. Deschloroclozapine (DCZ)
A detailed guide for researchers on the performance, protocols, and pathways of two key chemogenetic actuators.
In the rapidly evolving field of chemogenetics, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become a cornerstone for remotely controlling neuronal activity. The choice of the activating ligand is critical for the precision and efficacy of these experiments. For years, Clozapine-N-oxide (CNO) has been the standard actuator. However, the emergence of Deschloroclozapine (DCZ) presents a potent alternative with distinct advantages. This guide provides a comprehensive comparison of CNO and DCZ, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal actuator for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between CNO and DCZ based on published experimental data.
| Parameter | Clozapine-N-oxide (CNO) | Deschloroclozapine (DCZ) | Reference |
| Potency (EC50, nM) | |||
| hM3Dq | 15 | 0.13 | [1] |
| hM4Di | 7.3 | 0.081 | [1] |
| In Vivo Dose for 50% Occupancy (ED50, µg/kg) | 630 | 25 | [1] |
| Brain Permeability | Modest | High | [1] |
| Kinetics | Slow onset (τ = 17 min) | Rapid onset | [1] |
| Off-Target Effects | Potential for back-metabolism to clozapine, which has known psychoactive effects. | Negligible off-target binding at effective concentrations. Not converted to clozapine in vivo. | [2][3] |
Table 1: Comparative analysis of key performance indicators for CNO and DCZ.
At a Glance: CNO vs. DCZ
| Feature | Clozapine-N-oxide (CNO) | Deschloroclozapine (DCZ) |
| Potency | Lower | Significantly Higher (nanomolar range) |
| Effective Dose | Higher (mg/kg range) | Lower (µg/kg range) |
| Kinetics | Slower onset and longer lasting effects | Faster onset of action |
| Blood-Brain Barrier Penetration | Limited | Excellent |
| Off-Target Binding | Potential for conversion to clozapine, leading to off-target effects on endogenous receptors. | Minimal off-target binding at therapeutic doses. |
| Metabolic Stability | Can be metabolized to clozapine. | Not metabolized to clozapine. |
Table 2: Summary of the primary differences between CNO and DCZ for DREADD activation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for DREADD Potency
Objective: To determine the potency (EC50) of CNO and DCZ at hM3Dq and hM4Di DREADDs.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and co-transfected with plasmids encoding the DREADD receptor (hM3Dq or hM4Di) fused to Renilla luciferase (RLuc8) and a G-protein sensor consisting of a G-protein subunit fused to a fluorescent protein (e.g., Venus-Gγ).
-
Cell Plating: 24 hours post-transfection, cells are harvested and plated into white, clear-bottom 96-well plates.
-
Ligand Preparation: CNO and DCZ are prepared in a vehicle solution (e.g., 0.1% DMSO in HBSS) at a range of concentrations.
-
BRET Measurement: The luciferase substrate, coelenterazine h, is added to each well. Immediately after, the prepared ligands (CNO or DCZ) are added. BRET signal is measured using a plate reader capable of detecting both luciferase emission and fluorescent protein emission. The BRET ratio is calculated as the ratio of the acceptor (fluorescent protein) emission to the donor (luciferase) emission.
-
Data Analysis: The BRET ratio is plotted against the logarithm of the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value for each ligand.
Calcium (Ca2+) Mobilization Assay for Gq-DREADD Activation
Objective: To measure the activation of Gq-coupled DREADDs (hM3Dq) by CNO and DCZ by quantifying intracellular calcium release.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are stably or transiently transfected with the hM3Dq DREADD. Cells are cultured in appropriate media and seeded into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
Ligand Preparation: Serial dilutions of CNO and DCZ are prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the ligand. The plate reader's integrated pipettor then adds the CNO or DCZ solutions to the wells.
-
Data Analysis: The change in fluorescence intensity, indicating the increase in intracellular calcium, is recorded over time. The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve and calculate the EC50.
c-Fos Immunohistochemistry for In Vivo Neuronal Activation
Objective: To assess the in vivo efficacy of CNO and DCZ in activating DREADD-expressing neurons by detecting the expression of the immediate early gene c-Fos, a marker of neuronal activity.
Methodology:
-
Animal Preparation: Animals (e.g., mice or rats) receive stereotaxic injections of an adeno-associated virus (AAV) expressing a DREADD (e.g., hM3Dq-mCherry) in the brain region of interest.
-
Drug Administration: After a sufficient period for viral expression (typically 3-4 weeks), animals are administered either CNO (e.g., 1-5 mg/kg, i.p.) or DCZ (e.g., 10-100 µg/kg, i.p.) or a vehicle control.
-
Perfusion and Tissue Processing: 90-120 minutes after drug administration, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in PFA before being transferred to a sucrose solution for cryoprotection.
-
Immunohistochemistry: Brains are sectioned on a cryostat or vibratome. Sections are then incubated with a primary antibody against c-Fos and a fluorescent secondary antibody. If the DREADD is tagged with a fluorescent protein (e.g., mCherry), this can be used to identify DREADD-expressing cells.
-
Imaging and Analysis: Sections are imaged using a fluorescence or confocal microscope. The number of c-Fos positive cells within the DREADD-expressing population is quantified to determine the level of neuronal activation.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Gq-DREADD signaling pathway activated by CNO or DCZ.
Caption: Gi-DREADD signaling pathway activated by CNO or DCZ.
Caption: General experimental workflow for in vivo DREADD studies.
References
- 1. Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating Behavioral Changes Post-CNO Administration: A Comparative Guide to Chemogenetic Actuators
For researchers leveraging Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) to dissect neural circuits and their influence on behavior, the choice of a chemogenetic actuator is critical. While Clozapine N-oxide (CNO) has traditionally been the go-to ligand, concerns over its metabolic conversion to clozapine and subsequent off-target effects have spurred the development of more potent and selective alternatives.[1][2][3] This guide provides a comprehensive comparison of CNO and its modern alternatives, offering experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their behavioral studies.
Comparative Analysis of DREADD Agonists
The primary concern with CNO is its reverse-metabolism to clozapine, which can interact with endogenous receptors, potentially confounding behavioral results.[2][3] Newer agonists, such as Deschloroclozapine (DCZ) and JHU37160, have been developed to mitigate these issues, offering higher potency and selectivity with minimal off-target effects.[1][4][5][6]
Quantitative Comparison of Agonist Properties
The following table summarizes the key characteristics of CNO and its alternatives.
| Feature | Clozapine N-oxide (CNO) | Deschloroclozapine (DCZ) | JHU37160 (J60) | Optogenetics |
| Mechanism | Activates muscarinic-based DREADDs (e.g., hM3Dq, hM4Di).[5] | High-affinity activation of muscarinic DREADDs.[7] | High-affinity activation of muscarinic DREADDs.[6] | Light-sensitive ion channels (e.g., ChR2, NpHR) are activated by specific wavelengths of light.[8] |
| Potency | Lower potency, requires mg/kg doses.[2] | High potency, effective at µg/kg doses.[1][4] | High potency, effective at µg/kg doses.[6] | N/A |
| Kinetics | Sluggish, with behavioral effects lasting for minutes to hours.[1][8] | Rapid onset (within minutes) and sustained effects.[1] | Rapid onset and sustained effects.[6] | Fast and precise temporal control (millisecond timescale).[8][9] |
| Off-Target Effects | Potential for off-target effects due to back-metabolism to clozapine.[2][3][10] | Minimal off-target actions reported.[7] | High DREADD selectivity.[11] | Minimal, but can be influenced by light scattering and temperature changes. |
| Invasiveness | Less invasive (systemic administration).[8] | Less invasive (systemic administration).[4] | Less invasive (systemic administration).[6] | More invasive (requires surgical implantation of optical fibers).[8][9] |
Experimental Data: Behavioral Assays
The choice of agonist can significantly impact the outcome of behavioral experiments. Below is a summary of comparative data from studies using different DREADD activators.
Table 1: Comparison of CNO and DCZ in an Analgesic Behavior Assay[4]
| Agonist & Dose | Behavioral Effect (Hot Plate Test) | Onset of Action | Duration of Action |
| CNO (1 mg/kg) | Significant increase in nocifensive behavior latency. | ~30 minutes | Up to 120 minutes |
| DCZ (0.1 mg/kg) | Significant increase in nocifensive behavior latency. | ~10 minutes | Up to 120 minutes |
| Vehicle | No significant change in latency. | N/A | N/A |
Table 2: Comparison of CNO and JHU37160 in an Operant Behavior Task[6]
| Agonist & Dose | Behavioral Effect (Active Lever Pressing) | Notes |
| CNO (1, 5, 10 mg/kg) | Significantly reduced active lever pressing in hM4Di DREADD rats. | No behavioral effect in wild-type rats. |
| JHU37160 (0.1, 1 mg/kg) | Effective at modulating neuronal activity. | High doses (1 mg/kg) may produce anxiety-like behavior.[11] |
| JHU37160 (3 mg/kg) | Effectively inhibits active lever pressing in DREADD-expressing animals. | Showed nonspecific effects in wild-type rats. |
Experimental Protocols
Accurate and reproducible behavioral validation requires meticulous experimental design. The following are generalized protocols for key stages of a DREADD-based behavioral experiment.
Protocol 1: DREADD Virus Injection
-
Animal Preparation: Anesthetize the subject animal (e.g., mouse, rat) using an appropriate anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a small incision in the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region using predetermined stereotaxic coordinates.
-
Virus Infusion: Lower a microinjection pipette containing the DREADD-expressing virus (e.g., AAV-hSyn-hM3Dq-mCherry) to the target depth.
-
Infusion: Infuse the virus at a slow, controlled rate (e.g., 100 nL/min).
-
Post-Infusion: Leave the pipette in place for several minutes to allow for diffusion before slowly retracting it.
-
Suturing and Recovery: Suture the incision and provide post-operative care, including analgesics. Allow several weeks for viral expression before behavioral testing.
Protocol 2: Agonist Administration
-
Clozapine N-oxide (CNO): Typically dissolved in saline or DMSO and administered via intraperitoneal (i.p.) injection at doses ranging from 1-10 mg/kg.[2][6] For chronic studies, CNO can be delivered through drinking water or daily eye drops.[12][13]
-
Deschloroclozapine (DCZ): Dissolved in a suitable vehicle and administered systemically (e.g., i.p. or subcutaneously) at much lower doses, typically in the range of 1-100 µg/kg.[1][4] Oral administration is also a viable option for chronic studies.[14]
-
JHU37160: Administered systemically at doses ranging from 0.01 to 0.3 mg/kg for specific behavioral effects.[6]
Crucial Control Groups: To validate that the observed behavioral changes are due to DREADD activation and not off-target effects of the agonist, it is essential to include a control group of animals that do not express the DREADD receptor but receive the same agonist injection.[10]
Protocol 3: Behavioral Testing
-
Habituation: Acclimatize the animals to the testing environment to reduce stress-induced variability.[2]
-
Baseline Measurement: Record the baseline behavior before agonist administration.
-
Agonist Administration: Administer the chosen agonist (CNO, DCZ, etc.) at the predetermined dose and route.
-
Post-Administration Observation: Conduct the behavioral assay at the appropriate time point post-administration, considering the kinetics of the specific agonist. For example, behavioral testing might commence 30 minutes after CNO injection or 10 minutes after DCZ injection.[4][15]
-
Data Analysis: Compare the post-administration behavior to the baseline and to the control group that received the agonist without DREADD expression.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks for DREADD-based behavioral experiments.
References
- 1. Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats [frontiersin.org]
- 5. addgene.org [addgene.org]
- 6. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deschloroclozapine (DCZ) | Potent DREADD agonist | Hello Bio [hellobio.com]
- 8. fiveable.me [fiveable.me]
- 9. blog.addgene.org [blog.addgene.org]
- 10. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "High dose administration of DREADD agonist JHU37160 produces increases" by Jacqueline Van Savage and Elizabeth M. Avegno [digitalscholar.lsuhsc.edu]
- 12. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 14. jneurosci.org [jneurosci.org]
- 15. A stress-activated neuronal ensemble in the supramammillary nucleus encodes anxiety but not memory [elifesciences.org]
A Researcher's Guide to Comparing the In Vivo Potency of Different CNO Batches
For researchers utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), ensuring the consistent and predictable potency of the activating ligand is paramount for reproducible experimental outcomes. Clozapine-N-oxide (CNO) is the most commonly used agonist for hM3Dq, hM4Di, and other DREADDs. However, the in vivo potency of CNO can be influenced by factors such as its stability and potential batch-to-batch variability. This guide provides a framework and detailed protocols for researchers to systematically compare the in vivo potency of different CNO batches, ensuring the reliability of their chemogenetic studies.
Understanding the Importance of Batch Comparison
While CNO is a synthetic compound, variations in manufacturing processes, purity, and storage conditions can potentially lead to differences in the effective concentration and in vivo bioactivity between different production batches. Such variability can introduce a significant confounding variable into experimental designs, potentially leading to misinterpretation of results. Therefore, it is a crucial aspect of good laboratory practice to validate the potency of a new batch of CNO before its use in large-scale or critical in vivo experiments.
Furthermore, it is now understood that CNO can be reverse-metabolized to clozapine, which has its own psychoactive properties. This underscores the importance of careful dose-response studies and the inclusion of appropriate control groups to dissect the effects of DREADD activation from potential off-target effects of clozapine.[1][2][3] When comparing CNO batches, it is also an opportune time to establish the minimal effective dose that elicits the desired DREADD-mediated effect while minimizing potential clozapine-related side effects.
An alternative to CNO is Compound 21, which is reported to be a potent DREADD agonist that is not metabolized to clozapine. Researchers may consider including Compound 21 in their comparisons as a control for clozapine-independent DREADD activation.
Experimental Protocol for In Vivo Potency Comparison
This protocol outlines a systematic approach to compare the in vivo potency of different CNO batches using a behavioral or physiological readout that is dependent on the activation of a specific DREADD in a defined neuronal population.
Objective: To determine the relative in vivo potency of two or more batches of CNO by generating dose-response curves for a DREADD-mediated effect.
Animal Model:
-
Mice or rats expressing a DREADD (e.g., hM3Dq or hM4Di) in a specific neuronal population relevant to the researcher's field of study.
-
A cohort of wild-type or non-DREADD expressing littermates to serve as a negative control group.
Materials:
-
CNO batches to be compared (e.g., Batch A, Batch B).
-
Vehicle solution (e.g., sterile saline, 0.5% DMSO in sterile saline). It is important to note that CNO (freebase) has low water solubility, and DMSO is often used for initial solubilization.[1] However, aqueous solutions of CNO are not recommended for storage.[1]
-
Apparatus for the chosen behavioral or physiological measurement (e.g., open field arena for locomotor activity, elevated plus maze for anxiety-like behavior, telemetry system for cardiovascular monitoring).
Procedure:
-
CNO Solution Preparation:
-
On the day of the experiment, prepare fresh solutions for each CNO batch.
-
Dissolve CNO in a minimal amount of DMSO and then dilute to the final desired concentration with sterile saline. Ensure the final DMSO concentration is consistent across all groups and is at a level known not to cause behavioral or physiological effects on its own.
-
Prepare a range of doses for each batch (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg). The appropriate dose range will depend on the specific DREADD, the targeted neuronal population, and the measured outcome.[4][5]
-
-
Animal Groups and Dosing:
-
Assign animals to experimental groups in a counterbalanced manner. A within-subjects design (crossover) is recommended to minimize inter-individual variability, with a sufficient washout period between treatments. If a between-subjects design is used, ensure groups are matched for age, weight, and sex.
-
A typical experimental design would include:
-
Group 1 (DREADD-expressing): Receives vehicle, and escalating doses of CNO Batch A.
-
Group 2 (DREADD-expressing): Receives vehicle, and escalating doses of CNO Batch B.
-
Group 3 (Wild-type/Control): Receives vehicle and the highest dose of each CNO batch to control for non-specific effects.
-
-
Administer CNO via intraperitoneal (i.p.) injection. The time between CNO administration and the behavioral or physiological measurement should be consistent and based on the known pharmacokinetics of CNO (typically 30-60 minutes post-injection).
-
-
Behavioral or Physiological Testing:
-
At the predetermined time point after CNO administration, conduct the behavioral test or record the physiological parameter of interest.
-
Ensure that the testing environment and procedures are consistent across all animals and all treatment conditions.
-
-
Data Analysis:
-
For each CNO batch, plot the dose-response curve (Dose of CNO vs. Magnitude of the effect).
-
Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses and different batches.
-
Calculate the ED50 (the dose that produces 50% of the maximal effect) for each batch to quantitatively compare their potency.
-
Data Presentation
The quantitative data generated from the experimental protocol should be summarized in a clear and structured table for easy comparison.
| CNO Batch | Dose (mg/kg) | N | Measured Effect (Mean ± SEM) | Statistical Significance (vs. Vehicle) | Statistical Significance (Batch A vs. Batch B) |
| Batch A | Vehicle | 10 | |||
| 0.1 | 10 | ||||
| 0.3 | 10 | ||||
| 1.0 | 10 | ||||
| 3.0 | 10 | ||||
| 10.0 | 10 | ||||
| Batch B | Vehicle | 10 | |||
| 0.1 | 10 | ||||
| 0.3 | 10 | ||||
| 1.0 | 10 | ||||
| 3.0 | 10 | ||||
| 10.0 | 10 |
This table serves as a template. The "Measured Effect" column should be replaced with the specific parameter being measured (e.g., Distance Traveled (cm), Time in Open Arms (s), Change in Heart Rate (bpm)).
Visualizing the Workflow and Signaling Pathway
Diagrams created using Graphviz can provide a clear visual representation of the experimental workflow and the underlying biological pathway.
Caption: Experimental workflow for comparing the in vivo potency of different CNO batches.
Caption: Simplified signaling pathway for an excitatory Gq-coupled DREADD (hM3Dq).
By following this guide, researchers can confidently assess the in vivo potency of their CNO batches, leading to more reliable and reproducible findings in their chemogenetic experiments.
References
- 1. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
A Comparative Guide to Chronic DREADD Agonist Treatment: Assessing the Long-Term Effects of CNO and Its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term effects of chronic Clozapine N-oxide (CNO) treatment and its alternatives for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This guide synthesizes experimental data on behavioral and physiological outcomes, details experimental protocols, and visualizes key pathways and workflows to inform experimental design and data interpretation.
The use of DREADDs has revolutionized neuroscience, offering precise control over neuronal activity. However, the long-term application of the most common DREADD agonist, CNO, has raised concerns due to its back-metabolism to clozapine, a compound with its own psychoactive and off-target effects. This has spurred the development of alternative agonists. This guide provides a comparative analysis of CNO and its key alternatives, Compound 21 (C21) and JHU37160 (J60), with a focus on their long-term effects.
Performance Comparison: CNO vs. Alternatives in Chronic Use
The primary concern with chronic CNO administration is the potential for clozapine accumulation and subsequent off-target effects, which can confound experimental results. Studies in non-DREADD-expressing animals are crucial to dissecting these effects.
Key Findings from Long-Term Studies:
-
Clozapine N-oxide (CNO): Chronic CNO administration (e.g., 1 mg/kg, 5 days/week for 16 weeks) in mice lacking DREADDs has been shown to have minimal to no significant long-term effects on weight gain, locomotor activity, or anxiety-like behaviors in the open field and elevated plus maze tests.[1][2] However, some studies have reported dose-dependent hyperactivity. The potential for off-target effects due to clozapine conversion remains a significant consideration, necessitating careful dose selection and the use of appropriate control groups.[1][2]
-
Compound 21 (C21): As a CNO alternative that is not back-metabolized to clozapine, C21 is a promising candidate for long-term studies. Chronic administration of C21 (e.g., 1 mg/kg, 5 days/week for 16 weeks) in non-DREADD mice has also been found to have no significant long-term impact on body weight, locomotion, or anxiety-like behaviors.[1][2] This suggests that C21 may be a more inert actuator for chronic DREADD activation.
-
JHU37160 (J60): J60 is a more recent DREADD agonist with high potency and brain penetrance. While comprehensive long-term comparative studies are still emerging, acute studies have shown that at low to moderate doses (0.1-3 mg/kg), J60 has negligible off-target effects on motivated reward-seeking behavior.[3][4] However, a high dose (10 mg/kg) can induce sedation.[3][4] One study in rats reported a dose-dependent anxiogenic effect of systemic JHU37160, suggesting that high doses should be avoided in anxiety-related research.[5][6] Further research is needed to fully characterize the long-term behavioral and physiological effects of chronic J60 administration.
Quantitative Data Summary
The following tables summarize quantitative data from a long-term comparative study of CNO and C21 in non-DREADD expressing mice.
Table 1: Long-Term Effects on Body Weight
| Treatment (16 weeks) | Initial Body Weight (g, mean ± SEM) | Final Body Weight (g, mean ± SEM) | Weight Gain (g, mean ± SEM) |
| Vehicle | 25.5 ± 0.5 | 32.1 ± 0.8 | 6.6 ± 0.5 |
| CNO (1 mg/kg) | 25.8 ± 0.4 | 32.5 ± 0.7 | 6.7 ± 0.4 |
| C21 (1 mg/kg) | 25.7 ± 0.5 | 32.3 ± 0.9 | 6.6 ± 0.6 |
Data from Tran et al. (2020) in CamKIIα-iCre mice without DREADD expression.
Table 2: Long-Term Effects on Locomotor Activity (Open Field Test at Week 14)
| Treatment (1 mg/kg) | Total Distance Traveled (cm, mean ± SEM) | Time in Center (s, mean ± SEM) |
| Vehicle | 4500 ± 300 | 35 ± 5 |
| CNO | 4600 ± 250 | 38 ± 6 |
| C21 | 4400 ± 350 | 33 ± 4 |
Data from Tran et al. (2020) in CamKIIα-iCre mice without DREADD expression.
Table 3: Long-Term Effects on Anxiety-Like Behavior (Elevated Plus Maze at Week 15)
| Treatment (1 mg/kg) | Open Arm Entries (%, mean ± SEM) | Time in Open Arms (%, mean ± SEM) |
| Vehicle | 25 ± 4 | 20 ± 3 |
| CNO | 28 ± 5 | 22 ± 4 |
| C21 | 24 ± 3 | 19 ± 3 |
Data from Tran et al. (2020) in CamKIIα-iCre mice without DREADD expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are protocols for key behavioral assays used in assessing the long-term effects of DREADD agonists.
Chronic Agonist Administration
Objective: To deliver DREADD agonists consistently over a prolonged period.
Protocol:
-
Animal Model: Male CamKIIα-iCre mice without DREADD expression, aged 8-10 weeks at the start of the experiment.
-
Housing: Mice are singly housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation:
-
Vehicle: 5% DMSO in 0.9% saline.
-
CNO: 1 mg/kg dissolved in vehicle.
-
C21: 1 mg/kg dissolved in vehicle.
-
-
Administration: Intraperitoneal (i.p.) injections are administered once daily, 5 days a week, for 16 consecutive weeks. Injections are given at the beginning of the light cycle.
-
Monitoring: Body weight is monitored weekly. General health is assessed daily.
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.
Protocol:
-
Apparatus: A square arena (40 cm x 40 cm x 40 cm) made of white, non-porous material. The arena is divided into a central zone (20 cm x 20 cm) and a peripheral zone.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure:
-
Each mouse is placed in the center of the arena.
-
Activity is recorded for 10 minutes using an overhead video camera.
-
The arena is cleaned with 70% ethanol between trials.
-
-
Data Analysis:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: An index of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Entries into the center zone: Another measure of anxiety-like behavior.
-
Elevated Plus Maze Test
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms (30 cm x 5 cm) and two closed arms (30 cm x 5 cm x 15 cm) extending from a central platform (5 cm x 5 cm). The maze is elevated 50 cm above the floor.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure:
-
Each mouse is placed on the central platform, facing an open arm.
-
Activity is recorded for 5 minutes using an overhead video camera.
-
The maze is cleaned with 70% ethanol between trials.
-
-
Data Analysis:
-
Percentage of entries into open arms: (Open arm entries / Total arm entries) x 100. A lower percentage suggests higher anxiety.
-
Percentage of time spent in open arms: (Time in open arms / Total time) x 100. A lower percentage suggests higher anxiety.
-
Total arm entries: A measure of general activity.
-
Visualizations
DREADD Signaling Pathways
Caption: hM3Dq (Gq-coupled) DREADD signaling pathway.
Caption: hM4Di (Gi-coupled) DREADD signaling pathway.
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "High dose administration of DREADD agonist JHU37160 produces increases" by Jacqueline Van Savage and Elizabeth M. Avegno [digitalscholar.lsuhsc.edu]
- 6. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cloponone
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cloponone. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.
This compound, a compound with significant applications in research and development, is classified as a hazardous substance. It is toxic if swallowed and is suspected of damaging fertility or the unborn child. Therefore, stringent safety measures must be observed during its handling, storage, and disposal.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection is mandatory when working with this compound. This includes a combination of personal protective equipment and appropriate engineering controls to minimize exposure.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile or neoprene gloves. | Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can cause serious eye damage. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, depending on the procedure and potential for aerosolization. | Minimizes the risk of inhaling hazardous dust or aerosols. |
Engineering Controls:
All procedures involving this compound, particularly those that may generate dust or aerosols, must be conducted within a certified chemical fume hood or a biological safety cabinet. This primary engineering control is the most effective means of preventing inhalation exposure.
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is essential for the safe management of this compound within a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, locked, and well-ventilated hazardous chemical storage area.
-
The storage container must be clearly labeled with the chemical name, hazard pictograms, and appropriate warnings.
2. Handling and Use:
-
Always handle this compound within a chemical fume hood.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
After handling, decontaminate all surfaces and equipment thoroughly.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Don the appropriate PPE before attempting to clean the spill.
-
For small spills, use a chemical spill kit with absorbent pads to contain and clean the material.
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department.
4. Disposal Plan:
-
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1]
-
Collect all waste in designated, labeled, and sealed hazardous waste containers.
-
Follow all institutional and local regulations for the disposal of hazardous pharmaceutical waste.[2][3][4]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by OSHA or NIOSH, a conservative approach should be taken due to its hazardous nature. The following table summarizes available relevant data and recommendations.
| Parameter | Value/Recommendation | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not established. A precautionary approach suggests maintaining exposure at the lowest reasonably achievable level. | Lack of specific data necessitates a conservative approach. |
| Glove Compatibility (Breakthrough Time) | Nitrile: Good to Excellent for a wide range of chemicals. Neoprene: Excellent resistance to a wide range of hazardous chemicals.[2] | Specific breakthrough times for this compound are not available. Selection is based on general resistance to hazardous drugs and chemicals.[5][6] |
| Physical State | Solid | - |
| Hazards | Toxic if swallowed, Suspected of damaging fertility or the unborn child. | Safety Data Sheet |
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the steps for preparing a standard solution of this compound. This procedure must be performed in a chemical fume hood with all required PPE.
Materials:
-
This compound powder
-
Analytical balance
-
Volumetric flask (appropriate size)
-
Spatula
-
Weighing paper
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Pipettes
Procedure:
-
Don all required personal protective equipment.
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Add a small amount of the solvent to the flask to dissolve the powder.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the chemical name, concentration, solvent, and date of preparation.
-
Decontaminate all equipment and the work area in the fume hood.
-
Dispose of all contaminated materials as hazardous waste.
Visualizing the Workflow
To ensure a clear understanding of the safety and handling procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols, research institutions can ensure the well-being of their personnel while advancing scientific discovery. This guide serves as a foundational document and should be supplemented with institution-specific training and procedures.
References
- 1. ph.health.mil [ph.health.mil]
- 2. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 3. epa.gov [epa.gov]
- 4. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
- 5. usascientific.com [usascientific.com]
- 6. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
